N-nitroso-furosemide
説明
Structure
3D Structure
特性
CAS番号 |
2708280-93-5 |
|---|---|
分子式 |
C12H10ClN3O6S |
分子量 |
359.74 g/mol |
IUPAC名 |
4-chloro-2-[furan-2-ylmethyl(nitroso)amino]-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21) |
InChIキー |
SYQNRIYFBZMJSL-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)CN(C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)N=O |
製品の起源 |
United States |
Foundational & Exploratory
N-Nitroso-Furosemide Formation: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Formation Mechanism, Analytical Protocols, and Mitigation Strategies for a Critical Nitrosamine (B1359907) Impurity.
Introduction
The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and drug manufacturers worldwide. These compounds, often classified as probable human carcinogens, can form during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the final drug product, or even during storage. Furosemide (B1674285), a widely used loop diuretic, contains a secondary amine moiety, making it susceptible to nitrosation and the subsequent formation of the N-nitroso-furosemide (NFSA) impurity.[1][2] This technical guide provides a comprehensive overview of the formation mechanism of this compound, detailed experimental protocols for its analysis, and insights into potential mitigation strategies. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Core Mechanism of this compound Formation
The formation of this compound is a classic example of N-nitrosation of a secondary amine. The fundamental chemical reaction involves the interaction of the secondary amine group in the furosemide molecule with a nitrosating agent.
Key Reactants and Conditions
The formation of this compound is contingent on the presence of three key factors:
-
A Nitrosatable Substrate: Furosemide itself acts as the nitrosatable substrate due to the presence of a secondary amine in its chemical structure.[1][2][3]
-
A Nitrosating Agent: The most common nitrosating agents in the context of pharmaceutical manufacturing are derivatives of nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions. Trace levels of nitrites are often found as impurities in common pharmaceutical excipients.
-
Favorable Reaction Conditions: The nitrosation of secondary amines is generally favored under acidic conditions (typically pH 3-5), as this facilitates the formation of the active nitrosating species.
The overall reaction can be summarized as follows:
Furosemide (secondary amine) + Nitrosating Agent (e.g., from NaNO₂) + Acidic Conditions → this compound
A diagram illustrating the general mechanism of N-nitrosamine formation is provided below.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 PPM) | [2] |
| Limit of Detection (LOD) | Not explicitly stated, but lower than LOQ | [2] |
It is crucial for pharmaceutical manufacturers to develop and validate their own analytical methods to accurately quantify this compound in their specific drug products and to establish acceptable limits based on regulatory guidance.
Experimental Protocols
Protocol 1: Analysis of this compound by LC-MS/MS
This protocol is adapted from a technical note by Phenomenex and describes a sensitive method for the detection and quantification of this compound.[2]
1. Sample Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1.00 mg/mL in methanol (B129727).
-
Perform serial dilutions of the stock solution in a 50:50 (v/v) mixture of methanol and water to prepare calibration standards.
-
For the analysis of a furosemide drug substance or product, accurately weigh a portion of the sample and dissolve it in a suitable solvent to achieve a known concentration of furosemide (e.g., 10 mg/mL).
-
Take an aliquot of the sample solution (e.g., 20 µL) and dilute it with the 50:50 methanol/water diluent (e.g., to 1.0 mL).
-
Vortex the sample for 10-15 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
2. Chromatographic Conditions:
-
LC System: EXION LC 30 AD or equivalent
-
Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1 % Formic Acid
-
Mobile Phase B: 50:50 methanol:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % B 0.00 10 2.00 10 4.00 30 7.00 30 10.00 40 15.00 40 16.00 98 18.00 98 18.10 10 | 21.00 | 10 |
3. Mass Spectrometry Conditions:
-
MS System: SCIEX 5500+ or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor and product ions for this compound should be determined and optimized.
The following diagram illustrates the experimental workflow for the analysis of this compound.
Protocol 2: General Synthesis of this compound
A specific, validated synthesis protocol for this compound is not widely published. However, a general method for the N-nitrosation of secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions has been reported and could be adapted for the synthesis of an this compound reference standard.[4]
Disclaimer: This is a proposed, general procedure and requires optimization and validation for the specific synthesis of this compound. Appropriate safety precautions for handling nitrosamines and reagents must be taken.
1. Materials and Equipment:
-
Furosemide
-
tert-Butyl nitrite (TBN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reaction monitoring equipment (e.g., TLC, LC-MS)
-
Purification apparatus (e.g., column chromatography)
2. Procedure:
-
In a clean, dry round-bottom flask, add furosemide.
-
To the furosemide, add a molar excess of tert-butyl nitrite (e.g., 1.5 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, as needed.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the this compound.
-
Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.
Mitigation Strategies
Given the potential for this compound formation, a proactive approach to risk mitigation is essential. Key strategies include:
-
Excipient Control: Scrutinize the quality of excipients used in the formulation for the presence of nitrite and nitrate (B79036) impurities. Work with suppliers to source excipients with low levels of these impurities.
-
Formulation Optimization: Adjusting the pH of the formulation to be outside the optimal range for nitrosation (e.g., neutral or alkaline) can significantly reduce the rate of this compound formation.
-
Process Control: Minimize the exposure of the drug substance and product to high temperatures and sources of nitrosating agents during manufacturing.
-
Packaging and Storage: Select appropriate packaging materials that do not leach nitrosating agents and store the final product under conditions that minimize the potential for nitrosamine formation.
-
Use of Inhibitors: In some cases, the addition of antioxidants or nitrosamine formation inhibitors (e.g., ascorbic acid) to the formulation may be considered, although this requires careful evaluation of its impact on product stability and efficacy.
The logical relationship for mitigating the risk of this compound formation is depicted in the following diagram.
Conclusion
The formation of this compound is a potential risk that requires careful consideration throughout the lifecycle of furosemide-containing drug products. A thorough understanding of the formation mechanism, coupled with robust analytical methods for detection and quantification, is paramount for ensuring patient safety. While specific kinetic data for this reaction remains an area for further research, the principles of nitrosamine formation provide a strong foundation for risk assessment and mitigation. By implementing stringent controls on raw materials, optimizing formulation and manufacturing processes, and conducting rigorous analytical testing, pharmaceutical manufacturers can effectively manage and control the presence of this critical impurity.
References
- 1. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis and Characterization of N-nitroso-furosemide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-nitroso-furosemide, a nitrosamine (B1359907) impurity of the potent loop diuretic, furosemide (B1674285). As a secondary amine, furosemide can undergo nitrosation to form this N-nitroso derivative, a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] This document outlines the chemical properties of this compound, a proposed synthesis pathway, detailed experimental protocols for its analytical characterization, and a discussion of its potential biological implications in the context of drug safety and development.
Introduction
Furosemide is a widely prescribed diuretic for the treatment of edema and hypertension.[1] Its chemical structure contains a secondary amine group, which makes it susceptible to nitrosation, leading to the formation of this compound.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a critical issue, with regulatory agencies worldwide enforcing strict limits due to their classification as probable human carcinogens. This guide serves as a technical resource for professionals engaged in the research, development, and quality control of furosemide-based pharmaceuticals.
Chemical and Physical Properties
This compound, chemically named 4-chloro-2-((furan-2-ylmethyl)(nitroso)amino)-5-sulfamoylbenzoic acid[3][4], is the N-nitroso derivative of furosemide. While the sodium salt is also available from commercial sources, this guide focuses on the free base form.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-chloro-2-((furan-2-ylmethyl)(nitroso)amino)-5-sulfamoylbenzoic acid | [3] |
| CAS Number | 2708280-93-5 (free base) | [7][8] |
| Molecular Formula | C12H10ClN3O6S | [4][9] |
| Molecular Weight | 359.74 g/mol | [7] |
| Appearance | Data not available | [4] |
| Solubility | Data not available | [4] |
| Melting Point | Data not available | [4] |
| XLogP3 | 1.3 | [9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 9 | [9] |
| Rotatable Bond Count | 5 | [9] |
| Exact Mass | 359.0009 Da | [9] |
Synthesis of this compound
Proposed Synthesis Pathway
The synthesis of this compound proceeds via the nitrosation of the secondary amine in the furosemide molecule. This reaction is typically carried out using a source of the nitrosonium ion (NO+).
Caption: Proposed synthesis pathway for this compound.
General Experimental Protocol (Hypothetical)
This protocol is a general representation based on common nitrosation procedures and should be optimized and validated for safety and efficiency.
-
Dissolution: Dissolve furosemide in a suitable organic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Nitrosating Agent: Add a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., hydrochloric acid) or tert-butyl nitrite, to the solution. The reaction is typically performed at a controlled temperature, often at or below room temperature.[10]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain this compound of high purity.
-
Characterization: Confirm the identity and purity of the synthesized compound using the characterization methods detailed in the following section.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of synthesized this compound. Commercial suppliers of this compound as a reference standard typically provide a Certificate of Analysis (CoA) with data from the following techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the detection and quantification of this compound.
Caption: Experimental workflow for the analysis of this compound.
Table 2: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC Column | Kinetex™ Biphenyl 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 2 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Methanol:Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | SCIEX 5500+ |
| Q1 Mass (Da) | 358.0 |
| Q3 Mass (Da) | 284.0 |
| (Source: Adapted from Phenomenex Technical Note TN-1381)[1] |
Spectroscopic Characterization
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H-NMR | Conforms to the structure (Specific chemical shifts and coupling constants are not publicly available but would be expected to show signals corresponding to the furan, aromatic, and methylene (B1212753) protons). |
| Mass Spectrometry (MS) | Conforms to the molecular weight (Expected to show a molecular ion peak corresponding to the calculated molecular weight). |
| Infrared (IR) Spectroscopy | Would show characteristic absorption bands for N=O, S=O (sulfonamide), C=O (carboxylic acid), and aromatic C-H functional groups. |
| Thermogravimetric Analysis (TGA) | Data on thermal stability is not publicly available. |
Biological Implications and Signaling Pathways
General Genotoxicity of N-nitroso Compounds
N-nitroso compounds are a class of chemicals that are of significant toxicological concern due to their potential to be mutagenic and carcinogenic.[11][12] The genotoxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes to form reactive electrophilic species that can then interact with DNA.[13] This interaction can lead to DNA damage, gene mutations, and chromosomal aberrations.[14][15]
Caption: General mechanism of genotoxicity for N-nitroso compounds.
This compound Specific Data
Currently, there is a lack of publicly available data on the specific biological activity, including genotoxicity and effects on signaling pathways, of this compound. A material safety data sheet for this compound indicates that no data is available for acute toxicity, skin corrosion/irritation, germ cell mutagenicity, or carcinogenicity.[3] One study on the nitrosation of various drugs under simulated gastric conditions did not find detectable levels of the N-nitroso derivative of hydrochlorothiazide, another diuretic, suggesting that the formation and biological activity of such derivatives can be highly compound-specific and dependent on the conditions.[16] However, it has been noted that furosemide is among the drugs that may react more readily with nitrosating agents.[17]
Mechanism of Action of Furosemide (Parent Drug)
It is important to consider the mechanism of the parent drug, furosemide. Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes. It is unknown if the nitrosation of furosemide alters this primary mechanism of action.
Conclusion
This compound is a critical impurity to monitor in the manufacturing and formulation of furosemide-containing drug products. While detailed public information on its synthesis and specific biological activities is limited, this guide provides a framework for its preparation and comprehensive characterization based on established chemical principles and available analytical data. Further research into the genotoxic potential and biological effects of this compound is warranted to fully understand its risk profile and to ensure the safety and quality of furosemide medications.
References
- 1. phenomenex.com [phenomenex.com]
- 2. chemicea.com [chemicea.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | SynZeal [synzeal.com]
- 6. allmpus.com [allmpus.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. N-Nitroso Furosemide-d5 | C12H10ClN3O6S | CID 169444526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Susceptibilities of drugs to nitrosation under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
An In-Depth Technical Guide to the Chemical Properties of N-Nitroso-Furosemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitroso-furosemide is a nitrosamine (B1359907) impurity of the potent diuretic drug, furosemide (B1674285). As a member of the cohort of concern for mutagenic impurities, understanding its chemical properties is of paramount importance for risk assessment and control in pharmaceutical products. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of formation and potential genotoxicity.
Introduction
Furosemide is a widely prescribed loop diuretic used to treat edema and hypertension.[1] The presence of a secondary amine in the furosemide structure creates the potential for the formation of this compound, a nitrosamine drug substance-related impurity (NDSRI).[1][2] Nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic effects.[1] Consequently, regulatory bodies worldwide require stringent control of these impurities in pharmaceutical products. This guide consolidates the available technical information on this compound to support researchers, scientists, and drug development professionals in their efforts to understand and mitigate the risks associated with this impurity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Due to its status as a pharmaceutical impurity, much of the publicly available data is computed or provided by commercial suppliers of analytical standards.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-[(furan-2-ylmethyl)(nitroso)amino]-5-sulfamoylbenzoic acid | [3] |
| CAS Number | 2708280-93-5 | [4] |
| Molecular Formula | C₁₂H₁₀ClN₃O₆S | [5] |
| Molecular Weight | 359.74 g/mol | [6] |
| Appearance | Yellow Solid | [3] |
| Solubility | Soluble in Methanol (B129727), Acetonitrile, Water, DMSO. | [7][8] |
| XLogP3 (Computed) | 1.3 | [5] |
| Storage Conditions | Store at 2-8 °C in a well-closed container. | [7] |
Spectroscopic Data
Characterization of this compound is typically performed using a combination of spectroscopic techniques. While full spectra are often proprietary, suppliers of the reference standard confirm that the following data are available upon purchase.[8]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Conforms to the structure.
-
Mass Spectrometry (MS): Conforms to the structure.
-
Infrared Spectroscopy (IR): Data available.
-
Thermogravimetric Analysis (TGA): Data available.
The mass spectra of N-nitroso compounds often exhibit characteristic fragmentation patterns, including the loss of the nitroso group (•NO, 30 Da) or hydroxyl radical (•OH, 17 Da) from the molecular ion.[9]
Experimental Protocols
Synthesis of this compound
The formation of this compound occurs through the reaction of the secondary amine in furosemide with a nitrosating agent, typically under acidic conditions.[10] A general laboratory-scale synthesis can be performed as follows:
Protocol: Nitrosation of Furosemide
-
Dissolution: Dissolve furosemide in a suitable organic solvent.
-
Acidification: Cool the solution in an ice bath and add a slight molar excess of a strong acid (e.g., hydrochloric acid) dropwise.
-
Nitrosation: While maintaining the low temperature, add a slight molar excess of an aqueous solution of a nitrosating agent (e.g., sodium nitrite) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any excess nitrosating agent. Extract the this compound into an appropriate organic solvent.
-
Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired this compound.
Disclaimer: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for safety and yield.
Analytical Detection and Quantification
A sensitive and selective method for the detection and quantification of this compound in pharmaceutical samples is crucial. The following HPLC-MS/MS method has been reported.[2]
Protocol: HPLC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh and dissolve 1.00 mg of this compound reference standard in 1 mL of methanol in a 5 mL polypropylene (B1209903) tube to prepare a stock solution.
-
Prepare subsequent dilutions and the sample solution in a 50:50 (v/v) mixture of methanol and water.
-
For drug product analysis, aliquot a solution of furosemide (e.g., 20 mL of a 10 mg/mL solution) and dilute it with the methanol:water diluent.
-
Vortex the sample for 10-15 minutes.
-
Centrifuge the samples at 14,000 rpm at 5 °C.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Transfer the filtered sample to a glass autosampler vial for analysis.[2]
-
-
Chromatographic Conditions:
-
Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1 % Formic Acid
-
Mobile Phase B: 50:50 methanol:Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-based gradient from 10% to 98% Mobile Phase B.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Temperature: 40 °C
-
LC System: EXION LC 30 AD[2]
-
-
Mass Spectrometric Conditions:
-
Detector: SCIEX 5500+
-
Detection: MS/MS
-
Q1 Mass (Da): 358.0
-
Q3 Mass (Da): 284.0[2]
-
Mechanism of Formation and Genotoxicity
Formation Pathway
The formation of this compound is a classic example of N-nitrosation of a secondary amine. This reaction is typically acid-catalyzed and involves the reaction of the unprotonated secondary amine of furosemide with a nitrosating agent, which is often formed from nitrite (B80452) salts in acidic conditions.
Genotoxicity Signaling Pathway
The genotoxicity of N-nitrosamines, including this compound, is generally understood to be mediated by their metabolic activation. This process, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, leads to the formation of highly reactive electrophilic species that can damage DNA.[11][12]
The metabolic activation begins with the enzymatic hydroxylation of the carbon atom alpha to the nitroso group.[13] This results in an unstable α-hydroxy-N-nitrosamine intermediate, which then undergoes spontaneous decomposition to yield a highly reactive alkyldiazonium ion.[11] This electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts.[14][15] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which is the molecular initiating event for carcinogenesis.[16]
Conclusion
This compound represents a critical impurity to monitor and control in furosemide-containing drug products. A thorough understanding of its chemical properties, formation pathways, and potential for genotoxicity is essential for ensuring patient safety. This guide provides a foundational resource for professionals involved in the development, manufacturing, and quality control of pharmaceuticals. Further experimental investigation into the specific physicochemical properties and biological activity of this compound is warranted to refine risk assessments and control strategies.
References
- 1. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Nitroso Furosemide-d5 | C12H10ClN3O6S | CID 169444526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agnitio.co.in [agnitio.co.in]
- 7. allmpus.com [allmpus.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS No- NA [chemicea.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hesiglobal.org [hesiglobal.org]
- 14. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation Pathways of N-nitroso-furosemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-furosemide is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Furosemide (B1674285), a potent loop diuretic used in the treatment of edema and hypertension.[1][2][3] Furosemide, being a secondary amine, is susceptible to nitrosation, leading to the formation of this compound.[1][2][3] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[2] Therefore, a thorough understanding of the formation and degradation pathways of this compound is crucial for the development of robust control strategies and ensuring patient safety.
This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, including hydrolysis, photolysis, and thermal stress. Due to the limited publicly available data specifically on the degradation of this compound, this guide combines information on the degradation of the parent drug, furosemide, with established knowledge of the chemical behavior of N-nitroso compounds to propose plausible degradation mechanisms. Detailed experimental protocols for conducting forced degradation studies and analytical methodologies for the identification and quantification of degradation products are also presented.
Formation of this compound
This compound is formed from the reaction of furosemide with a nitrosating agent, typically nitrous acid (HNO₂), which can be generated from nitrite (B80452) salts under acidic conditions.[1] This reaction is a classic nitrosation of a secondary amine.
Caption: Formation of this compound from furosemide.
Potential Degradation Pathways
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of N-nitroso compounds to hydrolysis is pH-dependent.
-
Acidic Conditions: Under acidic conditions, N-nitrosamines can undergo denitrosation, cleaving the N-NO bond to regenerate the parent amine (furosemide) and release nitrous acid.[5]
-
Neutral to Alkaline Conditions: In neutral to alkaline solutions, other degradation pathways may become more prominent. For instance, a study on the degradation of N-nitroso-hydrochlorothiazide, another diuretic, showed rapid degradation at pH values between 6 and 8. A similar pH-dependent instability could be anticipated for this compound.
A primary site for hydrolysis in the furosemide moiety is the amide linkage, which could lead to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfurylamine. However, the presence of the nitroso group might influence the reactivity of the rest of the molecule.
Caption: Plausible hydrolytic degradation pathways for this compound.
Photodegradation
Furosemide is known to be unstable to light.[6] Photodegradation of furosemide in solution leads to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol through photo-hydrolysis.[6] N-nitroso compounds are also known to be photolabile, and their photolysis often involves the cleavage of the N-N bond, leading to the formation of nitric oxide radicals.[7]
Therefore, under photolytic stress, this compound is expected to degrade through two main pathways:
-
Cleavage of the N-NO bond: This would lead to the formation of a furosemide radical and a nitric oxide radical.
-
Degradation of the furosemide moiety: Similar to furosemide, photohydrolysis could occur, leading to CSA and N-nitroso-furfurylamine (hypothetical).
References
- 1. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
The Genotoxicity of N-Nitroso Compounds: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the mechanisms, assessment, and implications of N-nitroso compound-induced genotoxicity, providing researchers, scientists, and drug development professionals with a comprehensive resource for risk evaluation and mitigation.
Executive Summary
N-nitroso compounds (NOCs) are a class of potent genotoxic agents that are of significant concern in the pharmaceutical industry and environmental health. Their ability to induce DNA damage following metabolic activation necessitates a thorough understanding of their genotoxic mechanisms and robust methods for their detection and characterization. This technical guide provides a detailed overview of the core aspects of N-nitroso compound genotoxicity, including their metabolic activation, the formation of DNA adducts, and the cellular DNA damage response. It further presents detailed methodologies for key genotoxicity assays, summarizes quantitative data from various studies, and provides visual representations of critical pathways and workflows to aid in research and drug development.
Introduction to N-Nitroso Compounds and their Genotoxic Hazard
N-nitroso compounds are characterized by the N-N=O functional group. They are classified into two main categories: N-nitrosamines and N-nitrosamides. While N-nitrosamides are typically direct-acting genotoxicants, N-nitrosamines require metabolic activation to exert their DNA-damaging effects. The presence of N-nitrosamine impurities in some pharmaceutical products has led to drug recalls and heightened regulatory scrutiny, underscoring the importance of understanding and controlling these compounds.
The genotoxicity of N-nitrosamines is a critical endpoint in safety assessment as it is a key initiating event in carcinogenesis. These compounds can form highly reactive electrophilic intermediates that alkylate DNA bases, leading to the formation of DNA adducts. If not repaired, these adducts can cause mutations during DNA replication, leading to genomic instability and potentially cancer.
Mechanisms of N-Nitroso Compound Genotoxicity
The genotoxic cascade of N-nitrosamines is a multi-step process involving metabolic activation, formation of reactive intermediates, and subsequent interaction with DNA.
Metabolic Activation
N-nitrosamines are pro-carcinogens that require enzymatic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to become genotoxic.[1][2][3] The initial and rate-limiting step is the α-hydroxylation of one of the alkyl chains attached to the nitrogen atom.[4] This reaction is catalyzed by various CYP isoforms, with CYP2E1 and CYP2A6 being particularly important for the activation of many common N-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[1][4]
The resulting α-hydroxy-N-nitrosamine is an unstable intermediate that spontaneously decomposes to form a diazonium ion. This highly reactive species can then lose a molecule of nitrogen to generate an even more reactive carbenium ion. Both the diazonium and carbenium ions are potent electrophiles that can readily attack nucleophilic sites on DNA bases.[4]
Figure 1: Metabolic activation of N-nitrosamines leading to DNA alkylation.
DNA Adduct Formation
The electrophilic diazonium and carbenium ions generated during metabolic activation react with various nucleophilic sites on DNA bases, forming covalent adducts.[2][5] The most common and mutagenically significant adducts are formed at the O6-position of guanine (B1146940) (O6-alkylguanine) and the O4-position of thymine (B56734) (O4-alkylthymine).[6] These adducts are miscoding lesions that can lead to G:C to A:T and T:A to C:G transition mutations, respectively, during DNA replication.[6]
Other sites of alkylation include the N7 position of guanine (N7-alkylguanine), which is often the most abundant adduct but is generally considered less mutagenic, and the N3 position of adenine (B156593) (N3-alkyladenine).[5] The specific pattern of DNA adducts formed depends on the structure of the N-nitroso compound.
DNA Damage Response and Repair
The formation of DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This network of signaling pathways is crucial for detecting DNA lesions, arresting the cell cycle to allow time for repair, and initiating apoptosis if the damage is too extensive.
Key players in the DDR include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand DNA, respectively.[7][8] While N-nitroso compounds primarily cause base alkylation, the processing of these adducts by DNA repair machinery can lead to the formation of single- and double-strand breaks, thereby activating ATR and ATM.[9]
Activated ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[8] This signaling cascade leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and the upregulation of DNA repair genes.
Cells possess several DNA repair pathways to remove N-nitroso compound-induced adducts:
-
Base Excision Repair (BER): This is the primary pathway for the repair of smaller, non-bulky DNA lesions, including N7-methylguanine and N3-methyladenine.[5][10] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.
-
Direct Reversal of Damage: The O6-methylguanine-DNA methyltransferase (MGMT) protein directly removes the alkyl group from O6-alkylguanine, transferring it to one of its own cysteine residues in a suicide inactivation mechanism.[5][10] The ALKBH family of proteins can also directly reverse certain N-alkylation adducts.[10]
-
Nucleotide Excision Repair (NER): While primarily involved in repairing bulky adducts, NER may also play a role in the repair of some N-nitroso compound-induced lesions.[10]
Figure 2: Simplified overview of the DNA damage response to N-nitroso compounds.
Experimental Protocols for Genotoxicity Assessment
A battery of in vitro and in vivo assays is used to assess the genotoxic potential of N-nitroso compounds. The following sections provide detailed methodologies for key assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay for detecting gene mutations. For N-nitrosamines, an enhanced protocol is recommended to ensure adequate metabolic activation.
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes required for their synthesis. The assay measures the ability of a test compound to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.
Experimental Workflow:
Figure 3: Experimental workflow for the enhanced Ames test for N-nitrosamines.
Detailed Methodology:
-
Preparation of Materials:
-
Bacterial Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA (pKM101) are recommended.[6] Cultures are grown overnight in nutrient broth.
-
S9 Mix: A post-mitochondrial fraction (S9) from the livers of rats and hamsters induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone is used.[6] The S9 mix contains the S9 fraction (at 30% v/v), a buffer (e.g., phosphate (B84403) buffer), and cofactors (e.g., NADP+, glucose-6-phosphate).
-
Test Compound: The N-nitroso compound is dissolved in a suitable solvent (e.g., water, DMSO).
-
Plates: Minimal glucose agar plates are prepared.
-
-
Assay Procedure (Pre-incubation Method):
-
In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for metabolic activation) or buffer (for non-activation), and the test compound at various concentrations.
-
Include appropriate vehicle and positive controls (e.g., NDMA for activation-dependent mutagenicity).
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.[6]
-
After incubation, add 2 mL of molten top agar (containing a trace amount of histidine or tryptophan) to each tube, mix, and pour onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant increase in the number of revertants for at least one concentration compared to the vehicle control.
-
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage.
Principle: This assay identifies the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Use a suitable mammalian cell line (e.g., human TK6, CHO, HepaRG) and culture under standard conditions.
-
Expose the cells to at least three concentrations of the N-nitroso compound, along with negative and positive controls. For N-nitrosamines, treatment is performed in the presence and absence of an S9 metabolic activation system.[5]
-
Treatment duration is typically 3-4 hours with S9, and a longer exposure (e.g., 24 hours) without S9.[5]
-
-
Cell Harvest and Preparation:
-
After treatment, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution and then fix them.
-
Drop the fixed cells onto clean microscope slides and air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[5]
-
-
Data Analysis:
-
A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
-
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Detailed Methodology:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension from the desired source (e.g., cultured cells, isolated primary cells).
-
Expose the cells to the N-nitroso compound at various concentrations.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide.
-
Allow the agarose to solidify on ice.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least one hour to lyse the cells and unfold the DNA.[10]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to separate the damaged DNA from the intact DNA.
-
-
Neutralization and Staining:
-
Neutralize the slides with a buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail and the tail moment.
-
γH2A.X Assay
The γH2A.X assay is a sensitive method for detecting DNA double-strand breaks (DSBs).
Principle: Following the formation of a DSB, the histone variant H2A.X is rapidly phosphorylated at serine 139 to form γH2A.X. This phosphorylation event serves as a platform for the recruitment of DNA repair proteins. The presence of γH2A.X can be detected using specific antibodies, allowing for the visualization of DSBs as discrete nuclear foci.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells on coverslips or in multi-well plates.
-
Treat the cells with the N-nitroso compound at various concentrations and for different time points.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate the cells with a primary antibody specific for γH2A.X.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images and use image analysis software to count the number of γH2A.X foci per nucleus.
-
-
Data Analysis:
-
A dose-dependent increase in the number of γH2A.X foci per cell indicates the induction of DNA double-strand breaks.
-
Quantitative Genotoxicity Data of N-Nitroso Compounds
The following tables summarize quantitative data from various studies on the genotoxicity of N-nitroso compounds. These data allow for a comparative assessment of the genotoxic potency of different compounds in various assay systems.
Table 1: Ames Test Mutagenicity of Selected N-Nitrosamines
| N-Nitroso Compound | Tester Strain | Metabolic Activation | Mutagenic Potency (Revertants/µg) | Reference |
| N-Nitrosodimethylamine (NDMA) | TA100 | Hamster S9 (30%) | ~1.5 | [2][11] |
| N-Nitrosodiethylamine (NDEA) | TA100 | Hamster S9 (30%) | ~3.0 | [2][11] |
| N-Nitrosopyrrolidine (NPYR) | TA100 | Hamster S9 (30%) | ~0.5 | Data synthesized from multiple sources |
| N-Nitrosopiperidine (NPIP) | TA100 | Hamster S9 (30%) | ~1.2 | Data synthesized from multiple sources |
Table 2: In Vitro Micronucleus Induction by N-Nitroso Compounds in Human TK6 Cells
| N-Nitroso Compound | Metabolic Activation | Lowest Effective Concentration (µM) for Micronucleus Induction | Reference |
| N-Nitrosodiethylamine (NDEA) | Hamster S9 | 100 | [1] |
| N-Nitrosoethylisopropylamine (NEIPA) | Hamster S9 | 300 | [1] |
| N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | Hamster S9 | 1000 | [1] |
| N-Nitrosomethylphenylamine (NMPA) | Hamster S9 | 30 | [1] |
| N-Nitroso-nortriptyline | Hamster S9 | 10 | [1] |
| N-Nitroso-fluoxetine | Hamster S9 | 30 | [1] |
Table 3: DNA Damage (Comet Assay) Induced by N-Nitrosamines in HepaRG Cells
| N-Nitroso Compound | Treatment Duration | Lowest Observed Effect Level (LOEL) for DNA Damage (% Tail DNA) | Reference |
| N-Nitrosodimethylamine (NDMA) | 24 hours | 1 mM | Data synthesized from multiple sources |
| N-Nitrosodiethylamine (NDEA) | 24 hours | 0.3 mM | Data synthesized from multiple sources |
| N-Nitrosodibutylamine (NDBA) | 24 hours | 0.1 mM | Data synthesized from multiple sources |
Table 4: γH2A.X Formation Induced by N-Nitroso Compounds
| N-Nitroso Compound | Cell Line | Treatment Conditions | Fold Increase in γH2A.X Foci (at highest dose) | Reference |
| N-Nitrosodiethylamine (NDEA) | CYP2A6-expressing TK6 | 24 hours | ~8-fold | [1] |
| N-Nitrosoethylisopropylamine (NEIPA) | CYP2A6-expressing TK6 | 24 hours | ~7-fold | [1] |
| N-Nitrosomethylphenylamine (NMPA) | CYP2A6-expressing TK6 | 24 hours | ~10-fold | [1] |
Conclusion and Future Directions
The genotoxicity of N-nitroso compounds is a well-established and significant concern. Their mechanism of action, involving metabolic activation to DNA-reactive species, is a key driver of their carcinogenic potential. A comprehensive understanding of these mechanisms, coupled with the application of robust and sensitive genotoxicity assays, is essential for the risk assessment and control of these compounds in pharmaceuticals and other consumer products.
The enhanced Ames test and in vitro mammalian cell assays, such as the micronucleus and comet assays, provide valuable tools for hazard identification. The increasing use of human-relevant cell systems, like HepaRG cells, and the development of more sensitive endpoints, such as the γH2A.X assay, are improving the accuracy of in vitro to in vivo extrapolation.
Future research should continue to focus on refining in vitro models to better mimic human metabolism and physiology, developing high-throughput screening methods for the rapid assessment of new N-nitroso compounds, and further elucidating the complex interplay of DNA damage and repair pathways in response to N-nitroso compound exposure. A deeper understanding of these aspects will ultimately lead to more accurate risk assessments and improved strategies for protecting human health.
References
- 1. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Functional relevance of the histone γH2Ax in the response to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Mutagenicity of Nitrosamine (B1359907) Drug Substance-Related Impurities (NDSRIs)
Introduction
The detection of N-nitrosamine impurities in widely used medications has led to significant regulatory scrutiny and drug recalls in recent years.[1] A specific class of these impurities, Nitrosamine Drug Substance-Related Impurities (NDSRIs), has become a primary focus for pharmaceutical researchers and developers. Unlike simple, well-studied nitrosamines like N-nitrosodimethylamine (NDMA), NDSRIs are structurally similar to the active pharmaceutical ingredient (API) from which they are derived.[1][2][3] This structural complexity means that compound-specific toxicological data is often lacking, making risk assessment a significant challenge.[1][2][3][4]
N-nitrosamines are classified as a "cohort of concern" due to their potential to be mutagenic and carcinogenic.[1] Their mutagenic activity is the primary driver of this concern, as DNA mutations are a critical initiating event in carcinogenesis.[5] Therefore, a thorough understanding of the mechanisms of mutagenicity and the appropriate testing strategies is essential for ensuring drug safety.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of NDSRI mutagenicity. It details the underlying biochemical pathways, outlines robust experimental protocols for assessment, presents available quantitative data, and describes the regulatory framework for establishing safe exposure limits.
Mechanism of NDSRI Mutagenicity: Metabolic Activation
N-nitrosamines are not directly mutagenic; they require metabolic activation to exert their genotoxic effects.[6][7] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9][10] The critical first step is the enzymatic hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the nitroso group.[8][9]
This α-hydroxylation is an enzyme-dependent process that creates an unstable intermediate.[8][9] This intermediate then undergoes spontaneous decomposition to form a highly reactive alkyl diazonium ion.[8][9][11] The diazonium ion is a potent electrophile that can readily attack nucleophilic sites on DNA bases, forming DNA adducts.
The formation of O6-methylguanine is a major pre-mutagenic DNA adduct that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[8][9] While other adducts and other sites of metabolic attack (e.g., at the β-carbon) can occur, the α-hydroxylation pathway is considered the primary route for activation leading to mutagenicity and carcinogenicity.[9][11] It is important to note that competing metabolic pathways, such as denitrosation, can lead to detoxification.[8][9]
Methodologies for Mutagenicity Assessment
Due to the critical need for metabolic activation, the choice of experimental system is paramount for accurately assessing NDSRI mutagenicity. Regulatory agencies like the U.S. Food and Drug Administration (FDA) recommend specific, highly sensitive testing protocols.[12]
The Enhanced Bacterial Reverse Mutation (Ames) Test
The bacterial reverse mutation assay, or Ames test, is the primary recommended tool for evaluating the mutagenic potential of pharmaceutical impurities.[10][13] However, standard Ames test protocols have shown inconsistent and sometimes insensitive results for certain nitrosamines.[12][14] Consequently, an "enhanced" Ames test protocol is recommended to maximize sensitivity for this chemical class.[12][13]
This protocol is synthesized from recommendations and findings presented by the FDA and other researchers.[10][12][13][15][16]
-
Test Strains: A minimum of five bacterial strains should be used. This typically includes Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).[15] The combination of TA1535 and WP2 uvrA(pKM101) has been shown to be effective at detecting all positive nitrosamines in some studies.[17]
-
Assay Method: The pre-incubation method is strongly recommended over the plate incorporation method.[12] A 30-minute pre-incubation time has been found to be effective.[17]
-
Metabolic Activation (S9 Mix):
-
Source: Both rat and hamster liver S9 fractions should be used.[16][17] Hamster liver S9, in particular, has been shown to produce higher mutagenic responses for many nitrosamines.[15][17] The S9 should be prepared from rodents pre-treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone) to boost CYP450 activity.[16]
-
Concentration: Testing should be conducted with both 10% and 30% S9 concentrations in the mix.[15] Higher (30%) S9 concentrations generally produce greater mutagenic responses.[15][17] Assays should also be run in the absence of S9 to detect directly-acting mutagens.[16]
-
-
Test Substance Preparation: The NDSRI should be dissolved in a suitable solvent (e.g., water or an organic solvent like DMSO). The volume of solvent must be justified to not interfere with metabolic activation.[16]
-
Controls:
-
Negative Control: Vehicle/solvent control.
-
Positive Controls: Strain-specific positive controls must be included. Additionally, at least two known mutagenic N-nitrosamines (e.g., NDMA, NDEA) should be included as positive controls for the S9-activated conditions to ensure the system is performing correctly.[16]
-
-
Procedure:
-
The test substance, the bacterial tester strain, and the S9 mix (or buffer for non-activated plates) are combined in a test tube.
-
The mixture is incubated at 37°C for a specified pre-incubation period (e.g., 30 minutes).
-
After incubation, molten top agar (B569324) is added, and the entire contents are poured onto the surface of minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate. A positive result is typically defined as a concentration-dependent increase in revertant colonies over the negative control, usually exceeding a two-fold threshold.
Follow-up In Vitro and In Vivo Assays
While the enhanced Ames test is the foundational assay, further testing may be warranted, especially to confirm results or to provide more biologically relevant data.[18]
-
In Vitro Mammalian Cell Assays: To address the relevance of bacterial findings in a human context, follow-up studies can be performed in mammalian cells.[14] Metabolically competent human cell lines, such as HepaRG cells, are valuable for this purpose as they express human metabolic enzymes.[1][14] Assays like the micronucleus test (for chromosomal damage) and the Comet assay (for DNA strand breaks) can be conducted in these cells.[1]
-
In Vivo Assays: For a definitive assessment that accounts for whole-organism metabolism, distribution, and detoxification, in vivo assays are the gold standard.[18][19] The Transgenic Rodent (TGR) gene mutation assay is considered the industry standard for in vivo mutagenicity testing of nitrosamines.[20] These assays provide quantitative data that can be highly correlated with carcinogenic potency.[20]
Quantitative Data and Risk Assessment Framework
Due to the limited availability of carcinogenicity data for most NDSRIs, regulatory agencies have developed frameworks to predict potency and set Acceptable Intake (AI) limits.[2][3][21] The AI limit is a level of exposure that approximates an increased cancer risk of one additional case in 100,000 people over a lifetime of exposure.[4][22]
Carcinogenic Potency Categorization Approach (CPCA)
The FDA recommends a Carcinogenic Potency Categorization Approach (CPCA) that assigns an NDSRI to a potency category based on its structural features.[4][21] Activating features (which promote the formation of the reactive diazonium ion) and deactivating features (which may sterically hinder metabolic activation or provide alternative, non-mutagenic metabolic routes) are considered.[21] This allows for the determination of a corresponding AI limit in the absence of compound-specific data.[2][3][21]
Table 1: FDA Predicted Carcinogenic Potency Categories and AI Limits for NDSRIs
| Potency Category | Description | Recommended AI Limit (ng/day) |
|---|---|---|
| 1 | High potency based on structural features. | 26.5 |
| 2 | Potent, but less than the highest concern. | 100 |
| 3 | Lower potency due to weakly deactivating features. | 400 |
| 4 | Much lower potency due to strongly deactivating features. | 1500 |
| 5 | Lacks structural alerts for mutagenicity or has sufficient data to indicate non-mutagenicity. | Controlled as a non-mutagenic impurity (per ICH Q3A/B). |
Data sourced from FDA guidance and related materials.[22][23]
Summary of Experimental Mutagenicity Data for Select NDSRIs
Recent research has focused on generating experimental data for specific NDSRIs to validate predictive models and inform risk assessments.[1][15] The table below summarizes publicly available results from enhanced Ames testing and other genotoxicity assays.
Table 2: Mutagenicity and Genotoxicity Data for Selected NDSRIs
| NDSRI | Enhanced Ames Test (EAT) Result | Follow-up Genotoxicity Result (HepaRG Cells) | Reference(s) |
|---|---|---|---|
| N-nitroso-duloxetine | Positive | Positive (DNA Damage & Micronucleus Formation) | [1] |
| N-nitroso-fluoxetine | Positive | Positive (DNA Damage & Micronucleus Formation) | [1] |
| N-nitroso-lorcaserin | Positive | Positive (DNA Damage & Micronucleus Formation) | [1] |
| N-nitroso-nortriptyline | Positive | Positive (Most potent in HepaRG assays) | [1] |
| N-nitroso-varenicline | Positive | Positive (DNA Damage & Micronucleus Formation) | [1] |
| N-nitroso-diclofenac | Negative | Negative | [1] |
| N-nitroso-folic acid | Negative | Negative | [1] |
| N-nitroso-paroxetine | Negative | Negative | [1] |
| N-nitroso-desvaleryl-valsartan | Negative | Negative | [1] |
| N-nitroso-propranolol | Positive | Positive (in CYP-transduced TK6 cells) | [17] |
| N-nitroso-ciprofloxacin | Difficult to test due to toxicity | Not Reported | [17] |
This table is a compilation of data from cited research and is not exhaustive.
These results demonstrate that while many NDSRIs are mutagenic in sensitive test systems, others are not, highlighting the importance of experimental testing to avoid overly conservative risk assessments.[1][23]
Conclusion
The mutagenicity of Nitrosamine Drug Substance-Related Impurities represents a critical safety and quality challenge for the pharmaceutical industry. The core mechanism of toxicity is well-understood to proceed through metabolic activation to DNA-reactive species.[8][9][11] To address this, robust and highly sensitive testing methodologies, particularly the enhanced Ames test, are essential for accurate hazard identification.[12][13]
Regulatory frameworks, such as the FDA's Carcinogenic Potency Categorization Approach, provide a vital tool for managing risk in the absence of complete data, allowing for the establishment of science-based Acceptable Intake limits.[21][22] However, as experimental data on more NDSRIs becomes available, it is clear that a one-size-fits-all approach is insufficient.[1][23] Many NDSRIs show lower mutagenic potential than smaller, highly potent nitrosamines.[24]
A multifaceted approach combining predictive modeling, state-of-the-art in vitro testing, and targeted in vivo assays will be crucial for the accurate risk assessment of NDSRIs.[18][19] This ensures that patient safety is protected while allowing for the continued availability of essential medicines. Ongoing collaboration between industry stakeholders and regulatory agencies will be key to refining these approaches and further enhancing drug safety and quality.[25]
References
- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities | FDA [fda.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 6. Nitrosamine - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hesiglobal.org [hesiglobal.org]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 13. Enhancing the Ames test for N-nitrosamines: Key findings from a multi-sector study – Lhasa Limited [lhasalimited.org]
- 14. fda.gov [fda.gov]
- 15. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current status of the Ames test for N-nitrosamines – Lhasa Limited [lhasalimited.org]
- 17. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. Nitrosamine Drug Substance-Related Impurities (NDSRIs) in Pharmaceuticals: Formation, Mitigation Strategies, and Emphasis on Mutagenicity Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 22. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 23. medicinesforeurope.com [medicinesforeurope.com]
- 24. researchgate.net [researchgate.net]
- 25. govinfo.gov [govinfo.gov]
Navigating Nitrosamine Impurities: A Technical Guide to Acceptable Intake Limits for N-nitroso-furosemide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acceptable intake (AI) limits for the nitrosamine (B1359907) impurity, N-nitroso-furosemide. As regulatory scrutiny over nitrosamine impurities in pharmaceutical products continues to intensify, a thorough understanding of the established limits and the scientific basis behind them is critical for ensuring drug safety and compliance. This document summarizes the current regulatory landscape, details the toxicological data underpinning the AI, and outlines the risk assessment and analytical methodologies pertinent to this compound.
Executive Summary
This compound is a nitrosamine impurity that can form in drug products containing furosemide, a widely used diuretic. Due to the potential carcinogenic risk associated with nitrosamines, regulatory agencies worldwide have established stringent controls for their presence in pharmaceuticals. This guide consolidates the key information regarding the acceptable intake limit for this compound, the toxicological testing that justifies this limit, and the overarching risk assessment framework for nitrosamine impurities.
Regulatory Acceptable Intake Limits
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established a harmonized acceptable intake (AI) limit for this compound. This limit is based on a thorough evaluation of the available toxicological data.
| Regulatory Body | Compound | Acceptable Intake (AI) Limit | Basis for Limit |
| FDA | This compound | 1500 ng/day | Carcinogenic Potency Categorization Approach |
| EMA | This compound | 1500 ng/day | Negative bacterial reverse mutation test |
Toxicological Assessment: The Bacterial Reverse Mutation Assay
The high AI limit of 1500 ng/day for this compound is primarily justified by its lack of mutagenic potential as determined by the bacterial reverse mutation assay, commonly known as the Ames test.[1] A negative result in this assay suggests that the compound is not likely to be a potent mutagenic carcinogen.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) for this compound
While the specific, detailed protocol used for the regulatory submission for this compound is not publicly available, a standard and enhanced Ames test protocol, in accordance with OECD Guideline 471, would be employed.[2][3] For nitrosamines, an enhanced protocol is often recommended to ensure the highest sensitivity.
Objective: To determine the potential of this compound to induce gene mutations in bacteria.
Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar (B569324) medium.
Materials and Methods:
-
Test Substance: this compound, dissolved in a suitable, non-mutagenic solvent (e.g., DMSO or water).
-
Bacterial Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation System (S9 Mix): The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone). This is crucial as some nitrosamines require metabolic activation to become mutagenic. For enhanced sensitivity with nitrosamines, a higher concentration of S9 (e.g., 30%) is often recommended.[3][4]
-
Procedure (Pre-incubation Method):
-
The test substance at various concentrations is added to a suspension of the bacterial tester strain and the S9 mix (or a buffer for the non-activation condition).
-
This mixture is pre-incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacterial DNA.
-
Molten top agar is added to the mixture, which is then poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on each plate is counted.
-
-
Controls:
-
Negative (Solvent) Control: The solvent used to dissolve the test substance.
-
Positive Controls: Known mutagens are used to confirm the viability of the bacterial strains and the activity of the S9 mix. For example, sodium azide (B81097) for TA1535 (without S9), and 2-aminoanthracene (B165279) for all strains (with S9). For enhanced nitrosamine testing, specific nitrosamine positive controls may also be included.
-
-
Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count in one or more strains.
The negative outcome of this assay for this compound indicates that it does not cause mutations in these bacterial systems, leading to its classification as a less potent nitrosamine impurity.
Risk Assessment Framework for Nitrosamine Impurities
The control of nitrosamine impurities in pharmaceutical products follows a systematic risk-based approach. The following diagram illustrates the logical workflow for the identification, assessment, and mitigation of risks associated with nitrosamine formation.
Conclusion
The established acceptable intake limit of 1500 ng/day for this compound is a scientifically-driven value based on robust toxicological data, specifically a negative bacterial reverse mutation assay. This positions this compound as a lower-potency nitrosamine impurity. Drug manufacturers and development professionals must adhere to a systematic risk assessment process to identify and control the potential for nitrosamine formation in their products. The information presented in this guide serves as a critical resource for ensuring the safety and regulatory compliance of pharmaceutical products containing furosemide.
References
Navigating the Labyrinth: A Technical Guide to Nitrosamine Impurity Regulation and Analysis
For Researchers, Scientists, and Drug Development Professionals
The discovery of nitrosamine (B1359907) impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding a robust understanding of regulatory expectations and sophisticated analytical capabilities. This in-depth technical guide provides a comprehensive overview of the current regulatory landscape, detailed experimental protocols for nitrosamine analysis, and visual workflows to aid in the development of effective control strategies.
The Regulatory Framework: A Harmonized Approach
Global regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established a harmonized framework for the assessment and control of nitrosamine impurities.[1][2][3][4][5][6] This framework is centered around a three-step mitigation strategy for manufacturers and applicants of active pharmaceutical ingredients (APIs) and drug products.[1]
-
Risk Assessment: A thorough evaluation of the manufacturing process to identify potential sources of nitrosamine formation or contamination.[2][3][7][8]
-
Confirmatory Testing: If a risk is identified, confirmatory testing of batches must be conducted using sensitive and appropriately validated analytical methods.[1][2]
-
Reporting and Mitigation: Reporting any changes implemented to prevent or reduce nitrosamine impurities to the respective regulatory authorities.[1]
The ICH M7(R2) guideline, which addresses DNA reactive (mutagenic) impurities, is a cornerstone of the regulatory approach to nitrosamines, classifying them as a "cohort of concern" due to their potential carcinogenic risk.[9][10]
Understanding the Risk: Sources and Formation
Nitrosamine impurities can arise from various sources throughout the manufacturing process.[1][8][11] The formation of nitrosamines typically requires the presence of a nitrosating agent (like nitrites) and a secondary or tertiary amine under specific conditions, often acidic.[1][12]
Potential root causes for the presence of nitrosamine impurities include:
-
API Synthesis and Degradation: The chemical structure of the API itself or its degradation products may contain secondary or tertiary amine functional groups that can react with nitrosating agents.[1][7]
-
Raw Materials and Reagents: Contamination of starting materials, intermediates, solvents, and reagents with amines or nitrites.[1][13]
-
Manufacturing Process: Reaction conditions such as temperature, pH, and the use of certain quenching agents can promote nitrosamine formation.[1][7] The use of recovered solvents or cross-contamination from shared equipment also poses a risk.[13]
-
Excipients: Some excipients may contain residual nitrites that can react with the API or other components in the drug product.[7]
-
Packaging Materials: Certain packaging components could potentially contribute to nitrosamine formation.[7][11]
Quantitative Data: Acceptable Intake Limits
Regulatory agencies have established acceptable intake (AI) limits for several common nitrosamine impurities. These limits are based on a lifetime cancer risk of 1 in 100,000. For newly identified nitrosamines without sufficient carcinogenicity data, the Carcinogenic Potency Categorization Approach (CPCA) is used to derive an AI limit based on the compound's structure-activity relationship.[14][15]
The AI limit can be converted to a concentration limit in parts per million (ppm) based on the maximum daily dose (MDD) of the drug product using the following formula:
Limit (ppm) = AI (ng/day) / MDD (mg/day) [16]
Below is a summary of established AI limits for some common nitrosamine impurities.
| Nitrosamine Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) |
| N-nitrosodimethylamine | NDMA | 96[7][17] |
| N-nitrosodiethylamine | NDEA | 26.5[7][14] |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |
| N-nitrosodiisopropylamine | NDIPA | 26.5 |
| N-nitrosoethylisopropylamine | NEIPA | 26.5 |
| N-nitrosodibutylamine | NDBA | 26.5 |
Note: These values are subject to updates by regulatory agencies. Always refer to the latest guidance documents.
For Nitrosamine Drug Substance-Related Impurities (NDSRIs), the FDA has provided a framework for predicting carcinogenic potency and corresponding AI limits based on five categories.[14][15]
| Potency Category | Recommended AI Limit (ng/day) |
| 1 | 26.5[14] |
| 2 | 100[14] |
| 3 | 400[14] |
| 4 | 1500 |
| 5 | 1500 |
Experimental Protocols: Detection and Quantification
Sensitive and validated analytical methods are crucial for the detection and quantification of nitrosamine impurities at trace levels.[12][18][19] The most commonly employed techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][18][20] Method validation should be performed in accordance with ICH Q2(R1) guidelines.[1][3][21]
Sample Preparation
Effective sample preparation is critical to isolate and concentrate nitrosamines from the drug matrix, minimizing interference and ensuring accurate quantification.[1][7][20] Common techniques include:
-
Liquid-Liquid Extraction (LLE): A widely used method where the sample is dissolved in an aqueous solution and the nitrosamines are extracted into an immiscible organic solvent like dichloromethane (B109758) (DCM).[13][22][23]
-
Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid sorbent that retains the nitrosamines, which are then eluted with a suitable solvent.[3][10][17][20][24][25]
-
Headspace (HS) Analysis: Particularly suitable for volatile nitrosamines, where the sample is heated in a sealed vial, and the vapor phase containing the analytes is injected into the GC-MS system.[2][15][26][27][28]
LC-MS/MS Method for Non-Volatile Nitrosamines
This protocol provides a general framework for the analysis of non-volatile nitrosamines. Specific parameters will need to be optimized for individual analytes and matrices.
4.2.1. Sample Preparation (LLE)
-
Weighing: Accurately weigh a suitable amount of the ground drug product or API into a centrifuge tube.[22]
-
Dissolution: Add a known volume of an appropriate aqueous solution (e.g., 1 M NaOH) and vortex or shake to dissolve or suspend the sample.[22][23]
-
Extraction: Add a precise volume of dichloromethane (DCM), vortex, and shake vigorously.[22][23]
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.[22]
-
Collection: Carefully transfer the organic (DCM) layer to a clean tube.
-
Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Filtration: Filter the final extract through a 0.2 µm syringe filter before injection.[23]
4.2.2. Instrumental Parameters
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 reversed-phase column
-
Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid.
-
Flow Rate: Typically 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
MS Detector: Tandem quadrupole mass spectrometer (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3][8]
Headspace GC-MS Method for Volatile Nitrosamines
This protocol outlines a general procedure for the analysis of volatile nitrosamines.
4.3.1. Sample Preparation
-
Weighing: Accurately weigh the drug substance or product directly into a headspace vial.[15][22]
-
Solvent Addition: Add a precise volume of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[15]
-
Internal Standard: Add the internal standard solution.[15]
-
Sealing: Immediately cap and crimp the vial.[15]
-
Mixing: Vortex the vial to ensure the sample is dissolved or suspended.[15]
4.3.2. Instrumental Parameters
-
GC System: Gas chromatograph with a headspace autosampler.
-
Column: A polar column, such as one with a wax-based stationary phase (e.g., DB-WAX).[15]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature program that provides good separation of the target nitrosamines.
-
Headspace Parameters:
-
Incubation Temperature and Time: Optimized to ensure efficient partitioning of the nitrosamines into the headspace.[26]
-
Loop Temperature and Transfer Line Temperature: Maintained at elevated temperatures to prevent condensation.
-
-
MS Detector: Single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or MRM for a tandem quadrupole MS.[9]
Enhanced Ames Test for Mutagenicity Assessment
For newly identified nitrosamines, an enhanced Ames test is recommended to assess their mutagenic potential.[5][18][19][29] This test is a modification of the standard bacterial reverse mutation assay (OECD 471).[29]
Key Features of the Enhanced Ames Test:
-
Bacterial Strains: Includes Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA (pKM101).[18][29]
-
Metabolic Activation: Utilizes both rat liver S9 and hamster liver S9 fractions, often at a higher concentration (e.g., 30%), to enhance the metabolic activation of nitrosamines.[5][18][19][29]
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix are pre-incubated together before being plated on the minimal glucose agar.[18][29]
Visualizing the Process: Workflows and Logic
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows in managing nitrosamine impurities.
Conclusion
The management of nitrosamine impurities is a complex and evolving area that requires a multifaceted approach, combining robust risk assessment, sensitive analytical testing, and a thorough understanding of the regulatory landscape. By implementing the strategies and methodologies outlined in this guide, pharmaceutical professionals can effectively navigate these challenges, ensuring the safety and quality of their products for patients worldwide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMA Nitrosamine Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. Enhancing the Ames test for N-nitrosamines: Key findings from a multi-sector study – Lhasa Limited [lhasalimited.org]
- 6. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. ovid.com [ovid.com]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ellutia.com [ellutia.com]
- 15. fda.gov [fda.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. aurigeneservices.com [aurigeneservices.com]
- 19. jrfglobal.com [jrfglobal.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. What method accuracy criteria to be considered for nitrosamines, which guidance mentioned accuracy criteria? - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 22. benchchem.com [benchchem.com]
- 23. agilent.com [agilent.com]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. unitedchem.com [unitedchem.com]
- 26. A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. ema.europa.eu [ema.europa.eu]
N-Nitroso-Furosemide Risk Assessment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitroso-furosemide is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form in pharmaceutical products containing furosemide (B1674285). As nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic properties, a thorough risk assessment of this compound is crucial to ensure patient safety. This technical guide provides a comprehensive overview of the risk assessment process for this compound, including a review of regulatory guidelines, toxicological data evaluation through a read-across approach, and detailed experimental protocols for key safety studies. In the absence of direct carcinogenicity data for this compound, this guide utilizes data from structurally similar surrogate compounds, N-nitrosopyrrolidine and N-nitrosopiperidine, to perform a risk assessment based on the Carcinogenic Potency Categorization Approach (CPCA). The acceptable intake (AI) limit for this compound has been established by the U.S. Food and Drug Administration (FDA) at 1500 ng/day.
Introduction to this compound
This compound is a potential impurity formed from the nitrosation of the secondary amine moiety in the furosemide molecule. Its presence in furosemide-containing drug products necessitates a comprehensive risk assessment to control its levels and ensure they remain below the acceptable intake limit.
Table 1: Compound Identity of this compound
| Parameter | Information |
| IUPAC Name | 4-chloro-2-[(furan-2-ylmethyl)(nitroso)amino]-5-sulfamoylbenzoic acid |
| CAS Number | 2708280-93-5 |
| Molecular Formula | C₁₂H₁₀ClN₃O₆S |
| Parent Drug | Furosemide |
| Impurity Type | Nitrosamine Drug Substance-Related Impurity (NDSRI) |
Regulatory Framework and Acceptable Intake
Regulatory agencies like the FDA and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in pharmaceuticals. For nitrosamines lacking robust carcinogenicity data, a read-across approach from a suitable surrogate or the CPCA is recommended to establish an AI limit. The FDA has set an AI limit of 1500 ng/day for this compound.[1][2]
Toxicological Risk Assessment
Due to the lack of specific toxicological data for this compound, a read-across approach using data from structurally related compounds is necessary. The furosemide molecule contains a furan-2-ylmethylamino group, which upon nitrosation, forms the N-nitroso-furan-2-ylmethylamino moiety. For the purpose of this risk assessment, the cyclic nitrosamines N-nitrosopyrrolidine and N-nitrosopiperidine are selected as appropriate surrogates due to the presence of a five- and six-membered nitrogen-containing ring, respectively, which provides a conservative basis for toxicological evaluation.
Carcinogenic Potency Categorization Approach (CPCA)
The CPCA is a framework developed by regulatory authorities to assign a carcinogenic potency category to a nitrosamine based on its structural features. This approach considers activating and deactivating features that influence the metabolic activation of the nitrosamine to a DNA-reactive species.
Based on the structure of this compound, it would be evaluated based on the structural features of the nitrosated secondary amine. A detailed analysis using the CPCA framework would be required to assign a potency category and corresponding AI. The established AI of 1500 ng/day suggests that this compound is considered to be of low carcinogenic potency.
Read-Across from Surrogate Compounds
N-nitrosopyrrolidine and N-nitrosopiperidine are well-characterized cyclic nitrosamines and can serve as surrogates for the nitrosated amine portion of this compound.
Table 2: Carcinogenicity Data of Surrogate Compounds
| Compound | Species | Route of Administration | Target Organs | TD50 (mg/kg/day) | Carcinogenicity Classification |
| N-Nitrosopyrrolidine | Rat | Oral | Liver | 0.799 | Reasonably anticipated to be a human carcinogen |
| N-Nitrosopiperidine | Rat | Oral | Liver, Esophagus, Nasal Cavity | 0.200 | Reasonably anticipated to be a human carcinogen |
TD50: The dose rate in mg/kg body weight/day which would cause tumors in half of the test animals that would have remained tumor-free at zero dose. Source: Carcinogenic Potency Database (CPDB)
Table 3: Genotoxicity Data of Surrogate Compounds
| Compound | Ames Test (Bacterial Reverse Mutation Assay) | In Vitro Micronucleus Assay | In Vivo Genotoxicity |
| N-Nitrosopyrrolidine | Positive with metabolic activation | Positive | Positive (induces micronuclei in vivo)[1] |
| N-Nitrosopiperidine | Positive with metabolic activation | Data not readily available | Positive (carcinogenic in multiple species)[3] |
Experimental Protocols
The following are detailed methodologies for key toxicological assays relevant to the risk assessment of nitrosamine impurities.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively. These mutations render the bacteria unable to synthesize the essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology:
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or TA102.
-
Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar (B569324) plates. The plates are incubated for 48-72 hours at 37°C.
-
Evaluation: A positive response is defined as a concentration-related increase in the number of revertant colonies per plate, typically a two- to three-fold increase over the solvent control.
-
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects genotoxic damage at the chromosome level.
-
Principle: The assay identifies substances that cause chromosomal damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division.
-
Methodology:
-
Cell Lines: Human lymphocytes or established cell lines such as CHO, V79, TK6, or L5178Y are used.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis.
-
Evaluation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Rodent Carcinogenicity Bioassay - OECD 451
This long-term in vivo study is the gold standard for assessing the carcinogenic potential of a substance.
-
Principle: The test substance is administered to rodents (typically rats and mice) for a major portion of their lifespan to observe the development of neoplastic lesions.
-
Methodology:
-
Animals: Both sexes of two rodent species are generally used.
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.
-
Administration: The route of administration should be relevant to human exposure (e.g., oral).
-
Duration: The study duration is typically 24 months for rats and 18-24 months for mice.
-
Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, a full necropsy is performed on all animals, and tissues are examined histopathologically.
-
Evaluation: A statistically significant increase in the incidence of tumors in the treated groups compared to the control group indicates a carcinogenic effect.
-
Visualizations
General Nitrosamine Risk Assessment Workflow
Caption: A generalized workflow for the risk assessment and control of nitrosamine impurities.
Signaling Pathway of Nitrosamine-Induced Genotoxicity
Caption: The metabolic activation pathway leading to nitrosamine-induced genotoxicity.
Decision Tree for Acceptable Intake (AI) Determination
Caption: A decision tree for determining the acceptable intake of a nitrosamine impurity.
Conclusion
The risk assessment of this compound, in the absence of direct toxicological data, relies on a scientifically rigorous approach combining regulatory guidance, read-across from appropriate surrogates, and the application of the Carcinogenic Potency Categorization Approach. The established AI of 1500 ng/day provides a health-protective limit for this impurity in furosemide-containing drug products. Continuous monitoring of manufacturing processes and adherence to regulatory guidelines are essential to ensure the safety and quality of these pharmaceutical products. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to navigate the complexities of nitrosamine risk assessment.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of N-Nitroso-Furosemide
Introduction
Furosemide (B1674285) is a loop diuretic medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[1][2] As a secondary amine, furosemide has the potential to form N-nitroso-furosemide, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are of significant concern as they are classified as probable human carcinogens.[3] Consequently, regulatory bodies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[3][4] This document provides detailed application notes and protocols for the analytical detection of this compound, intended for researchers, scientists, and drug development professionals. The primary focus is on a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Analytical Techniques for this compound Detection
Several advanced analytical techniques are suitable for the trace-level detection of this compound. The choice of method often depends on the required sensitivity, selectivity, and the matrix of the sample. Commonly employed techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended technique due to its high sensitivity, specificity, and ability to handle complex matrices.[3][5][6]
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors: While less sensitive than LC-MS/MS, HPLC can be used for screening purposes or when mass spectrometric detection is unavailable. Method development can be challenging.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable nitrosamines.[8] However, this compound's molecular weight and polarity may pose challenges for GC-MS analysis without derivatization.
This application note will focus on a validated LC-MS/MS method for the determination of this compound in drug substances.
Application Note: LC-MS/MS Method for the Determination of this compound
This method provides a highly sensitive and selective approach for the quantification of this compound in furosemide active pharmaceutical ingredient (API).
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of the described LC-MS/MS method.[1]
| Parameter | Value |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 ppm) |
| Linearity Range | 0.1 to 20 ng/mL |
| Correlation Coefficient (r²) | >0.998 |
| Recovery | 89.5% to 112.0% |
| Precision (%RSD) | 0.61% to 4.42% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Furosemide API
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
0.22 µm PVDF syringe filters
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1.00 mg of this compound reference standard in 1.0 mL of methanol in a 5 mL polypropylene (B1209903) tube.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards at desired concentrations (e.g., 0.1, 0.2, 1.0, 2.0, 5.0, 10, and 20 ng/mL).
3. Sample Preparation
-
Accurately weigh 20 mg of the furosemide API sample into a suitable container.
-
Add 1.0 mL of a 50:50 (v/v) mixture of methanol and water as a diluent.
-
Vortex the sample for 10-15 minutes to ensure complete dissolution.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm.
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: 50:50 methanol:acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) % B 0.00 10 2.00 10 4.00 30 7.00 30 10.00 40 15.00 40 16.00 98 18.00 98 18.10 10 | 21.00 | 10 |
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Transitions:
Analyte Q1 Mass (m/z) Q3 Mass (m/z) This compound 359.9 282.9 (Quantifier) | this compound | 359.9 | 313.9 (Qualifier) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in a furosemide drug substance.
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analytical method.
Caption: Logical Progression of the Analytical Method.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 3. cphi-online.com [cphi-online.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
Application Note: Quantitative Analysis of N-nitroso-furosemide in Pharmaceutical Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide (B1674285) is a widely prescribed diuretic used to treat fluid retention and high blood pressure.[1][2] As a secondary amine, furosemide has the potential to form N-nitroso-furosemide, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory agencies and manufacturers.[3] Consequently, sensitive and selective analytical methods are required to detect and quantify this compound at trace levels to ensure patient safety and regulatory compliance.
This application note provides a detailed protocol for the quantitative analysis of this compound in pharmaceutical samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is highly sensitive and robust, enabling the detection and quantification of this compound at levels relevant to regulatory requirements.
Experimental Protocols
This section details the methodologies for the LC-MS/MS analysis of this compound.
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound by dissolving 1.00 mg of the reference standard in 1 mL of methanol (B129727).[1]
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards at the desired concentrations for calibration.[1]
Sample Preparation:
-
Accurately weigh a portion of the furosemide drug substance or crushed tablets.
-
Prepare a furosemide solution with a concentration of approximately 10 mg/mL in a suitable solvent.[1]
-
Take a 20 µL aliquot of the furosemide solution and dilute it with 1.0 mL of a 50:50 (v/v) mixture of methanol and water.[1]
-
Vortex the sample for 10-15 minutes to ensure thorough mixing.[1]
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5°C.[1]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Method
-
LC System: EXION LC 30 AD[1]
-
Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm[1]
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid[1]
-
Mobile Phase B: 50:50 (v/v) methanol:acetonitrile with 0.1% Formic Acid[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40 °C[1]
Table 1: Liquid Chromatography Gradient Program [1]
| Time (min) | % B |
| 0.00 | 10 |
| 2.00 | 10 |
| 4.00 | 30 |
| 7.00 | 30 |
| 10.00 | 40 |
| 15.00 | 40 |
| 16.00 | 98 |
| 18.00 | 98 |
| 18.10 | 10 |
| 21.00 | 10 |
Mass Spectrometry (MS) Method
-
Mass Spectrometer: SCIEX 5500+[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 2: Mass Spectrometry Transitions for this compound [1]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) |
| This compound | 360.0 | 285.0 | 100 |
| This compound (Qualifier) | 360.0 | 314.0 | 100 |
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound.
Table 3: Method Detection and Quantitation Limits [1]
| Parameter | Value (ng/L) | Value (ppm) |
| Limit of Detection (LOD) | - | 0.00159 |
| Limit of Quantitation (LOQ) | 1.857 | 0.0053 |
Table 4: Precision of the Method [1]
| Concentration Level | Precision (%RSD) |
| LOQ (0.0053 ppm) | 1.04 |
| Specification Level | 0.40 |
Experimental Workflow
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway (Logical Relationship)
The formation of this compound is a chemical transformation rather than a biological signaling pathway. The following diagram illustrates the logical relationship leading to the potential presence of this impurity.
Caption: Formation of this compound from furosemide.
References
Application Notes & Protocols for High-Resolution Mass Spectrometry in Nitrosamine Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have established stringent limits on the acceptable daily intake of these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful technique for this purpose, offering exceptional accuracy, sensitivity, and the ability to differentiate nitrosamines from matrix interferences.[2][3]
This document provides detailed application notes and standardized protocols for the analysis of N-nitrosamines in drug substances and products using LC-HRMS. It is intended to guide researchers and analytical scientists in developing and validating robust methods to ensure the safety and quality of pharmaceutical products.
Analytical Approach: The Power of LC-HRMS
LC-HRMS offers significant advantages for nitrosamine (B1359907) analysis, including:
-
High Selectivity: The high mass resolution and accuracy of HRMS instruments, such as Orbitrap and Q-TOF systems, allow for the precise measurement of ion masses, enabling the confident identification of target nitrosamines and their differentiation from isobaric interferences.[1][2][3]
-
High Sensitivity: Modern HRMS instruments can achieve low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-million (ppm) or even parts-per-billion (ppb) range, meeting and exceeding regulatory requirements.[1][2][4]
-
Versatility: A single LC-HRMS method can be developed to simultaneously detect and quantify a wide range of nitrosamines, including both volatile and non-volatile compounds.[4][5][6]
-
Retrospective Analysis: The full-scan data acquisition mode of HRMS allows for the retrospective analysis of data for newly identified nitrosamine impurities without the need for re-injection of the sample.
Experimental Workflow
The general workflow for the analysis of nitrosamines by LC-HRMS involves several key steps, from sample preparation to data analysis and reporting.
Detailed Protocols
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract nitrosamines from the drug product matrix while minimizing interferences. The following is a general protocol that can be adapted based on the specific drug substance or product.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
15 mL glass centrifuge tubes
-
Vortex mixer
-
Mechanical wrist-action shaker
-
Centrifuge
-
0.22 µm PVDF or nylon syringe filters
-
HPLC vials
Procedure:
-
Weighing: Accurately weigh approximately 400 mg of the drug substance or a powdered equivalent of the drug product into a 15 mL glass centrifuge tube.[7]
-
Extraction: Add 4.0 mL of methanol to the tube.[7] For some applications, a mixture of methanol and water with 0.1% formic acid can be used as the diluent.[8]
-
Mixing: Vortex the sample for approximately 1 minute to ensure initial mixing.[7][9]
-
Shaking: Place the tube on a mechanical wrist-action shaker and shake for 40 minutes.[7]
-
Centrifugation: After extraction, centrifuge the sample at 4500 rpm for 15 minutes to separate the solid excipients.[7]
-
Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF or nylon syringe filter.[7][8] It is good practice to discard the first 1 mL of the filtrate.[7]
-
Transfer: Transfer the filtered sample into an HPLC vial for LC-HRMS analysis.[7]
LC-HRMS Protocol
This protocol outlines typical liquid chromatography and high-resolution mass spectrometry conditions for the analysis of common nitrosamines.
Instrumentation:
-
UHPLC system (e.g., Thermo Scientific Vanquish, Agilent 1290 Infinity II)
-
HRMS instrument (e.g., Thermo Scientific Orbitrap Exploris, Agilent 6546 LC/Q-TOF)
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute the nitrosamines. The specific gradient will need to be optimized for the target analytes and matrix. |
High-Resolution Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4] |
| Scan Mode | Full Scan with data-dependent MS/MS (ddMS2) or Targeted SIM |
| Resolution | 60,000 - 120,000 FWHM |
| Mass Range | m/z 50 - 500 |
| Collision Gas | Nitrogen |
| Data Acquisition | Data should be acquired using software compliant with regulatory requirements for data integrity, such as Thermo Scientific Chromeleon CDS.[4][5] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-HRMS analysis of various nitrosamines.
Table 1: Linearity of Nitrosamine Standards
| Nitrosamine | Abbreviation | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| N-Nitrosodimethylamine | NDMA | 0.5 - 20 | > 0.99 | [5] |
| N-Nitrosodiethylamine | NDEA | 0.5 - 20 | > 0.99 | [5] |
| N-Nitrosodiisopropylamine | NDIPA | 0.5 - 20 | > 0.99 | [5] |
| N-Nitrosoethylisopropylamine | NEIPA | 0.5 - 20 | > 0.99 | [5] |
| N-Nitrosodibutylamine | NDBA | 0.5 - 20 | > 0.99 | [5] |
| N-Nitrosomethylphenylamine | NMPA | 0.5 - 20 | > 0.99 | [5] |
| N-Nitrosomorpholine | NMOR | 0.5 - 20 | > 0.99 | [5] |
| N-Nitrosopiperidine | NPIP | 0.5 - 20 | > 0.99 | [5] |
| N-Nitrosopyrrolidine | NPYR | 0.5 - 20 | > 0.99 | [5] |
Table 2: Limits of Detection and Quantification
| Nitrosamine | Limit of Quantification (LOQ) | Reference |
| Multiple Nitrosamines | As low as 0.005 ppm (0.005 µg/g of API) | [1][2] |
| NDMA, NDEA, NDIPA, NEIPA, NMBA, NDBA | ≤ 0.1 ng/mL | [10] |
Data Analysis and Reporting
Data analysis is performed using the instrument's software.[5] Key steps include:
-
Peak Integration: The chromatographic peaks corresponding to the target nitrosamines are integrated.
-
Calibration Curve: A calibration curve is generated by plotting the peak area against the concentration of the standards.
-
Quantification: The concentration of nitrosamines in the samples is determined using the calibration curve.
-
Reporting: Results should be reported in accordance with internal standard operating procedures and regulatory guidelines.
Logical Relationship of HRMS Data Quality
The quality and reliability of the analytical data are paramount. The following diagram illustrates the relationship between key HRMS parameters and the resulting data confidence.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the sensitive and selective analysis of N-nitrosamine impurities in pharmaceuticals. The protocols and data presented here provide a solid foundation for laboratories to establish and validate robust analytical methods. By leveraging the power of LC-HRMS, pharmaceutical manufacturers can ensure the safety and quality of their products and comply with global regulatory expectations.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. fda.gov [fda.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. waters.com [waters.com]
Application Notes & Protocols for N-nitroso-furosemide Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Furosemide (B1674285) is a loop diuretic medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[1] As a secondary amine, furosemide has the potential to form N-nitroso-furosemide, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are classified as probable human carcinogens, making their detection and quantification in pharmaceutical products a critical regulatory requirement.[3][4] This document provides detailed protocols for the sample preparation and analysis of this compound in both drug substances and drug products.
Key Considerations for Nitrosamine Analysis:
Several factors must be carefully controlled during sample preparation and analysis to ensure accurate and reliable results:
-
Analyte Instability: Nitrosamines can degrade when exposed to light and high temperatures. Therefore, it is crucial to use amber vials and protect samples from UV light.[3]
-
Artificial Formation: The artificial formation of nitrosamines during analysis is a significant concern. This can occur when a nitrosating agent and a secondary or tertiary amine are present under acidic conditions.[5] To mitigate this risk:
-
pH Control: Maintain a neutral or basic pH for the sample and mobile phase.[6]
-
Avoid Nitrite (B80452) Sources: Use high-purity reagents and be mindful of potential nitrite contamination in excipients and water.[6]
-
Use of Inhibitors: Antioxidants like ascorbic acid or alpha-tocopherol (B171835) can be used to suppress nitrosamine formation.[6]
-
-
Sample Contamination: Nitrosamines are ubiquitous in the environment, and contamination can occur from laboratory equipment, reagents, and even nitrile gloves.[3]
Experimental Protocols
Protocol 1: Sample Preparation of Furosemide Drug Substance
This protocol outlines the preparation of a furosemide drug substance for this compound analysis by LC-MS/MS.
Materials and Reagents:
-
Furosemide drug substance
-
This compound reference standard
-
Methanol (B129727) (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
0.22 µm PVDF syringe filters
-
Glass autosampler vials
Procedure:
-
Standard Preparation:
-
Accurately weigh 1.00 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a 5 mL polypropylene (B1209903) tube to create a stock solution.[2]
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of standard solutions for generating a calibration curve.[2]
-
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the furosemide drug substance into a 10 mL volumetric flask.[7]
-
Add a diluent, such as a 50:50 (v/v) mixture of methanol and water, to the flask to dissolve the sample.[2]
-
Vortex the sample for 10-15 minutes to ensure complete dissolution.[2]
-
Centrifuge the sample solution at 14,000 rpm for 5 minutes at 5°C.[2]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial for analysis.[2]
-
Protocol 2: Sample Preparation of Furosemide Drug Product (Tablets)
This protocol describes the preparation of furosemide tablets for the analysis of this compound.
Materials and Reagents:
-
Furosemide tablets
-
Methanol (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Mortar and pestle or tablet crusher
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Mechanical wrist-action shaker (optional)
-
Centrifuge
-
0.22 µm PVDF syringe filters
-
Glass autosampler vials
Procedure:
-
Sample Preparation:
-
Weigh and crush a sufficient number of furosemide tablets to obtain a fine powder.
-
Accurately weigh a portion of the powdered tablets equivalent to 10.0 mg of furosemide into a 10 mL volumetric flask.
-
Add a diluent, such as a 50:50 (v/v) mixture of methanol and water, to the flask.[2]
-
Vortex the sample for 10-15 minutes to facilitate the extraction of the analyte.[2]
-
For enhanced extraction, the sample can be shaken using a mechanical wrist-action shaker.
-
Centrifuge the sample solution at 14,000 rpm for 5 minutes at 5°C.[2]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial for analysis.[2]
-
Data Presentation
Table 1: Sample Preparation Parameters
| Parameter | Drug Substance | Drug Product (Tablets) |
| Sample Amount | ~10.0 mg | Powder equivalent to 10.0 mg Furosemide |
| Diluent | 50:50 (v/v) Methanol:Water | 50:50 (v/v) Methanol:Water |
| Final Volume | 10 mL | 10 mL |
| Extraction Method | Vortexing (10-15 min) | Vortexing (10-15 min), optional shaking |
| Centrifugation | 14,000 rpm, 5 min, 5°C | 14,000 rpm, 5 min, 5°C |
| Filtration | 0.22 µm PVDF syringe filter | 0.22 µm PVDF syringe filter |
Table 2: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | EXION LC 30 AD or equivalent |
| Column | Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 2 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Methanol:Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0.00 | |
| 2.00 | |
| 4.00 | |
| 7.00 | |
| 10.00 | |
| 15.00 | |
| 16.00 | |
| 18.00 | |
| 18.10 | |
| 21.00 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | SCIEX 5500+ or equivalent |
Visualization
Caption: Workflow for the sample preparation of Furosemide drug substance and drug product.
References
- 1. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cphi-online.com [cphi-online.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of N-Nitroso-Furosemide in Drug Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-nitroso-furosemide, a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI), in furosemide (B1674285) drug products. The methodologies outlined are based on current analytical practices and regulatory expectations for the control of nitrosamine impurities.
Introduction
Furosemide is a potent loop diuretic used in the treatment of edema and hypertension.[1] As furosemide is a secondary amine, it has the potential to form an N-nitroso derivative, this compound, in the presence of nitrosating agents.[1][2] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, making their presence in pharmaceutical products a significant safety concern for regulatory agencies and manufacturers.[1]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies have set strict acceptable intake (AI) limits for nitrosamine impurities in drug products. For this compound, the FDA has established an acceptable intake limit of 1500 ng/day.[3] Therefore, sensitive and validated analytical methods are crucial for the accurate quantification of this compound to ensure the safety and quality of furosemide-containing medicines.
This document details two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Chemical Information
-
This compound:
Formation of this compound
This compound is formed from the reaction of the secondary amine functional group in the furosemide molecule with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts under acidic conditions.[2]
References
Development of a Validated Method for the Quantification of N-Nitroso-Furosemide in Pharmaceutical Products
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furosemide (B1674285) is a potent loop diuretic used to treat edema and hypertension.[1][2] As a secondary amine, furosemide is susceptible to nitrosation, forming the N-nitroso-furosemide impurity, a type of nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies due to their potential carcinogenic properties.[3] Consequently, highly sensitive and specific analytical methods are required for the detection and quantification of this compound to ensure the safety and quality of pharmaceutical products.[3]
This document provides a detailed protocol for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The method is designed to be sensitive, specific, and robust, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The FDA has established an acceptable intake (AI) limit for this compound of 1500 ng/day.[4]
Experimental
Materials and Reagents
-
This compound reference standard
-
Furosemide reference standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Polypropylene (B1209903) tubes (5 mL)
-
PVDF syringe filters (0.22 µm)
-
Glass autosampler vials
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer is recommended. The specific instrumentation used in the development of this method was an EXION LC 30 AD system with a SCIEX 5500+ detector.[1]
Chromatographic Conditions
The following chromatographic conditions have been validated for the separation of this compound from furosemide.
| Parameter | Value |
| Column | Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 2 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Methanol:Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: Chromatographic Conditions [1]
Table 2: Gradient Program [1]
| Time (min) | % B |
|---|---|
| 0.00 | 10 |
| 2.00 | 10 |
| 4.00 | 30 |
| 7.00 | 30 |
| 10.00 | 40 |
| 15.00 | 40 |
| 16.00 | 98 |
| 18.00 | 98 |
| 18.10 | 10 |
| 21.00 | 10 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | This compound | Furosemide |
| Precursor Ion (Q1) | To be determined based on reference standard | To be determined based on reference standard |
| Product Ion (Q3) | To be determined based on reference standard | To be determined based on reference standard |
| Dwell Time | To be optimized | To be optimized |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
Table 3: Mass Spectrometry Parameters (Example)
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.00 mg of this compound reference standard and dissolve in 1 mL of methanol in a 5 mL polypropylene tube.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using a diluent of 50:50 (v/v) methanol:water to create calibration standards at appropriate concentrations.
Sample Preparation
-
Furosemide Drug Substance/Product: Accurately weigh a portion of the ground tablet or drug substance equivalent to approximately 10 mg of furosemide.
-
Dissolution: Transfer to a suitable volumetric flask and add a diluent of 50:50 (v/v) methanol:water to achieve a final concentration of approximately 1 mg/mL of furosemide.[1]
-
Extraction: Vortex the sample for 10-15 minutes to ensure complete dissolution of the analyte.[1]
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.[1]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial for analysis.[1]
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference observed at the retention time of this compound from blank, placebo, or furosemide. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Limit of Detection (LOD) | 0.00159 ppm | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 ppm)[1] | Signal-to-noise ratio of approximately 10:1. The analyte response is at least 10 times the response of the blank. |
| Linearity (Range) | Example: 0.005 - 0.1 ppm | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (% Recovery) | Example: 98.0% - 102.0% | The closeness of test results obtained by the method to the true value. Generally, 90-110% for impurities. |
| Precision (% RSD) | ||
| - Repeatability | Example: < 5% | The precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | Example: < 10% | The precision within-laboratory variations: different days, different analysts, different equipment, etc. |
| Robustness | The method was found to be robust when analyzing %RSD data.[1] | The reliability of an analysis with respect to deliberate variations in method parameters. |
Table 4: Summary of Method Validation Parameters
Diagrams
Caption: Chemical structures of Furosemide and its N-nitroso impurity.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in pharmaceutical products. The method has been developed and validated to meet the stringent requirements of regulatory agencies, ensuring the safety and quality of furosemide-containing medicines. The low limit of quantitation allows for the detection of this compound at levels well below the acceptable intake limit. This application note serves as a comprehensive guide for researchers and drug development professionals in implementing this critical analysis.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 3. cphi-online.com [cphi-online.com]
- 4. veeprho.com [veeprho.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for N-Nitroso-Furosemide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of N-nitroso-furosemide reference standard in analytical testing and research. This compound is a nitrosamine (B1359907) impurity that can form in furosemide-containing drug products. Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies require strict control of their levels in pharmaceuticals.[1][2] The this compound reference standard is crucial for the development, validation, and routine application of analytical methods to ensure the safety and quality of furosemide (B1674285) products.[3]
Principle Applications
The primary application of the this compound reference standard is in the field of pharmaceutical analysis, specifically for:
-
Analytical Method Development and Validation: As a certified reference material, it is used to develop and validate sensitive and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of this compound in furosemide active pharmaceutical ingredients (APIs) and finished drug products.[3]
-
Quality Control (QC) Testing: In a routine QC environment, the reference standard is used to confirm the identity and accurately measure the concentration of this compound, ensuring that it does not exceed the acceptable limits set by regulatory authorities.[3] The U.S. Food and Drug Administration (FDA) has set an acceptable intake (AI) limit for this compound of 1500 ng/day.[3]
-
Impurity Profiling and Stability Studies: It is used to assess the impurity profile of furosemide and to monitor the potential formation of this compound during the manufacturing process and throughout the shelf-life of the drug product under various storage conditions.
-
Toxicological Research: While specific toxicological data for this compound is limited, the reference standard can be used in in-vitro and in-vivo studies to investigate its toxicological properties and to better understand the risks associated with its presence in pharmaceuticals.
Toxicological Significance
N-nitroso compounds as a class are recognized as probable human carcinogens.[4] Their carcinogenic activity is generally attributed to their metabolic activation by cytochrome P450 enzymes into reactive electrophilic species. These reactive intermediates can then alkylate DNA, leading to mutations and the initiation of cancer if the DNA damage is not repaired.
General Mechanism of N-Nitrosamine Carcinogenicity
The following diagram illustrates the general metabolic activation pathway of N-nitrosamines leading to DNA damage.
Caption: General pathway of N-nitrosamine induced carcinogenesis.
Analytical Methodology: Quantification of this compound by LC-MS/MS
This section provides a detailed protocol for the quantification of this compound in furosemide drug substance based on a method developed by Phenomenex.[1]
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound.
Caption: Workflow for this compound analysis.
Materials and Reagents
-
This compound Reference Standard
-
Furosemide API or drug product
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Water (LC-MS grade)
-
Polypropylene (B1209903) tubes (5 mL)
-
Syringe filters (0.22 µm PVDF)
-
Autosampler vials
Preparation of Standard Solutions
-
Stock Solution (1.00 mg/mL): Accurately weigh and dissolve 1.00 mg of this compound reference standard in 1 mL of methanol in a 5 mL polypropylene tube.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to construct a calibration curve.
Preparation of Sample Solutions
-
Sample Stock Solution (10 mg/mL Furosemide): Prepare a solution of the furosemide drug substance or a powdered composite of the drug product in a suitable solvent to achieve a concentration of 10 mg/mL of furosemide.
-
Sample Working Solution (~1 mg/mL Furosemide): Aliquot 20 µL of the furosemide sample stock solution and dilute it with 1.0 mL of a 50:50 (v/v) mixture of methanol and water.[1]
-
Vortex the sample for 10-15 minutes.[1]
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.[1]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.[1]
LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| LC System | EXION LC 30 AD or equivalent |
| Column | Kinetex™ Biphenyl 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 2 mM Ammonium Formate in water with 0.1 % Formic Acid |
| Mobile Phase B | 50:50 Methanol:Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0.00 | |
| 2.00 | |
| 4.00 | |
| 7.00 | |
| 10.00 | |
| 15.00 | |
| 16.00 | |
| 18.00 | |
| 18.10 | |
| 21.00 | |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | SCIEX 5500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| MRM Transitions | To be optimized for this compound |
Table 1: LC-MS/MS parameters for the analysis of this compound.[1]
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be evaluated:
| Validation Parameter | Typical Acceptance Criteria | Quantitative Data (Example) |
| Specificity | No interference at the retention time of this compound | Peak purity assessment and comparison with blank chromatograms |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 1.857 ng/L (0.0053 PPM)[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | Data not available in cited sources |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To be determined over a suitable concentration range |
| Accuracy (% Recovery) | Typically 80-120% for impurity analysis | To be determined at multiple concentration levels |
| Precision (% RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 15% | To be determined at multiple concentration levels |
| Robustness | No significant change in results with minor variations in method parameters | To be evaluated by varying parameters like flow rate, column temperature, etc. |
Table 2: Key method validation parameters and typical acceptance criteria for this compound analysis.
Note: The quantitative data for LOD, Linearity, Accuracy, and Precision are not available in the provided search results and should be established during method validation in the user's laboratory. The LOQ value is taken from a specific study and may vary depending on the instrumentation and method conditions.[1]
Conclusion
The this compound reference standard is an indispensable tool for the pharmaceutical industry to ensure the safety and quality of furosemide-containing medications. Its proper use in validated analytical methods allows for the accurate monitoring and control of this potentially carcinogenic impurity, thereby safeguarding public health. Researchers and drug development professionals should adhere to the detailed protocols and validation requirements outlined in this document and relevant regulatory guidelines.
References
Application Notes and Protocols for N-nitroso-furosemide Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the detection and quantification of the N-nitroso-furosemide impurity in pharmaceutical products. The methodologies outlined are based on current regulatory expectations and established analytical techniques.
Introduction
Furosemide (B1674285) is a potent diuretic used in the treatment of edema and hypertension.[1][2] As a secondary amine, furosemide has the potential to form this compound, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, making their control in pharmaceutical products a critical issue for patient safety.[3][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), require manufacturers to assess and mitigate the risk of nitrosamine impurities in their products.[4][6][7]
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Acceptable Intake (AI) Limit (FDA) | 1500 ng/day | [8] |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 PPM) | [1] |
| Molecular Formula | C12H10ClN3O6S | [1] |
| Molecular Weight | 359.74 g/mol | [8] |
Formation Pathway of this compound
This compound is formed from the reaction of furosemide, a secondary amine, with a nitrosating agent. This reaction typically occurs under acidic conditions where nitrite (B80452) salts can form nitrous acid. The secondary amine moiety of the furosemide molecule acts as a nucleophile, attacking the nitrosonium ion generated from the nitrosating agent.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. cphi-online.com [cphi-online.com]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 8. veeprho.com [veeprho.com]
In Vitro Assays for N-nitroso-furosemide Genotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-furosemide is a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI) of furosemide, a widely used loop diuretic.[1] As N-nitrosamines are a class of compounds of significant toxicological concern due to their potential mutagenic and carcinogenic properties, rigorous assessment of their genotoxicity is a critical aspect of drug safety evaluation.[2] The U.S. Food and Drug Administration (FDA) has classified this compound as a Category 4 NDSRI, with an acceptable intake (AI) limit of 1500 ng/day, suggesting a lower mutagenic potential relative to other nitrosamines.[3] However, experimental data from in vitro genotoxicity assays are essential for a comprehensive risk assessment.
These application notes provide detailed protocols for the evaluation of this compound genotoxicity using a battery of standard in vitro assays: the bacterial reverse mutation (Ames) test, the in vitro micronucleus assay, and the in vitro comet assay. The protocols are based on enhanced testing conditions recommended by regulatory agencies for N-nitrosamines to ensure the highest sensitivity, particularly for compounds that may require metabolic activation to exert their genotoxic effects.[4]
Data Presentation
Currently, there is a lack of publicly available quantitative data from in vitro genotoxicity studies specifically for this compound. The following tables are provided as templates for data presentation and should be populated with experimental results.
Table 1: Bacterial Reverse Mutation (Ames) Test Results for this compound
| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutation Ratio (T/C) | Cytotoxicity | Result |
| TA98 | -S9 | 0 (Vehicle Control) | 1.0 | None | ||
| C1 | ||||||
| C2 | ||||||
| +S9 (Rat Liver, 30%) | 0 (Vehicle Control) | 1.0 | None | |||
| C1 | ||||||
| C2 | ||||||
| +S9 (Hamster Liver, 30%) | 0 (Vehicle Control) | 1.0 | None | |||
| C1 | ||||||
| C2 | ||||||
| TA100 | -S9 | 0 (Vehicle Control) | 1.0 | None | ||
| ... | ... | |||||
| TA1535 | -S9 | 0 (Vehicle Control) | 1.0 | None | ||
| ... | ... | |||||
| TA1537 | -S9 | 0 (Vehicle Control) | 1.0 | None | ||
| ... | ... | |||||
| E. coli WP2 uvrA | -S9 | 0 (Vehicle Control) | 1.0 | None | ||
| ... | ... |
SD: Standard Deviation; T/C: Treatment/Control; C1, C2...: Test Concentrations
Table 2: In Vitro Micronucleus Assay Results for this compound in Human Peripheral Blood Lymphocytes (HPBLs)
| Treatment Condition | Concentration (µM) | % Micronucleated Binucleated Cells ± SD | % Cytotoxicity (e.g., via CBPI) | Result |
| Without S9 (24h exposure) | ||||
| Vehicle Control | 0 | 0 | ||
| C1 | ||||
| C2 | ||||
| Positive Control | ||||
| With S9 (4h exposure) | ||||
| Vehicle Control | 0 | 0 | ||
| C1 | ||||
| C2 | ||||
| Positive Control |
SD: Standard Deviation; CBPI: Cytokinesis-Block Proliferation Index; C1, C2...: Test Concentrations
Table 3: In Vitro Comet Assay Results for this compound in a Metabolically Competent Cell Line (e.g., HepaRG)
| Treatment Condition | Concentration (µM) | % Tail DNA ± SD | Olive Tail Moment ± SD | % Viability | Result |
| Without S9 (4h exposure) | |||||
| Vehicle Control | 0 | >75% | |||
| C1 | |||||
| C2 | |||||
| Positive Control | |||||
| With S9 (4h exposure) | |||||
| Vehicle Control | 0 | >75% | |||
| C1 | |||||
| C2 | |||||
| Positive Control |
SD: Standard Deviation; C1, C2...: Test Concentrations
Experimental Protocols
Enhanced Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations induced by a test substance.[5] For N-nitrosamines, enhanced conditions are recommended to improve sensitivity.[4][6]
Principle: This assay utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form visible colonies.[5] Many nitrosamines require metabolic activation by cytochrome P450 enzymes to become mutagenic.[7]
Materials:
-
Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: Aroclor 1254-induced rat and hamster liver post-mitochondrial fraction (S9) and cofactor solution (NADP, G6P).
-
Media and Reagents: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar (B569324) Plates, Top Agar (containing histidine-biotin or tryptophan), this compound, vehicle (e.g., DMSO or water), positive controls (e.g., 2-nitrofluorene, sodium azide, mitomycin C, benzo[a]pyrene).
Protocol:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
S9 Mix Preparation: On the day of the experiment, prepare a 30% (v/v) S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.
-
Pre-incubation: In sterile test tubes, add in the following order:
-
0.1 mL of bacterial culture.
-
0.1 mL of this compound at various concentrations or control solutions.
-
0.5 mL of 30% rat or hamster liver S9 mix (for metabolic activation) or phosphate (B84403) buffer (for non-activation).
-
-
Incubation: Vortex the tubes gently and pre-incubate at 37°C for 30 minutes with gentle shaking.
-
Plating: After incubation, add 2.0 mL of molten top agar (at 45°C) to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation and Scoring: Invert the plates and incubate at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.
Data Analysis and Interpretation: A positive result is characterized by a concentration-dependent increase in the number of revertant colonies, with at least a two-fold increase over the vehicle control at one or more concentrations.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a comprehensive test that detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[8]
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. They are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of cell division. The assay is typically performed in human lymphocytes or suitable cell lines (e.g., TK6, CHO, HepG2).[9] The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, which allows for the identification of cells that have completed one cell division after treatment.[10]
Materials:
-
Cells: Human peripheral blood lymphocytes (HPBLs) from healthy donors or a suitable cell line (e.g., TK6).
-
Media and Reagents: RPMI-1640 medium, fetal bovine serum (FBS), phytohemagglutinin (PHA) for lymphocytes, cytochalasin B, this compound, vehicle, positive controls (e.g., mitomycin C, colcemid).
-
Metabolic Activation: S9 mix as described for the Ames test.
-
Fixation and Staining: Hypotonic KCl solution, Carnoy's fixative (methanol:acetic acid), Giemsa or a fluorescent DNA stain (e.g., DAPI).
Protocol:
-
Cell Culture:
-
For HPBLs: Isolate lymphocytes and stimulate with PHA for 48 hours.
-
For cell lines: Culture cells to achieve exponential growth.
-
-
Treatment:
-
Without S9: Treat cells with various concentrations of this compound for a full cell cycle (e.g., 24 hours).
-
With S9: Treat cells for a short period (e.g., 3-4 hours) with the test compound in the presence of S9 mix. Then, wash the cells and culture in fresh medium.
-
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis. The timing of addition depends on the cell cycle length.
-
Harvesting: Harvest the cells by centrifugation.
-
Slide Preparation: Treat cells with a hypotonic solution, fix with Carnoy's fixative, and drop the cell suspension onto clean microscope slides.
-
Staining and Scoring: Stain the slides with Giemsa or a fluorescent dye. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis and Interpretation: A positive result is indicated by a significant, concentration-dependent increase in the frequency of micronucleated cells. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, leaving the DNA as a "nucleoid." The slides are then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[12] The assay can be performed under alkaline conditions to detect single- and double-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks.
Materials:
-
Cells: A suitable cell line, preferably one with metabolic competence such as HepaRG cells, which are known to express various CYP enzymes.[13]
-
Reagents: this compound, vehicle, positive control (e.g., hydrogen peroxide, methyl methanesulfonate), normal and low melting point agarose, lysis solution (containing NaCl, EDTA, Tris, and Triton X-100), electrophoresis buffer (alkaline or neutral), and a fluorescent DNA stain (e.g., SYBR Green, propidium (B1200493) iodide).
Protocol:
-
Cell Treatment: Treat cells in suspension or monolayer with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Slide Preparation: Mix the treated cells with low melting point agarose and layer onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
DNA Unwinding (for alkaline assay): Place the slides in an electrophoresis tank filled with alkaline buffer for a period to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field to the slides.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain with a fluorescent DNA dye.
-
Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. At least 50-100 comets per slide should be scored.
Data Analysis and Interpretation: Common parameters for quantifying DNA damage include % Tail DNA and Olive Tail Moment. A positive result is a significant, concentration-dependent increase in DNA damage compared to the vehicle control. Cell viability should also be assessed to ensure that the observed DNA damage is not a result of cytotoxicity.
Conclusion
The assessment of genotoxicity is a cornerstone of the safety evaluation for any potential drug impurity. For this compound, a comprehensive evaluation should be undertaken using a battery of in vitro assays. The protocols outlined here for the enhanced Ames test, the in vitro micronucleus assay, and the in vitro comet assay provide a robust framework for such an investigation. Given the nature of N-nitrosamines, particular attention should be paid to incorporating appropriate metabolic activation systems, such as hamster liver S9, to ensure a thorough assessment of this compound's mutagenic and genotoxic potential. The results from these assays will be critical in informing the overall risk assessment and ensuring the safety of furosemide-containing pharmaceutical products.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Enhancing the Ames test for N-nitrosamines: Key findings from a multi-sector study – Lhasa Limited [lhasalimited.org]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. criver.com [criver.com]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. inotiv.com [inotiv.com]
- 12. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for Carcinogenicity Studies of N-nitroso-furosemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso compounds are a class of potent mutagens and carcinogens.[1][2] The formation of N-nitroso-furosemide, a nitrosamine (B1359907) drug substance related impurity (NDSRI), is a concern in pharmaceutical products containing the secondary amine drug, furosemide.[3][4] Due to their carcinogenic potential, the presence of N-nitroso compounds in pharmaceuticals is strictly monitored.[3][4] While specific long-term carcinogenicity data for this compound is not publicly available, the general carcinogenic properties of N-nitroso compounds necessitate a framework for its evaluation. These application notes provide a comprehensive overview of the considerations and generalized protocols for conducting carcinogenicity studies on this compound, based on established methodologies for other N-nitroso compounds.
Data Presentation: Comparative Carcinogenicity of N-nitroso Compounds
To contextualize the potential carcinogenic potency of this compound, it is useful to compare it with other well-studied N-nitroso compounds. The following table summarizes the TD50 values (the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose) for several common N-nitroso compounds in rats and mice. Lower TD50 values indicate higher carcinogenic potency.
| N-nitroso Compound | Species | Sex | Route of Administration | Target Organ(s) | TD50 (mg/kg/day) |
| N-Nitrosodimethylamine (NDMA) | Rat | Male | Oral | Liver | 0.096 |
| Mouse | Male | Oral | Liver, Lung | 0.23 | |
| N-Nitrosodiethylamine (NDEA) | Rat | Female | Oral | Liver, Esophagus | 0.033 |
| Mouse | Male | Oral | Liver, Forestomach | 0.11 | |
| N-Nitrosodi-n-butylamine | Rat | Male | Oral | Bladder | 0.44 |
| Mouse | Female | Oral | Liver | 1.1 | |
| N-Nitroso-N-methylurea (NMU) | Rat | Female | Intravenous | Mammary Gland | 0.73 |
| Mouse | Male | Intraperitoneal | Thymus (Lymphoma) | 1.8 |
Data compiled from publicly available carcinogenicity databases.
Experimental Protocols
The following are generalized protocols for in vivo carcinogenicity bioassays of a hypothetical N-nitroso compound, which can be adapted for this compound. These protocols are based on established methods for other N-nitroso compounds like N-Nitrosodiethylamine (NDEA) and N-methyl-N-nitrosourea (MNU).[5][6][7]
Protocol 1: Long-Term Carcinogenicity Study in Rats
Objective: To evaluate the carcinogenic potential of this compound following chronic oral administration in Fischer 344 rats.
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., drinking water, corn oil)
-
Fischer 344 rats (50 males and 50 females per group), 6-8 weeks old
-
Standard laboratory animal diet
-
Animal housing facilities meeting IACUC guidelines
-
Necropsy and histology equipment
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.
-
Group Assignment: Randomly assign animals to four groups:
-
Group 1: Control (vehicle only)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Dose Preparation and Administration:
-
Prepare fresh dosing solutions weekly.
-
Administer this compound via the drinking water or by gavage daily for up to 2 years. Dose levels should be determined based on preliminary toxicity studies.
-
-
Clinical Observations:
-
Observe animals twice daily for clinical signs of toxicity.
-
Record body weight and food/water consumption weekly for the first 13 weeks and monthly thereafter.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples from a subset of animals at 6, 12, 18, and 24 months for analysis.
-
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals at the end of the study or when found moribund.
-
Collect and preserve all major organs and any gross lesions.
-
Perform histopathological examination of all tissues from the control and high-dose groups. Tissues from the low- and mid-dose groups showing treatment-related effects should also be examined.
-
-
Data Analysis:
-
Analyze tumor incidence using appropriate statistical methods (e.g., Fisher's exact test).
-
Analyze survival data using Kaplan-Meier analysis.
-
Analyze continuous data (body weight, hematology) using ANOVA or other appropriate methods.
-
Protocol 2: Short-Term Carcinogenicity Study in p53 Haploinsufficient Mice
Objective: To rapidly assess the carcinogenic potential of this compound in a genetically modified mouse model.
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., saline, corn oil)
-
FVB/N-Trp53+/- mice (25 males and 25 females per group), 6-8 weeks old[5]
-
Standard laboratory animal diet
-
Animal housing facilities meeting IACUC guidelines
-
Necropsy and histology equipment
Procedure:
-
Acclimatization: Acclimate animals for at least one week.
-
Group Assignment: Randomly assign animals to four groups:
-
Group 1: Control (vehicle only)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Dose Preparation and Administration:
-
Administer this compound via intraperitoneal injection once weekly for 26 weeks.[5]
-
-
Clinical Observations:
-
Monitor animals daily for clinical signs of toxicity and tumor development.
-
Record body weight weekly.
-
-
Necropsy and Histopathology:
-
Euthanize all animals at 26 weeks.
-
Perform a complete necropsy and collect all major organs and any observed tumors.
-
Conduct a thorough histopathological examination of all collected tissues.
-
-
Data Analysis:
-
Compare tumor incidence and multiplicity between the treated and control groups using appropriate statistical tests.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed metabolic activation and carcinogenic pathway of this compound.
Experimental Workflow
Caption: Generalized workflow for a long-term carcinogenicity bioassay.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 5. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Liver Tumors in Mice with N-Ethyl-N-Nitrosourea or N-Nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-nitroso-furosemide Analytical Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the analytical determination of N-nitroso-furosemide. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using various analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Issue 1: Low or No Analyte Signal (Poor Recovery)
-
Possible Causes:
-
Matrix Effects: Co-eluting components from the sample matrix (e.g., excipients in a drug product) can suppress the ionization of this compound in the mass spectrometer's source.
-
Inefficient Sample Extraction: The analyte may not be completely extracted from the sample matrix, leading to low recovery.
-
Analyte Degradation: this compound may be unstable under the sample preparation or analytical conditions.
-
Suboptimal MS Source Parameters: Incorrect settings for temperature, gas flows, or voltages in the mass spectrometer's ion source can lead to poor ionization efficiency.
-
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.
-
Improve Sample Preparation:
-
Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.
-
Optimize the extraction solvent and conditions (e.g., pH, temperature, extraction time) to ensure complete recovery of this compound.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating an SIL-IS (e.g., this compound-d5) can compensate for matrix effects and extraction inconsistencies.
-
Optimize MS Source Parameters: Systematically tune the ion source parameters to maximize the signal for this compound.
-
Assess Analyte Stability: Prepare standards in the sample matrix and analyze them over time to check for degradation. Protect samples from light and heat.
-
Issue 2: Peak Tailing or Poor Peak Shape in HPLC
-
Possible Causes:
-
Secondary Interactions: The analyte can interact with active sites on the HPLC column's stationary phase (e.g., residual silanols), leading to tailing peaks.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can affect peak shape.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.
-
Sample Overload: Injecting too much sample can lead to broad and tailing peaks.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase. For acidic compounds like this compound, a mobile phase with a low pH (e.g., containing formic acid) is often beneficial.
-
Modify the organic solvent composition.
-
-
Column Maintenance:
-
Wash the column with a strong solvent to remove contaminants.
-
If the problem persists, consider replacing the column.
-
-
Select a Different Column: A column with a different stationary phase (e.g., a biphenyl (B1667301) phase) may offer different selectivity and improved peak shape.[1]
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Issue 1: Insufficient Sensitivity (High LOD/LOQ)
-
Possible Causes:
-
Low UV Absorbance: this compound may have a low molar absorptivity at the selected wavelength.
-
High Baseline Noise: A noisy baseline can obscure the analyte peak and increase the limit of detection (LOD) and limit of quantitation (LOQ).
-
Poor Peak Shape: Broad or tailing peaks reduce the peak height and, consequently, the sensitivity.
-
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: Scan the UV spectrum of this compound to identify the wavelength of maximum absorbance.
-
Improve Baseline Stability:
-
Ensure the mobile phase is properly degassed.
-
Use high-purity solvents and reagents.
-
Allow the system to equilibrate thoroughly.
-
-
Enhance Peak Shape: Refer to the troubleshooting steps for peak tailing in the LC-MS/MS section.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.
-
Use a More Sensitive Detector: If available, a photodiode array (PDA) detector can be more sensitive than a variable wavelength detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: Analyte Degradation
-
Possible Causes:
-
Thermal Instability: this compound may degrade at the high temperatures used in the GC inlet and column.
-
Active Sites in the GC System: Active sites in the inlet liner, column, or transfer line can cause analyte degradation.
-
-
Troubleshooting Steps:
-
Optimize GC Conditions:
-
Use a lower injection port temperature.
-
Employ a temperature program with a lower initial temperature and a slower ramp rate.
-
-
Use a Deactivated Inlet Liner and Column: Ensure that all surfaces in the sample path are properly deactivated to minimize active sites.
-
Consider Derivatization: While not ideal, derivatization to a more thermally stable compound could be an option, but this adds complexity to the sample preparation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a nitrosamine (B1359907) impurity that can form from the drug substance furosemide (B1674285).[2][3] Furosemide is a diuretic medication used to treat fluid retention and high blood pressure.[2][3] Nitrosamine impurities are a class of compounds that are of concern because many of them are classified as probable or possible human carcinogens.[2][3] Therefore, regulatory agencies require the monitoring and control of these impurities in pharmaceutical products to ensure patient safety.
Q2: What are the main challenges in developing an analytical method for this compound?
A2: The primary challenges include:
-
Low Detection Limits: Regulatory limits for nitrosamine impurities are very low, often in the parts-per-billion (ppb) range, requiring highly sensitive analytical methods.
-
Matrix Interference: The complex matrix of pharmaceutical formulations can interfere with the analysis, leading to issues like ion suppression in LC-MS and co-eluting peaks in HPLC-UV.
-
Analyte Stability: this compound can be unstable, particularly at high temperatures, which poses a challenge for GC-MS analysis.
-
Chromatographic Resolution: Achieving good separation of this compound from the parent drug, furosemide (which is present at a much higher concentration), and other impurities is crucial.
Q3: Which analytical technique is most suitable for this compound analysis?
A3: LC-MS/MS is currently the most widely used and recommended technique for the analysis of this compound and other nitrosamine drug substance-related impurities (NDSRIs).[4] This is due to its high sensitivity, selectivity, and ability to handle non-volatile and thermally labile compounds. GC-MS can also be used, but may require derivatization or careful optimization to prevent thermal degradation. HPLC-UV is a less sensitive technique and may not be suitable for detecting the very low levels of this compound required by regulatory agencies.
Q4: How can I improve the recovery of this compound during sample preparation?
A4: To improve recovery, consider the following:
-
Optimize Extraction Solvent: Experiment with different solvents and solvent mixtures to find the one that provides the best extraction efficiency for this compound from your specific sample matrix.
-
Adjust pH: The pH of the extraction solvent can significantly impact the recovery of acidic or basic analytes.
-
Use Solid-Phase Extraction (SPE): SPE can be a very effective technique for both cleaning up the sample and concentrating the analyte, leading to improved recovery and sensitivity.
-
Minimize Sample Handling Steps: Each step in the sample preparation process is a potential source of analyte loss. Streamline your procedure as much as possible.
Data Presentation
Table 1: Comparison of Analytical Method Performance for this compound
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.00159 ng/mL (ppm)[1] | Higher than LC-MS/MS; may not meet regulatory requirements | Method dependent; can be in the low ppb range |
| Limit of Quantitation (LOQ) | ~0.0053 ng/mL (ppm)[1] | Higher than LC-MS/MS; may not meet regulatory requirements | Method dependent; can be in the low ppb range |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Recovery | Typically 80-120% | Typically 80-120% | Typically 80-120% |
| Selectivity | High | Moderate; potential for co-eluting peaks | High |
| Throughput | Moderate | High | Moderate |
Note: The values for HPLC-UV and GC-MS are general expectations for nitrosamine analysis and may vary significantly depending on the specific method and instrumentation. The LC-MS/MS data is from a specific validated method for this compound.[1]
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is based on a validated method for the analysis of this compound.[1]
1. Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (B129727).
-
Perform serial dilutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
-
Sample Preparation (Furosemide Drug Substance):
-
Prepare a solution of the furosemide drug substance in a suitable solvent (e.g., 10 mg/mL).
-
Aliquot a portion of the furosemide solution and dilute it with a 50:50 (v/v) mixture of methanol and water.
-
Vortex the sample for 10-15 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Kinetex® 2.6 µm Biphenyl, 150 x 3.0 mm.[1]
-
Mobile Phase:
-
A: 2 mM Ammonium Formate in water with 0.1% Formic Acid.
-
B: 50:50 (v/v) Methanol:Acetonitrile with 0.1% Formic Acid.
-
-
Gradient:
Time (min) % B 0.00 10 2.00 10 4.00 30 7.00 30 10.00 40 15.00 40 16.00 98 18.00 98 18.10 10 | 21.00 | 10 |
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS Parameters:
-
Source Temperature: 600 °C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 40 psi
-
Gas 1: 55 psi
-
Gas 2: 80 psi
-
CAD Gas: 8
-
-
MRM Transitions:
Analyte Q1 Mass Q3 Mass | this compound | 358.0 | 314.0 |
Visualizations
Caption: Formation pathway of this compound.
Caption: General analytical workflow and troubleshooting points.
References
Technical Support Center: Optimizing Detection of N-Nitrosamine Mutagenicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the detection of N-nitrosamine mutagenicity. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the standard Ames test sometimes insensitive for detecting N-nitrosamine mutagenicity?
A1: The standard Ames test can show reduced sensitivity for certain N-nitrosamines, like N-nitrosodimethylamine (NDMA), for several reasons. A primary factor is the requirement for metabolic activation. N-nitrosamines are pro-mutagens, meaning they need to be converted into reactive metabolites by enzymes to exert their mutagenic effects. The standard Ames test protocol might not provide the optimal conditions for this metabolic activation.
Q2: What are the key parameters to enhance the sensitivity of the Ames test for N-nitrosamines?
A2: To increase the sensitivity of the Ames test for N-nitrosamines, several modifications to the standard protocol are recommended. These include:
-
Metabolic Activation System: Using hamster liver S9 fraction is often more effective than rat liver S9 for activating N-nitrosamines.[1][2][3]
-
S9 Concentration: A higher concentration of the S9 fraction, specifically 30%, has been shown to improve the detection of mutagenic N-nitrosamines.[3]
-
Assay Method: The pre-incubation method is preferred over the plate incorporation method. A 30-minute pre-incubation time is generally recommended.[4]
-
Bacterial Strains: A combination of Salmonella typhimurium strains TA100 and TA1535, along with Escherichia coli strain WP2uvrA(pKM101), provides the most sensitive detection of N-nitrosamine mutagenicity.[4]
-
Solvent Choice: The solvent used to dissolve the N-nitrosamine can impact the results. Water or methanol (B129727) are often more suitable than DMSO, which has been reported to inhibit mutagenicity for some short-chain N-nitrosamines.[4]
Q3: What are the principles of the in vitro micronucleus and alkaline comet assays for detecting N-nitrosamine genotoxicity?
A3:
-
In Vitro Micronucleus Assay: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells after exposure to a substance indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.[5][6] For N-nitrosamines, this assay is performed with and without an exogenous metabolic activation system (like hamster liver S9) to assess the genotoxicity of the parent compound and its metabolites.[7]
-
Alkaline Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[8] Under alkaline conditions (pH > 13), the assay can detect single- and double-strand DNA breaks, as well as alkali-labile sites.[9] When subjected to electrophoresis, the damaged DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[8]
Q4: How should equivocal or borderline results in an Ames test for N-nitrosamines be interpreted?
A4: Equivocal or borderline results in an Ames test for N-nitrosamines require careful consideration and may necessitate further investigation. An equivocal result is one that is not clearly positive or negative. Interpretation should consider the following:
-
Dose-response: A weak but dose-dependent increase in revertant colonies is more indicative of a positive result than a sporadic increase at a single dose.
-
Reproducibility: The effect should be reproducible in independent experiments.
-
Historical Control Data: Compare the results to the laboratory's historical negative and positive control data for the specific tester strains.
-
Statistical Analysis: Employ appropriate statistical methods to determine the significance of the observed increase in revertants.[10]
-
Further Testing: If results remain ambiguous, consider repeating the assay with modified conditions (e.g., different S9 concentration, extended pre-incubation time) or conducting follow-up assays like the in vitro micronucleus or comet assay.
Troubleshooting Guides
The Ames Test
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| High background (spontaneous revertant) counts | 1. Contamination of media, glassware, or reagents.2. High concentration of histidine in the test compound solution.3. Instability of tester strains. | 1. Use fresh, sterile materials. Autoclave all necessary equipment.2. Check the purity of the test compound. If it contains histidine, purify the sample.3. Perform regular strain checks for genetic markers (e.g., histidine requirement, rfa mutation, uvrB deletion, pKM101 plasmid). |
| Cytotoxicity observed at most or all concentrations | 1. The N-nitrosamine is highly toxic to the bacteria.2. Incorrect dose range selection.3. Contamination of the test article with a toxic substance. | 1. Lower the concentration range of the test compound.2. Conduct a preliminary range-finding experiment to determine the appropriate dose levels.3. Verify the purity of the test compound. |
| No mutagenic response with a known mutagenic N-nitrosamine | 1. Suboptimal metabolic activation.2. Inappropriate solvent.3. Inactive S9 fraction. | 1. Switch to hamster liver S9 at a 30% concentration.2. Use a pre-incubation method (30 minutes).3. Test alternative solvents like water or methanol.4. Verify the activity of the S9 fraction with known positive controls that require metabolic activation. |
| Precipitation of the test compound on the plate | 1. Poor solubility of the N-nitrosamine in the test system.2. Exceeding the solubility limit at the tested concentrations. | 1. Try a different solvent for the test compound.2. Lower the top concentration of the test compound.3. Observe the pre-incubation mixture for any signs of precipitation before plating. |
In Vitro Micronucleus Assay
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| High frequency of micronuclei in negative/vehicle controls | 1. Cell culture contamination (e.g., mycoplasma).2. Suboptimal cell culture conditions (e.g., pH, temperature, CO2).3. Genetically unstable cell line. | 1. Regularly test cell cultures for mycoplasma contamination.2. Ensure proper maintenance and calibration of incubators.3. Use a cell line with a known low and stable background frequency of micronuclei. |
| Excessive cytotoxicity | 1. The N-nitrosamine or its metabolites are highly cytotoxic.2. Overly long exposure time. | 1. Reduce the concentration range of the test compound.2. Optimize the exposure time; a short exposure (e.g., 3-4 hours) followed by a recovery period may be sufficient.[7] |
| Low or no induction of micronuclei with a suspected genotoxin | 1. Inefficient metabolic activation.2. Insufficient exposure time for the compound to induce damage.3. Cell cycle delay preventing cells from reaching mitosis. | 1. Use an optimized S9 metabolic activation system (e.g., 30% hamster S9).2. Ensure the treatment period covers at least one cell cycle.3. Assess cytotoxicity using a measure of cell proliferation (e.g., relative population doubling) to ensure that the analyzed cells have divided. |
Alkaline Comet Assay
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| High level of DNA damage in control cells ("hedgehog" comets) | 1. Excessive enzymatic digestion during cell harvesting (e.g., trypsin).2. Physical damage to cells during handling.3. Exposure to light, which can induce DNA damage.4. Suboptimal lysis or electrophoresis conditions. | 1. Minimize trypsin exposure time and use a trypsin inhibitor.2. Handle cells gently; avoid vigorous pipetting or vortexing.3. Perform all steps of the assay under subdued light.[11]4. Ensure lysis and electrophoresis buffers are fresh and at the correct pH and temperature. |
| No DNA damage observed with a known genotoxin | 1. Inefficient metabolic activation.2. Insufficient concentration or exposure time.3. Rapid DNA repair. | 1. Incorporate a suitable S9 metabolic activation system.2. Increase the concentration of the test compound and/or the exposure time.3. Consider shorter exposure times to capture transient DNA damage before it is repaired. |
| High variability between replicate slides | 1. Inconsistent cell density in the agarose (B213101) gel.2. Uneven electrophoresis.3. Inconsistent staining. | 1. Ensure a homogenous single-cell suspension before embedding in agarose.2. Check that the electrophoresis tank is level and the buffer covers the slides evenly.3. Apply a consistent volume of staining solution to each slide and stain for the same duration. |
Experimental Protocols
Enhanced Ames Test for N-Nitrosamines
This protocol is an optimized version of the OECD 471 guideline for testing N-nitrosamines.
-
Tester Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: Prepare S9 mix using Aroclor 1254- or phenobarbital/β-naphthoflavone-induced hamster liver S9 at a final concentration of 30% in the S9 mix.
-
Pre-incubation:
-
In a sterile tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of the 30% hamster S9 mix (or buffer for non-activation plates), and 0.1 mL of the test N-nitrosamine solution (dissolved in water or methanol).
-
Incubate the mixture for 30 minutes at 37°C with gentle shaking.[8]
-
-
Plating: After pre-incubation, add 2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) at 45°C, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least twice the background for TA98, TA100, and WP2 uvrA, and at least three times the background for TA1535 and TA1537.[12]
In Vitro Micronucleus Assay for N-Nitrosamines
This protocol is a general guideline and may need to be optimized for specific cell lines and N-nitrosamines.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., L5178Y, CHO, TK6, or HepaRG) to a logarithmic growth phase.
-
Treatment:
-
With Metabolic Activation: Treat cells with various concentrations of the N-nitrosamine for a short period (e.g., 3-4 hours) in the presence of an optimized S9 mix (e.g., 30% hamster S9).
-
Without Metabolic Activation: Treat cells for a longer period (e.g., 1.5 to 2 cell cycles).
-
-
Removal of Test Compound: After treatment, wash the cells with buffer and add fresh medium.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells. The concentration and timing of cytochalasin B addition should be optimized for the cell line used.[6]
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto clean microscope slides.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa, DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Alkaline Comet Assay for N-Nitrosamines
This is a generalized protocol for the alkaline comet assay.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind the nucleoid.[8]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[8]
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.[8]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a fluorescent DNA dye (e.g., SYBR Green, ethidium (B1194527) bromide).[8]
-
Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. Quantify DNA damage by measuring parameters such as the percentage of DNA in the comet tail and tail length.
Quantitative Data Summary
| Assay | Key Parameter | Recommended Value/Condition |
| Enhanced Ames Test | Metabolic Activation | 30% Hamster Liver S9[3] |
| Assay Method | 30-minute Pre-incubation[4] | |
| Bacterial Strains | S. typhimurium TA100, TA1535 & E. coli WP2uvrA(pKM101)[4] | |
| Positive Result Threshold | ≥ 2x background (TA98, TA100, WP2); ≥ 3x background (TA1535, TA1537)[12] | |
| In Vitro Micronucleus Assay | Exposure Time (+S9) | 3 - 4 hours[7] |
| Exposure Time (-S9) | 1.5 - 2.0 cell cycles | |
| Cells Scored per Concentration | ≥ 2000 binucleated cells | |
| Alkaline Comet Assay | Lysis Duration | ≥ 1 hour at 4°C[8] |
| Unwinding Duration | 20 - 40 minutes[8] | |
| Electrophoresis Conditions | 25 V, ~300 mA, 20-30 min at 4°C[8] | |
| pH of Electrophoresis Buffer | > 13[9] |
Visualizations
N-Nitrosamine Metabolic Activation and DNA Damage Pathway
Caption: Metabolic activation of N-nitrosamines leading to DNA damage.
Enhanced Ames Test Workflow
Caption: Workflow for the enhanced Ames test for N-nitrosamine mutagenicity.
Alkaline Comet Assay Workflow
Caption: General workflow for the alkaline comet assay.
References
- 1. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. crpr-su.se [crpr-su.se]
- 7. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jrfglobal.com [jrfglobal.com]
Technical Support Center: N-Nitroso-Furosemide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of N-nitroso-furosemide.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound important?
A1: Furosemide (B1674285), a widely used diuretic, is a secondary amine. This structure makes it susceptible to reacting with nitrosating agents to form this compound, a type of nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are a significant concern as they are classified as probable human carcinogens.[3] Regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products to ensure patient safety.
Q2: What is the most common analytical technique for quantifying this compound at trace levels?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[4] This technique allows for the detection of very low concentrations, often in the parts-per-billion (ppb) range, which is necessary to meet regulatory requirements. High-resolution mass spectrometry (HRMS) can also be employed for confident identification and quantification.
Q3: What are the key challenges in developing a sensitive method for this compound?
A3: Key challenges include:
-
Low Concentration Levels: this compound is typically present at trace levels, requiring highly sensitive instrumentation.
-
Matrix Effects: The drug product matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy.
-
Chromatographic Resolution: Achieving good separation from the parent drug, furosemide, which is present in much higher concentrations, is crucial to avoid source contamination and ensure accurate quantification.
-
Analyte Stability: Nitrosamines can be sensitive to light and temperature, necessitating careful sample handling and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity / High Limit of Quantitation (LOQ) | Inefficient ionization of this compound. | Optimize mass spectrometer source parameters (e.g., temperature, gas flows). Consider using Atmospheric Pressure Chemical Ionization (APCI) which can be more effective for some nitrosamines. |
| Suboptimal chromatographic peak shape (broad peaks). | Ensure the use of a high-efficiency column, such as one with core-shell particles.[1] Adjust mobile phase composition and gradient to achieve sharper peaks. A Kinetex Biphenyl (B1667301) column has shown good performance for this analysis.[1] | |
| High background noise in the chromatogram. | Optimize the curtain gas pressure on the mass spectrometer to reduce background.[5] Ensure high purity solvents and reagents are used. | |
| Inconsistent or Non-Reproducible Results | Instability of this compound in samples or standards. | Prepare fresh standard solutions daily and store stock solutions protected from light in a refrigerator. Minimize the time samples are exposed to room temperature before analysis. |
| Fluctuations in LC-MS/MS system performance. | Perform regular system suitability tests and calibrations. Ensure the LC system provides a stable and reproducible gradient and that the mass spectrometer is properly tuned and calibrated. | |
| Variability in sample preparation. | Use a validated and consistent sample preparation method. The use of an isotope-labeled internal standard, such as this compound-d5, is highly recommended to correct for variations.[6] | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting compounds from the sample matrix interfering with ionization. | Improve chromatographic separation to resolve this compound from interfering matrix components.[4] A divert valve can be used to direct the high-concentration furosemide peak to waste, preventing it from entering the mass spectrometer and causing source contamination.[1] |
| Inadequate sample cleanup. | Incorporate a centrifugation and filtration step in the sample preparation to remove excipients and other insoluble materials.[1] | |
| Peak Tailing or Poor Peak Shape | Mismatch between the injection solvent and the initial mobile phase. | Ideally, the sample should be dissolved in a solvent similar in composition to the initial mobile phase. If a strong organic solvent is required for dissolution, minimize the injection volume. |
| Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate for the analyte. The use of a biphenyl stationary phase can provide beneficial pi-pi interactions for retaining and separating nitrosamines.[1] |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is based on a validated method for the determination of this compound in a drug substance.[1]
1. Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL).
-
Perform serial dilutions in a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the furosemide drug substance in a 50:50 (v/v) methanol:water diluent to a final concentration of approximately 1 mg/mL of furosemide.
-
Vortex the sample for 10-15 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5°C.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.
-
2. Chromatographic Conditions
| Parameter | Condition |
| LC System | EXION LC 30 AD or equivalent |
| Column | Kinetex® 2.6 µm Biphenyl, 150 x 3.0 mm |
| Mobile Phase A | 2 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Methanol:Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % B |
| 0.00 | 10 |
| 2.00 | 10 |
| 4.00 | 30 |
| 7.00 | 30 |
| 10.00 | 40 |
| 15.00 | 40 |
| 16.00 | 98 |
| 18.00 | 98 |
| 18.10 | 10 |
| 21.00 | 10 |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | SCIEX 5500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| This compound (Quantifier) | 360.0 | 282.0 | 25 |
| This compound (Qualifier) | 360.0 | 314.0 | 20 |
Quantitative Data Summary
Table 3: Limit of Quantitation (LOQ) for this compound
| Method | LOQ (ng/L) | LOQ (PPM in API) | Reference |
| LC-MS/MS with Kinetex Biphenyl Column | 1.857 | 0.0053 | [1] |
Visualizations
References
- 1. phenomenex.com [phenomenex.com]
- 2. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 3. enovatia.com [enovatia.com]
- 4. waters.com [waters.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 6. N-Nitroso Furosemide-d5 | C12H10ClN3O6S | CID 169444526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitroso-Furosemide LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS analysis of N-nitroso-furosemide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the this compound analysis.
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results.
-
Inaccurate quantification and high variability.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratio.
-
Inconsistent peak areas for quality control (QC) samples.
Q3: Which sample types are most prone to matrix effects when analyzing this compound?
A3: Complex sample matrices are more likely to cause significant matrix effects. For this compound, this includes active pharmaceutical ingredients (APIs), various drug product formulations, and biological fluids if applicable. The diverse excipients in different formulations can interfere with the analysis.[1]
Q4: How can I minimize matrix effects during sample preparation?
A4: Effective sample preparation is crucial to remove interfering matrix components. Common strategies include:
-
Dilution: A straightforward approach to reduce the concentration of matrix components.
-
Protein Precipitation: For biological samples, to remove proteins.
-
Liquid-Liquid Extraction (LLE): A selective technique to partition this compound into an immiscible solvent.[2]
-
Solid-Phase Extraction (SPE): A highly selective method to isolate the analyte from the matrix.[3][4]
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes. Optimizing the chromatographic separation is a key strategy. By achieving baseline separation of this compound from co-eluting matrix components, the risk of ion suppression or enhancement can be significantly minimized.[5] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with higher efficiency.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving matrix effects in your this compound LC-MS analysis.
Problem: Inconsistent results and poor sensitivity.
Possible Cause: Matrix effects (ion suppression).
Solution Workflow:
Caption: Troubleshooting workflow for matrix effects.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Dilute and Shoot: If you are using a direct injection or simple dilution, try further diluting the sample to reduce the concentration of matrix components.
-
Consider Alternative Methods: If dilution is insufficient, more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary.[2][3]
-
-
Optimize Chromatography:
-
Gradient Adjustment: Modify the gradient elution profile to better separate this compound from interfering peaks.
-
Column Selection: A Kinetex Biphenyl column has been shown to provide good retention and separation for this compound.[7] This column chemistry offers a combination of hydrophobic and π-π interactions beneficial for nitrosamine (B1359907) analysis.[7]
-
Divert Valve: If a significant amount of the parent drug, furosemide (B1674285), is present, use a divert valve to direct the furosemide peak to waste, preventing contamination of the mass spectrometer.[5]
-
-
Optimize Mass Spectrometer Parameters:
-
Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for some nitrosamines.[5] For this compound specifically, a method using ESI in negative mode has been successfully developed.[7]
-
Source Parameters: Optimize source temperature, gas flows (GS1, GS2), and curtain gas (CUR) to enhance the signal of this compound and reduce background noise.[7]
-
Problem: Difficulty in achieving required detection limits.
Possible Cause: Significant ion suppression from the sample matrix.
Solution Workflow:
Caption: Workflow for enhancing detection sensitivity.
Detailed Steps:
-
Implement a More Effective Sample Cleanup:
-
Solid-Phase Extraction (SPE): Use a sorbent that effectively retains this compound while allowing matrix components to be washed away. For nitrosamines, mixed-mode cation exchange (MCX) or polymer-based sorbents (like Oasis HLB) have shown good results.[3]
-
Liquid-Liquid Extraction (LLE): Develop an LLE method to selectively extract this compound into an organic solvent, leaving interfering substances in the aqueous phase.
-
-
Optimize Extraction/Elution:
-
Ensure the pH and solvent composition during extraction and elution are optimized for this compound to maximize recovery.
-
-
Sample Concentration:
-
After extraction or elution, the sample can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent to increase the analyte concentration.
-
Experimental Protocols
Method 1: Dilution Method for this compound in API
This method is based on a published technical note for the analysis of this compound.[7]
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1.00 mg/mL) in methanol (B129727).
-
Create subsequent dilutions in a 50:50 (v/v) mixture of methanol and water.
-
For the furosemide API sample, accurately weigh and dissolve the API in 50:50 methanol:water to a suitable concentration.
-
Vortex the sample for 10-15 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5°C.
-
Filter the supernatant using a 0.22 µm PVDF syringe filter into an autosampler vial.[7]
LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | EXION LC 30 AD or equivalent |
| Column | Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 2 mM Ammonium (B1175870) Formate in water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Methanol:Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | SCIEX 5500+ or equivalent |
| Ion Source | ESI, Negative Polarity |
| Source Temp. | 600 °C |
| IS Voltage | -4500 V |
Gradient Program:
| Time (min) | % B |
| 0.00 | 10 |
| 2.00 | 10 |
| 4.00 | 30 |
| 7.00 | 30 |
| 10.00 | 40 |
| 15.00 | 40 |
| 16.00 | 98 |
| 18.00 | 98 |
| 18.10 | 10 |
| 21.00 | 10 |
Method 2: General Solid-Phase Extraction (SPE) for Nitrosamines
This is a general protocol that should be optimized for this compound.
Sample Preparation:
-
Dissolve the sample in an appropriate solvent.
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the this compound with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Method 3: General Liquid-Liquid Extraction (LLE) for Nitrosamines
This is a general protocol that should be optimized for this compound.
Sample Preparation:
-
Dissolve the sample in an aqueous buffer and adjust the pH if necessary.
-
Add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the layers.
-
Collect the organic layer containing the this compound.
-
Repeat the extraction process on the aqueous layer for better recovery.
-
Combine the organic extracts, evaporate to dryness, and reconstitute in the mobile phase.
Quantitative Data Summary
The following tables summarize recovery data for various nitrosamines using different sample preparation techniques. While specific data for this compound across multiple methods is limited, this information provides a baseline for expected performance.
Table 1: Recovery of Nitrosamines using SPE in Drug Products [3]
| Nitrosamine | Recovery (%) |
| NDMA | > 80 |
| NDEA | > 80 |
| NEIPA | > 80 |
| NDIPA | > 80 |
| NDBA | > 80 |
Table 2: Recovery of Nitrosamines using Salting-Out LLE in Antibody Drugs [2]
| Nitrosamine | Recovery (%) |
| NDMA | 75.4 - 114.7 |
| NDEA | 75.4 - 114.7 |
| NMBA | 78.0 - 96.0 |
| MeNP | 90.0 - 109.0 |
Table 3: this compound Method Performance (Dilution Method) [7]
| Parameter | Result |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 ppm) |
| Precision (%RSD at LOQ) | < 15% |
| Accuracy (Recovery) | Within 80-120% |
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. phenomenex.com [phenomenex.com]
Technical Support Center: Overcoming Poor Chromatographic Retention of Nitrosamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor chromatographic retention of nitrosamines during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good chromatographic retention for nitrosamines challenging?
A1: The analytical challenges associated with nitrosamines, particularly small, polar, and volatile compounds like N-nitrosodimethylamine (NDMA), stem from several factors.[1][2] These compounds exhibit low molecular weight and high polarity, leading to poor retention on traditional reversed-phase columns like C18.[1] This can cause them to elute close to the solvent front, where they may co-elute with salts and other matrix components, leading to ion suppression and inaccurate quantification.[1][3] Additionally, the diverse and complex nature of pharmaceutical matrices necessitates optimized sample preparation for nearly every new drug product to minimize interference.[4]
Q2: What are the most common analytical techniques for nitrosamine (B1359907) analysis?
A2: Due to the need for high sensitivity and selectivity to meet regulatory requirements, the most commonly employed techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and applicability to a broad range of nitrosamines, including non-volatile and thermally labile compounds.[3][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile nitrosamines.[3][7] Headspace GC-MS is often used to minimize sample preparation and reduce matrix interference.[8]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS provide high mass accuracy, which aids in differentiating nitrosamines from isobaric interferences.[9]
Q3: How can sample preparation be optimized to improve nitrosamine retention and analysis?
A3: A robust sample preparation strategy is crucial for successful nitrosamine analysis.[10] Key considerations include:
-
Solvent Selection: The choice of diluent is critical. While water is ideal, for some drug products, organic diluents like methanol (B129727) must be used, which can negatively impact peak shape.[4]
-
Extraction Techniques: Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[11] The chosen technique should efficiently recover the target nitrosamines from the specific drug product matrix.[8]
-
Matrix Effect Mitigation: A critical goal of sample preparation is to reduce matrix effects.[3][10] This can be achieved through various cleanup procedures. Diverting the API peak to waste during the chromatographic run can also minimize source contamination in the mass spectrometer.[12]
-
Analyte Stability: Nitrosamines can be susceptible to degradation, particularly from light (photolysis).[8] Samples and standards should be protected from light during preparation and storage.
Troubleshooting Guide: Poor Chromatographic Retention
This guide addresses common issues related to poor retention of nitrosamines and provides systematic solutions.
Problem: Early Elution and Co-elution with the Solvent Front
This is a frequent issue, especially for highly polar nitrosamines like NDMA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor nitrosamine retention.
| Issue | Potential Cause | Recommended Solution |
| Early Elution | Inadequate interaction with the stationary phase. | Column Selection: Switch to a column with a different stationary phase. Biphenyl phases are known to provide better retention for NDMA compared to standard C18 columns.[4] Polar-embedded or polar-endcapped columns can also enhance the retention of polar analytes. The XSelect HSS T3 column is a proprietary reversed-phase column that has shown excellent retentivity for nitrosamine impurities. |
| Mobile phase is too strong. | Mobile Phase Optimization: Adjust the initial percentage of the organic solvent in the mobile phase to a lower value. Ensure the pH of the mobile phase is optimized for the target analytes.[1] The addition of an ion-pairing agent to the mobile phase can also be considered.[1] | |
| Poor Peak Shape | Incompatible sample diluent. | Sample Preparation: If possible, use water as the sample diluent.[4] If an organic diluent is necessary, ensure it is compatible with the initial mobile phase conditions to avoid solvent mismatch effects.[1] |
| Column overload. | Injection Volume: Reduce the injection volume, especially if the sample contains a high concentration of the active pharmaceutical ingredient (API).[4] | |
| Low Sensitivity | Ion suppression from co-eluting matrix components. | Chromatographic Resolution: Optimize the chromatographic method to achieve baseline separation of the nitrosamines from the API and other excipients.[3][12] Consider diverting the flow to waste during the elution of the API peak.[3] |
| Inefficient ionization. | Mass Spectrometer Optimization: Optimize MS parameters such as collision energy and source temperature to improve the signal for the target nitrosamines.[1][4] Atmospheric pressure chemical ionization (APCI) can sometimes provide better ionization for certain nitrosamines.[1] |
Experimental Protocols
Example Protocol: Analysis of Nitrosamines in Sartan Drug Substances by LC-MS/MS
This protocol is a generalized example based on methodologies described in the literature.[13]
1. Sample Preparation:
-
Standard Preparation:
-
Prepare individual stock solutions of nitrosamine standards (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions in a mixture of water and methanol (e.g., 80:20 v/v).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sartan drug substance in the diluent (e.g., 80:20 water:methanol) to a final concentration of 0.1 mg/mL.
-
Spike the sample solution with the nitrosamine working standard to the desired concentration level.
-
Vortex the solution and centrifuge to remove any undissolved particulates.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
2. Chromatographic Conditions:
-
Column: XSelect HSS T3 (150 x 4.6 mm, 2.6 µm) or equivalent polar-modified C18 column.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute the nitrosamines, followed by a column wash and re-equilibration.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each specific nitrosamine.
| Nitrosamine | Precursor Ion (m/z) | Product Ion (m/z) |
| NDMA | 75.1 | 43.1 |
| NDEA | 103.1 | 44.1 |
| NEIPA | 117.1 | 75.1 |
| NDIPA | 131.1 | 89.1 |
| NDBA | 159.2 | 57.1 |
| NMBA | 147.1 | 116.1 |
This table contains example values and should be optimized for the specific instrument used.
Logical Relationship for Method Development:
Caption: Logical workflow for nitrosamine analytical method development.
References
- 1. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mac-mod.com [mac-mod.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. waters.com [waters.com]
- 13. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Technical Support Center: Analysis of N-nitroso-furosemide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-nitroso-furosemide. Our goal is to help you minimize on-column degradation and ensure accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a nitrosamine (B1359907) impurity that can form from the secondary amine structure of the drug furosemide (B1674285).[1][2][3] Furosemide is a diuretic used to treat fluid retention and high blood pressure.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies require strict control and monitoring of their levels in pharmaceutical products.[1][2]
Q2: What are the main challenges in the analysis of this compound?
The primary challenges include the potential for on-column degradation of the analyte, leading to inaccurate quantification, and the need for highly sensitive analytical methods to detect trace levels of this impurity.[4] Method development for this compound can be difficult, and issues such as poor peak shape and shifting retention times may be encountered.
Q3: What is the recommended analytical technique for this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.[1]
Q4: Can this compound form in-situ during analysis?
While less common for pre-synthesized nitrosamines, on-column formation of other N-nitroso compounds has been observed, particularly when using mobile phases containing ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) with certain hardware.[5] This is due to the oxidation of ammonia (B1221849) and subsequent nitrosation of susceptible amines. It is crucial to use high-purity solvents and reagents to minimize the risk of artificial nitrosamine formation.
Troubleshooting Guide: Minimizing On-Column Degradation
On-column degradation of this compound can manifest as low recovery, poor peak shape, or the appearance of unexpected degradation peaks. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Stationary Phase | Use a column with a biphenyl (B1667301) stationary phase. | Biphenyl phases offer unique selectivity for compounds with pi-electrons, like this compound, and can reduce interactions with residual silanols that cause peak tailing.[1] |
| Inappropriate Mobile Phase pH | Maintain a slightly acidic mobile phase using an additive like formic acid (e.g., 0.1%). | An acidic pH ensures that acidic functional groups on the molecule are protonated, leading to better retention and peak shape in reversed-phase chromatography.[1][6] |
| Sub-optimal Organic Modifier | Optimize the ratio of organic solvents (e.g., methanol (B129727) and acetonitrile). | The choice and ratio of organic modifiers can significantly impact peak shape and retention. A 50:50 mixture of methanol and acetonitrile has been shown to be effective.[1] |
Issue 2: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step | Rationale |
| On-Column Degradation | Lower the column temperature (e.g., to 40°C or below). | Elevated temperatures can accelerate the degradation of thermally labile compounds.[3] |
| Photodegradation | Protect samples and standards from light. Use amber vials. | Furosemide and its derivatives are known to be light-sensitive.[7][8] Exposure to UV light can cause degradation. |
| Interaction with Metal Surfaces | Use a biocompatible or PEEK-lined column and tubing. | Active metal sites in stainless steel components can sometimes catalyze the degradation of sensitive analytes.[5] |
| Incorrect Sample Diluent | Prepare samples and standards in a mixture similar to the initial mobile phase conditions (e.g., 50:50 methanol:water).[1] | This ensures compatibility with the mobile phase and prevents precipitation or degradation in the vial. |
Issue 3: Appearance of Unexpected Peaks
| Potential Cause | Troubleshooting Step | Rationale |
| Analyte Degradation | Investigate the mass-to-charge ratio (m/z) of the unexpected peaks using MS. | Degradation products will have different m/z values. Potential degradation pathways for furosemide involve hydrolysis and cleavage of the furfuryl group, which could also occur for the N-nitroso derivative.[9] |
| On-Column Formation of Artifacts | Inject a blank (solvent) after a high-concentration standard. | This can help identify carryover or reactions occurring on the column. |
| Contaminated Mobile Phase | Prepare fresh mobile phase with high-purity solvents and additives. | Contaminants in the mobile phase can react with the analyte. |
Experimental Protocols
Recommended LC-MS/MS Method for this compound Analysis
This method is based on a validated protocol and provides a robust starting point for your experiments.[1]
| Parameter | Condition |
| LC Column | Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 2 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Methanol:Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Methanol:Water |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 2.00 | 10 |
| 4.00 | 30 |
| 7.00 | 30 |
| 10.00 | 40 |
| 15.00 | 40 |
| 16.00 | 98 |
| 18.00 | 98 |
| 18.10 | 10 |
| 21.00 | 10 |
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrosamines.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for high sensitivity and selectivity.[1] The specific precursor and product ion transitions for this compound need to be optimized on your instrument.
Visualizations
Troubleshooting Workflow for On-Column Degradation
Caption: Troubleshooting workflow for on-column degradation of this compound.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting N-nitroso-furosemide extraction recovery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-nitroso-furosemide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a nitrosamine (B1359907) impurity that can form in drug products containing furosemide (B1674285), a secondary amine.[1] Regulatory agencies require the monitoring of such impurities because nitrosamines are classified as probable human carcinogens.[2][3] Therefore, sensitive and accurate analytical methods are necessary to ensure the safety and quality of pharmaceutical products.[4]
Q2: What are the main challenges in the analysis of this compound?
A2: The primary challenges in analyzing this compound include achieving the required low limits of detection, potential for low extraction recovery due to matrix effects, and the possibility of artifact formation during the analytical process.[2] Specificity is also a concern, as co-eluting compounds can interfere with accurate quantification.[2]
Q3: What analytical techniques are most suitable for this compound analysis?
A3: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly effective technique for the analysis of this compound.[3][5] This method offers the high sensitivity and selectivity needed to detect and quantify trace levels of this impurity in complex matrices.[6] High-resolution mass spectrometry (HRMS) can also be employed for confirmatory testing.[3]
Troubleshooting Guide
Issue 1: Low Extraction Recovery of this compound
Q: I am experiencing low recovery of this compound from my sample matrix. What are the possible causes and how can I troubleshoot this?
A: Low recovery can stem from several factors related to the sample preparation and extraction process. Here is a systematic approach to troubleshoot this issue:
-
Optimize Solvent Selection: The choice of extraction solvent is critical. This compound has been successfully extracted using a mixture of methanol (B129727) and water (50:50 v/v).[5] If you are using a different solvent system, consider switching to this combination. Ensure the solvent is of high purity to avoid introducing interfering substances.
-
Improve Extraction Efficiency:
-
Vortexing/Shaking: Ensure adequate mixing of the sample with the extraction solvent. Vortexing for 10-15 minutes is a recommended starting point.[5] For solid samples, mechanical shaking may be more effective.[7]
-
Sonication: Sonication can help to disrupt the sample matrix and improve the release of the analyte into the solvent.[2]
-
Temperature: While not specified in the provided protocol for this compound, some extractions benefit from controlled temperature. However, be cautious as heat can also lead to degradation of thermally labile compounds.
-
-
Evaluate pH of the Sample: The pH of the sample solution can influence the charge state of this compound and its solubility in the extraction solvent. While the provided literature does not specify pH adjustment for this compound extraction, it is a critical parameter for other nitrosamines. Experiment with adjusting the pH of your sample to see if it improves recovery.
-
Minimize Matrix Effects: The sample matrix can interfere with the extraction and ionization of the target analyte.
-
Dilution: A simple approach is to dilute the sample extract to reduce the concentration of interfering matrix components.
-
Sample Cleanup: Consider incorporating a sample cleanup step after the initial extraction. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further purify the sample before LC-MS/MS analysis.
-
Internal Standards: The use of an appropriate internal standard can help to compensate for matrix effects and variations in extraction efficiency.[2]
-
-
Prevent Analyte Degradation: N-nitroso compounds can be sensitive to light and temperature.
-
Light Protection: Use amber vials or protect your samples from light during preparation and storage.
-
Temperature Control: Keep samples cool during processing. For instance, centrifugation can be performed at a reduced temperature (e.g., 5°C).[5]
-
Below is a troubleshooting workflow to guide you through resolving low recovery issues.
Caption: A flowchart outlining the systematic steps to troubleshoot and improve low extraction recovery of this compound.
Issue 2: High Variability in Results
Q: My replicate analyses of this compound show high variability. What could be the cause?
A: High variability in results often points to inconsistencies in the sample preparation or analytical method.
-
Inconsistent Sample Homogenization: Ensure that your sample is thoroughly homogenized before taking an aliquot for extraction.
-
Inaccurate Pipetting: Use calibrated pipettes and consistent technique for all liquid handling steps.
-
Inconsistent Extraction Conditions: Ensure that all samples are treated identically in terms of extraction time, temperature, and mixing intensity.
-
Instrumental Variability: Check the performance of your LC-MS/MS system. A dirty ion source can lead to diminishing signal response over a run.[2] Ensure the system is clean and properly calibrated.
-
Use of Internal Standards: As mentioned previously, internal standards are crucial for correcting for variations throughout the analytical process.[2]
Issue 3: Suspected Artifact Formation
Q: I suspect that this compound is being formed during my sample preparation or analysis. How can I investigate and prevent this?
A: Artifactual formation of nitrosamines is a known issue, particularly in the presence of residual nitrosating agents.
-
Control of pH: The formation of nitrosamines is often pH-dependent. Avoid highly acidic conditions during sample preparation if possible, as this can promote nitrosation.[8]
-
Use of Scavengers: Consider adding a nitrosating agent scavenger, such as ascorbic acid, to your sample to inhibit the formation of this compound during the extraction process.
-
Temperature Control: Keep the sample temperature low throughout the preparation and analysis to minimize the rate of any potential chemical reactions.
Quantitative Data Summary
The following table summarizes the analytical conditions and performance data for the determination of this compound using LC-MS/MS as described in a technical note by Phenomenex.[5]
| Parameter | Value |
| Column | Kinetex™ Biphenyl 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 2 mM Ammonium Formate in water with 0.1 % Formic Acid |
| Mobile Phase B | 50:50 methanol: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detection | MS/MS (SCIEX 5500+) |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 PPM) |
Experimental Protocols
Detailed Methodology for this compound Sample Preparation
The following protocol is adapted from a technical note by Phenomenex for the analysis of this compound in a furosemide drug substance.[5]
Materials:
-
This compound reference standard
-
Furosemide sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
5 mL polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 5°C
-
0.22 µm PVDF syringe filters
-
Glass autosampler vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound by dissolving 1.00 mg in 1 mL of methanol.
-
Perform serial dilutions of the stock solution using a diluent of 50:50 (v/v) methanol:water to prepare calibration standards.
-
-
Sample Preparation:
-
Weigh an appropriate amount of the furosemide sample.
-
Prepare a furosemide solution at a concentration of approximately 1 mg/mL in a diluent of 50:50 (v/v) methanol:water.
-
Vortex the sample for 10-15 minutes to ensure thorough mixing and extraction.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample at 14,000 rpm for a sufficient time at 5°C to pellet any undissolved material.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining particulate matter.
-
-
Analysis:
-
Transfer the filtered sample into a glass autosampler vial for LC-MS/MS analysis.
-
References
- 1. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. cphi-online.com [cphi-online.com]
- 4. veeprho.com [veeprho.com]
- 5. phenomenex.com [phenomenex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
reducing variability in N-nitroso-furosemide measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in N-nitroso-furosemide measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a nitrosamine (B1359907) drug substance related impurity (NDSRI) of furosemide (B1674285), a widely used diuretic medication.[1][2] Nitrosamine impurities are of significant concern as they are classified as probable human carcinogens.[2][3] Regulatory agencies like the FDA and EMA require strict control and monitoring of these impurities in pharmaceutical products to ensure patient safety.[3][4] Therefore, accurate and precise measurement of this compound is crucial for regulatory compliance and to guarantee the quality and safety of furosemide-containing medicines.
Q2: What are the common analytical techniques used for the quantification of this compound?
A2: The most common and highly sensitive method for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][5] This technique offers high selectivity and sensitivity, which is necessary for detecting the low levels of nitrosamine impurities typically found in drug products.[6][7] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, particularly for monitoring the degradation of the parent drug, furosemide, but may lack the sensitivity and selectivity required for trace-level nitrosamine analysis.[8][9][10]
Q3: What are the potential sources of variability in this compound measurements?
A3: Variability in this compound measurements can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation: Inconsistent sample dissolution, inaccurate dilutions, improper filtration, and the choice of materials (e.g., vials, filters) can all introduce variability.
-
Analyte Stability: this compound, like many nitrosamines, may be susceptible to degradation under certain conditions. Furosemide itself is known to be highly sensitive to light (photodegradation), which can affect the overall impurity profile.[9][11]
-
Chromatographic Conditions: Variations in mobile phase composition, pH, gradient, flow rate, and column temperature can impact peak shape, retention time, and resolution, leading to inconsistent results.
-
Detector Performance: For LC-MS/MS, fluctuations in ionization efficiency, collision energy, and detector sensitivity can cause variability in signal response.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during this compound analysis.
Issue 1: High Variability in Replicate Injections (%RSD > 15%)
Q: My replicate injections of the same sample show high relative standard deviation (%RSD). What could be the cause?
A: High %RSD in replicate injections often points to issues with the analytical instrument or the stability of the prepared sample.
Troubleshooting Steps:
-
Check for System Suitability:
-
Peak Area Reproducibility: Ensure that the peak area of a system suitability standard is consistent across injections.
-
Retention Time Stability: Verify that the retention time of this compound is stable. A drifting retention time can indicate problems with the pump, column, or mobile phase.
-
-
Investigate Sample Stability in the Autosampler:
-
Light Exposure: Furosemide is known to be light-sensitive.[9][11] Protect samples from light by using amber autosampler vials or a light-protected autosampler tray.
-
Temperature Control: If the autosampler has temperature control, set it to a low temperature (e.g., 4-10 °C) to minimize potential degradation of the analyte in the vial over time.
-
-
Examine for Carryover:
-
Inject a blank solvent after a high-concentration sample. If a peak for this compound is observed in the blank, carryover is occurring.
-
Solution: Optimize the needle wash procedure in the autosampler method. Use a strong solvent in the wash solution.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: I am observing poor peak shapes for this compound. How can I improve this?
A: Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or column.
Troubleshooting Steps:
-
Sample and Diluent Mismatch:
-
Ensure that the sample diluent is compatible with the initial mobile phase conditions. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. The recommended diluent is often a mixture of methanol (B129727) and water.[1]
-
-
Column Health:
-
Column Contamination: If the column has been used for many injections, it may be contaminated. Flush the column with a strong solvent.
-
Column Degradation: The stationary phase of the column can degrade over time, especially if exposed to extreme pH. Consider replacing the column if flushing does not improve the peak shape. A Kinetex Biphenyl column has been shown to be effective for this analysis.[1]
-
-
Mobile Phase Issues:
-
pH: Ensure the mobile phase pH is appropriate for the analyte and column. Formic acid is commonly used as a mobile phase additive.[1]
-
Buffering: Inadequate buffering can lead to peak tailing. Ensure proper preparation and concentration of any buffer components.
-
Issue 3: Inconsistent or Low Analyte Recovery
Q: My recovery of this compound is low and/or inconsistent. What are the likely causes?
A: Low and inconsistent recovery often originates from the sample preparation steps.
Troubleshooting Steps:
-
Incomplete Extraction:
-
Vortexing/Sonication: Ensure adequate vortexing or sonication time to completely dissolve the sample and extract the analyte. A vortex time of 10-15 minutes has been used.[1]
-
Solvent Choice: Verify that the extraction solvent is appropriate for the sample matrix. Methanol or a methanol/water mixture is commonly used.[1]
-
-
Filtration Issues:
-
Adsorption to Surfaces:
-
Vial Selection: Use polypropylene (B1209903) or silanized glass vials to minimize adsorption of the analyte to the vial surface.
-
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is based on a published method for the analysis of this compound.[1]
1. Sample Preparation:
-
Standard Preparation:
-
Accurately weigh and dissolve 1.00 mg of this compound reference standard in 1.0 mL of methanol to prepare a stock solution.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards at the desired concentrations.
-
-
Sample Preparation (from Furosemide Drug Substance):
-
Prepare a 10 mg/mL solution of furosemide in a suitable solvent.
-
Aliquot 20 µL of the furosemide solution and dilute it with 1.0 mL of 50:50 (v/v) methanol:water.
-
Vortex the sample for 10-15 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial.
-
2. Chromatographic Conditions:
-
LC System: UHPLC/HPLC system
-
Column: Kinetex™ 2.6 µm Biphenyl, 150 x 3.0 mm
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: 50:50 Methanol:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % B 0.00 10 2.00 10 4.00 30 7.00 30 10.00 40 15.00 40 16.00 98 18.00 98 18.10 10 | 21.00 | 10 |
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound 360.0 282.0 | Furosemide | 331.0 | 285.0 |
Data Presentation
Table 1: Method Performance Data for this compound Analysis by LC-MS/MS
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 ppm) | [1] |
| Limit of Detection (LOD) | 0.557 ng/L (0.00159 ppm) | [1] |
| Precision (%RSD) at LOQ | 1.04% | [1] |
| Precision (%RSD) at Specification Limit | 0.40% | [1] |
Table 2: Factors Affecting Furosemide Stability and Potential Impact on this compound Measurements
| Stress Condition | Observation on Furosemide | Potential Impact on this compound Measurement | Reference |
| Light Exposure | Complete degradation after 48 hours of natural light exposure. | Formation of degradation products that could interfere with the analysis or indicate overall product instability. | [9] |
| Acid Hydrolysis | Degradation observed. | Potential for degradation of this compound if samples are stored in acidic conditions. | [8][12] |
| Base Hydrolysis | Degradation observed. | Potential for degradation of this compound if samples are stored in alkaline conditions. | [8][12] |
| Oxidation (H₂O₂) | Degradation observed. | Samples should be protected from strong oxidizing agents. | [12] |
| Thermal Degradation | Stable under dry heat. | Less likely to be a major source of variability during analysis at controlled temperatures. | [12] |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Decision Tree for Measurement Variability.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 3. cphi-online.com [cphi-online.com]
- 4. veeprho.com [veeprho.com]
- 5. cphi-online.com [cphi-online.com]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION | Semantic Scholar [semanticscholar.org]
- 9. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 10. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Stability-Indicating Method for Furosemide and N-Nitroso-Furosemide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability-indicating analysis of furosemide (B1674285) and its N-nitrosamine impurity.
Frequently Asked Questions (FAQs)
General Knowledge
-
Q1: What is furosemide and why is its stability a concern?
-
A1: Furosemide is a potent loop diuretic used to treat edema and hypertension.[1][2] Its stability is a concern because it is susceptible to degradation, which can reduce its efficacy and lead to the formation of potentially harmful impurities.[1][3] Furosemide is particularly sensitive to light and pH variations.[1][4][5]
-
-
Q2: What are the primary degradation products of furosemide?
-
Q3: Why is there a concern about N-nitrosamine impurities in furosemide?
-
A3: Furosemide is a secondary amine, which makes it a potential precursor for the formation of N-nitrosamine drug substance-related impurities (NDSRIs).[2] N-nitrosamines are a class of compounds that are considered probable human carcinogens, making their presence in pharmaceutical products a significant safety concern.[7][8][9] The specific nitrosamine (B1359907) impurity is N-nitroso-furosemide.
-
-
Q4: How is this compound formed?
Analytical Method
-
Q5: What is a stability-indicating method (SIM)?
-
A5: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[11][12] Forced degradation studies are used to demonstrate the specificity and stability-indicating nature of the method.[13][14]
-
-
Q6: What analytical technique is typically used for this analysis?
Sample Preparation
-
Q7: How should samples be prepared for stability testing?
-
A7: Samples are typically diluted with a suitable solvent (the mobile phase is often a good choice) to a concentration within the linear range of the analytical method.[1][16] For solid dosage forms, this may involve dissolving the drug product in a solvent, followed by sonication and filtration to remove insoluble excipients.[17]
-
-
Q8: Are there any special precautions for handling this compound samples?
-
A8: Yes, given the potential carcinogenicity of nitrosamines, appropriate safety precautions should be taken, including the use of personal protective equipment (PPE).[7][8] Additionally, care should be taken to avoid artifactual formation of the nitrosamine during sample preparation and analysis.[7]
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method.[14] The drug substance is subjected to various stress conditions to produce degradation products.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid furosemide powder to dry heat in an oven (e.g., at 105°C for a specified period).
-
Dissolve the heat-stressed powder in the mobile phase, dilute to the final concentration, and analyze.[18]
-
-
Photolytic Degradation:
Nitrosamine Formation Potential (NAP) Test
This test can be used to assess the potential for this compound formation under simulated gastric conditions or conditions relevant to the manufacturing process.[19]
-
Dissolve furosemide in an acidic solution (e.g., pH 3.5).
-
Add an excess of a nitrosating agent, such as sodium nitrite.[19]
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).[19]
-
Quench the reaction at various time points.
-
Analyze the samples by a sensitive and specific method (e.g., LC-MS/MS) to detect the formation of this compound.
Data Presentation
Table 1: Example HPLC Method Parameters for Furosemide and Impurities
| Parameter | Condition 1 | Condition 2 (for this compound) |
| HPLC System | Standard HPLC with UV Detector | Exion LC 30 AD with SCIEX 5500+ MS/MS |
| Column | Symmetry® C18, 4.6 x 250 mm, 5 µm[1][13] | Kinetex™ Biphenyl, 3.0 x 150 mm, 2.6 µm[15] |
| Mobile Phase | 0.1% Acetic Acid in Water:Acetonitrile (60:40, v/v)[1][13] | A: 2 mM Ammonium Formate in water with 0.1% Formic AcidB: 50:50 Methanol:Acetonitrile with 0.1% Formic Acid[15] |
| Mode | Isocratic[1][13] | Gradient[15] |
| Flow Rate | 1.0 mL/min[1][13] | 0.5 mL/min[15] |
| Column Temp. | 25°C[1] | 40°C[15] |
| Injection Vol. | 10 µL[1][13] | 5 µL[15] |
| Detection | UV at 272 nm[1][13] | MS/MS (MRM mode)[15] |
Table 2: Summary of Forced Degradation Results for Furosemide
| Stress Condition | Reagent/Condition | Duration | % Degradation (Approx.) | Major Degradation Product(s) |
| Acid Hydrolysis | 1 N HCl | 2 hours at 70°C | 10-20% | 4-chloro-5-sulfamoylanthranilic acid (CSA) |
| Base Hydrolysis | 2 N NaOH | 2 hours at 70°C | 15-25% | Multiple degradation products |
| Oxidation | 15% H₂O₂ | 10 mins at 70°C | 5-15% | Oxidative degradants |
| Thermal | Dry Heat | 24 hours at 105°C | < 5% | Minimal degradation |
| Photolytic | UV Light (ICH Q1B) | 1.2 million lux hours | 20-30% | 4-chloro-5-sulfamoylanthranilic acid (CSA) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 3. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of furosemide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biology-journal.org [biology-journal.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION | Semantic Scholar [semanticscholar.org]
- 12. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. phenomenex.com [phenomenex.com]
- 16. mdpi.com [mdpi.com]
- 17. Stability study of an extemporaneous furosemide oral suspension prepared using commercially available tablets with X-Temp® Oral Suspension System - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
Validation & Comparative
A Comparative Guide to Inter-Laboratory Analysis of N-Nitroso-Furosemide
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] N-nitroso-furosemide, a nitrosamine (B1359907) impurity related to the drug substance furosemide (B1674285), requires robust and sensitive analytical methods for its detection and quantification to ensure patient safety and meet regulatory standards.[1][4][5] Furosemide is a diuretic used to treat fluid retention and high blood pressure.[1] As it is a secondary amine, there is a potential for the formation of this compound, a nitrosamine drug substance related impurity (NDSRI).[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have set strict acceptable intake (AI) limits for such impurities, with the current AI for this compound being 1500 ng/day.[5]
This guide provides a comparative overview of analytical methodologies for this compound, supported by experimental data, to assist laboratories in method development, validation, and inter-laboratory comparisons. While a formal inter-laboratory comparison study for this compound has not been publicly documented, this guide synthesizes available data to present a performance comparison of a well-described LC-MS/MS method with potential alternative approaches. The challenges in developing reliable methods for this compound determination are notable, making a clear comparison of analytical strategies crucial.[6]
Comparative Analytical Performance
The following table summarizes the performance characteristics of a published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with typical performance parameters for alternative techniques that could be employed for this compound analysis.
| Parameter | Method A: LC-MS/MS (SCIEX 5500+)[4] | Method B: High-Resolution Mass Spectrometry (HRMS) | Method C: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Liquid chromatography separation followed by triple quadrupole mass spectrometry detection. | Liquid chromatography separation followed by high-resolution mass spectrometry (e.g., Orbitrap, TOF). | Gas chromatography separation followed by mass spectrometry detection. |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 ppm) | Typically in the range of 0.005 - 0.05 ppm | Generally higher LOQs, often >0.1 ppm, may require derivatization. |
| Limit of Detection (LOD) | 0.00159 ppm | Typically in the range of 0.001 - 0.01 ppm | Higher LODs compared to LC-MS methods. |
| Accuracy (% Recovery) | Data not specified, but method is described as robust. | Typically 80-120% | Typically 70-130% |
| Precision (%RSD) | 0.40 - 8.9% across different concentrations.[4] | Generally < 15% | Generally < 20% |
| Selectivity | High, based on specific MRM transitions. | Very high, based on accurate mass measurement. | Moderate to high, depends on chromatographic resolution and potential for matrix interference. |
| Sample Throughput | Moderate, with a run time of approximately 21 minutes per sample.[4] | Moderate, similar to LC-MS/MS. | Lower, often requires longer run times and sample derivatization. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are the detailed protocols for the LC-MS/MS method and a general protocol for HRMS analysis.
Method A: LC-MS/MS Analysis of this compound[4]
This method utilizes a Kinetex™ Biphenyl column for chromatographic separation and a SCIEX 5500+ system for detection.[4]
1. Sample Preparation
-
Dissolve 1.00 mg of this compound reference standard in 1 mL of methanol (B129727).
-
Perform subsequent dilutions in a 50:50 (v/v) mixture of methanol and water.
-
For the drug product, aliquot a furosemide solution (e.g., 10 mg/mL) and dilute with the 50:50 methanol:water mixture.
-
Vortex the sample for 10-15 minutes.
-
Centrifuge at 14,000 rpm at 5°C.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial.
2. Liquid Chromatography Parameters
-
Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: 50:50 methanol:acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.00 min: 10% B
-
2.00 min: 10% B
-
4.00 min: 30% B
-
7.00 min: 30% B
-
10.00 min: 40% B
-
15.00 min: 40% B
-
16.00 min: 98% B
-
18.00 min: 98% B
-
18.10 min: 10% B
-
21.00 min: 10% B
-
3. Mass Spectrometry Parameters
-
System: SCIEX 5500+
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the specific transition.
-
MRM Transitions: Specific precursor and product ions for this compound would be monitored. For example, for a related compound, specific m/z transitions would be selected for quantification and confirmation.
Method B: High-Resolution Mass Spectrometry (HRMS) Analysis
This method provides high selectivity and is suitable for both targeted and non-targeted screening of nitrosamines.
1. Sample Preparation
-
Sample preparation would be similar to the LC-MS/MS method, involving dissolution, dilution, and filtration.
2. Liquid Chromatography Parameters
-
Chromatographic conditions would be similar to those used for LC-MS/MS to achieve good separation of the analyte from the parent drug and other impurities. A C18 or Biphenyl column is often suitable.
3. High-Resolution Mass Spectrometry Parameters
-
System: An Orbitrap or TOF mass spectrometer.
-
Ionization Mode: ESI, positive mode is common for many nitrosamines.
-
Data Acquisition: Full scan mode with a high resolution (e.g., > 60,000) to allow for accurate mass determination. Targeted MS/MS or All-Ions Fragmentation (AIF) can be used for confirmation.
-
Data Analysis: Quantification is based on the extracted ion chromatogram of the accurate mass of the protonated molecule [M+H]+.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound Analysis by LC-MS/MS.
Caption: General Workflow for this compound Analysis by HRMS.
Caption: Logical Comparison of Analytical Techniques.
References
- 1. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 2. cphi-online.com [cphi-online.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
A Comparative Analysis of N-Nitroso Compounds: Carcinogenicity, Mutagenicity, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various N-nitroso compounds, a class of potent chemical carcinogens of significant interest in toxicology and drug development. Objectively comparing their performance based on experimental data, this document details their carcinogenic and mutagenic potential, metabolic activation, and the cellular signaling pathways they impact.
Data Presentation: Comparative Carcinogenicity
The carcinogenic potency of N-nitroso compounds is often quantified by the TD50 value, which represents the chronic dose rate that would cause tumors in 50% of the test animals that would have otherwise remained tumor-free. A lower TD50 value indicates a higher carcinogenic potency. The following tables summarize the TD50 values for several common N-nitroso compounds in different rodent species, compiled from the Carcinogenic Potency Database (CPDB).[1][2][3][4][5]
Table 1: Comparative Carcinogenic Potency (TD50) of N-Nitroso Compounds in Rats
| N-Nitroso Compound | Sex | Route of Administration | Target Organ(s) | TD50 (mg/kg body weight/day) |
| N-Nitrosodimethylamine (NDMA) | Male | Oral | Liver | 0.096 |
| N-Nitrosodiethylamine (NDEA) | Female | Oral | Liver, Esophagus | 0.033 |
| N-Nitrosodi-n-butylamine | Male | Oral | Bladder, Liver | 0.54 |
| N-Nitrosopiperidine | Male | Oral | Esophagus, Liver | 0.73 |
| N-Nitrosopyrrolidine | Male | Oral | Liver | 2.3 |
| N-Nitrosomorpholine | Female | Oral | Liver | 0.44 |
| N-Nitroso-N-methylurea | Female | Intravenous | Mammary Gland | 0.98 |
Table 2: Comparative Carcinogenic Potency (TD50) of N-Nitroso Compounds in Mice
| N-Nitroso Compound | Sex | Route of Administration | Target Organ(s) | TD50 (mg/kg body weight/day) |
| N-Nitrosodimethylamine (NDMA) | Male | Oral | Liver, Lung | 0.23 |
| N-Nitrosodiethylamine (NDEA) | Male | Oral | Liver, Forestomach | 0.11 |
| N-Nitrosodi-n-butylamine | Female | Oral | Liver | 2.8 |
| N-Nitrosopiperidine | Female | Oral | Lung | 1.8 |
| N-Nitrosopyrrolidine | Male | Oral | Liver, Lung | 11.2 |
| N-Nitrosomorpholine | Male | Oral | Liver, Lung | 1.3 |
Table 3: Comparative Carcinogenic Potency (TD50) of N-Nitroso Compounds in Hamsters
| N-Nitroso Compound | Sex | Route of Administration | Target Organ(s) | TD50 (mg/kg body weight/day) |
| N-Nitrosodimethylamine (NDMA) | Male/Female | Oral | Respiratory Tract | 1.3 |
| N-Nitrosodiethylamine (NDEA) | Male | Intratracheal | Trachea, Larynx | 0.15 |
| N-Nitrosodi-n-propylamine | Male | Subcutaneous | Nasal cavity, Larynx | 1.4 |
| N-Nitrosobis(2-oxopropyl)amine | Female | Gavage | Pancreatic duct, Lung, Liver | 0.23 |
| N-Nitroso-2,6-dimethylmorpholine | Female | Gavage | Pancreatic duct, Lung | 0.98 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are protocols for the Ames test and in vivo carcinogenicity studies, which are fundamental in assessing the mutagenic and carcinogenic potential of N-nitroso compounds.
Enhanced Ames Test for N-Nitrosamines (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of chemical compounds.[6] For N-nitrosamines, enhanced testing conditions are recommended due to their metabolic activation requirements.[7][8] This protocol is based on the OECD 471 guideline with modifications for N-nitrosamines.[7][9][10]
1. Test Strains:
-
Salmonella typhimurium strains: TA98, TA100, TA1535, TA1537
-
Escherichia coli strain: WP2 uvrA (pKM101)
2. Metabolic Activation (S9 Mix):
-
Assays should be conducted both with and without an exogenous metabolic activation system.
-
The S9 fraction should be prepared from the livers of rodents (rats and hamsters are recommended) pre-treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone).[7]
-
A high concentration of S9 (e.g., 30%) in the S9 mix is recommended for optimal activation of N-nitrosamines.[7]
3. Assay Procedure (Pre-incubation Method):
-
To a test tube, add the following in order:
-
0.1 mL of the appropriate bacterial tester strain culture.
-
0.05 mL of the test compound solution (in a suitable solvent) or the solvent control.
-
0.5 mL of S9 mix (for activated assays) or phosphate (B84403) buffer (for non-activated assays).
-
-
Incubate the mixture at 37°C for a recommended pre-incubation time of 30 minutes with shaking.[7]
-
After incubation, add 2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
4. Data Analysis:
-
A compound is considered mutagenic if it induces a dose-related increase in the number of revertant colonies and the increase is at least twofold over the solvent control value.
In Vivo Rodent Carcinogenicity Bioassay
Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of chemicals.[11][12] This protocol is a general guideline based on recommendations from regulatory agencies like the FDA.[12][13]
1. Test Animals:
-
Two rodent species are typically used, most commonly rats (e.g., F344) and mice (e.g., B6C3F1).[12]
-
Groups of at least 50 animals per sex per dose group are recommended.[12]
2. Dose Selection and Administration:
-
At least three dose levels plus a concurrent control group should be used.[12]
-
The highest dose should be the Maximum Tolerated Dose (MTD), determined from subchronic toxicity studies.[12]
-
The test compound is typically administered in the diet, drinking water, or by gavage for the lifetime of the animal (e.g., 24 months for rats, 18-24 months for mice).[8][12]
3. Observations and Examinations:
-
Animals should be observed daily for clinical signs of toxicity.
-
Body weight and food/water consumption should be recorded weekly for the first few months and then bi-weekly or monthly.
-
A complete necropsy should be performed on all animals, including those that die prematurely and those sacrificed at the end of the study.
-
All organs and tissues should be examined macroscopically, and any gross lesions should be noted.
-
A comprehensive list of tissues from all animals in the control and high-dose groups should be examined microscopically. Tissues from lower dose groups showing treatment-related changes should also be examined.
4. Data Analysis:
-
Statistical analysis of tumor incidence is performed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the action and analysis of N-nitroso compounds.
Caption: Metabolic activation of N-nitrosamines to DNA-reactive intermediates.
Caption: Workflow for the enhanced Ames test for N-nitrosamines.
Caption: Cellular signaling pathways in response to N-nitroso compound-induced DNA damage.[14][15][16][17][18][19][20][21][22][23][24][25][26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]
- 3. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. multicase.com [multicase.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. A deep dive into historical Ames study data for N-nitrosamine compounds – Lhasa Limited [lhasalimited.org]
- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scantox.com [scantox.com]
- 11. Bioassay of N-nitrosodiphenylamine for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of LC-MS and GC-MS for Nitrosamine Impurity Analysis in Pharmaceuticals
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of nitrosamine (B1359907) impurities. This guide provides a detailed comparison of the two techniques, experimental protocols, and quantitative performance data to aid in method selection and validation for ensuring drug safety and regulatory compliance.
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities in drug substances and products.[2] Consequently, highly sensitive, selective, and robustly validated analytical methodologies are crucial for their accurate quantification at trace levels.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prevalent and powerful analytical techniques employed for nitrosamine analysis. The choice between these methods often depends on the specific nitrosamine's properties, the complexity of the drug matrix, and the desired analytical performance. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to assist laboratories in their method development and cross-validation efforts.
Quantitative Performance at a Glance: LC-MS vs. GC-MS
The selection of an analytical technique for nitrosamine analysis is critically dependent on its quantitative performance. The following tables summarize key validation parameters for both LC-MS/MS and GC-MS/MS, compiled from various analytical studies and regulatory methods.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Common Nitrosamines
| Nitrosamine | Method | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Reference |
| NDMA | LC-MS/MS | 0.29 - 25.5 | 0.37 - 50.9 | Metformin (B114582) | [4] |
| GC-MS/MS | - | 0.015 µg/g | Sartans | [5] | |
| NDEA | LC-MS/MS | 1.9 | 7.5 | Metformin | [4][6] |
| GC-MS/MS | - | 0.003 µg/g | Sartans | [5] | |
| NEIPA | LC-MS/MS | 1.8 | 7.1 | Metformin | [4][6] |
| GC-MS/MS | - | - | - | ||
| NDIPA | LC-MS/MS | 4.4 | 8.8 | Metformin | [4][6] |
| GC-MS/MS | - | - | - | ||
| NDBA | LC-MS/MS | 1.9 | 7.4 | Metformin | [4][6] |
| GC-MS/MS | - | - | - |
Table 2: Comparison of Accuracy (Recovery) and Precision (%RSD) for Common Nitrosamines
| Nitrosamine | Method | Accuracy (% Recovery) | Precision (%RSD) | Matrix | Reference |
| NDMA | LC-MS/MS | 96.0 - 98.4 | 3.46 | - | [4] |
| GC-MS/MS | 80 - 120 | ≤ 12 | Sartans | [5] | |
| NDEA | LC-MS/MS | 96.2 - 98.0 | 2.69 | - | [4] |
| GC-MS/MS | 80 - 120 | ≤ 12 | Sartans | [5] | |
| NNORT | LC-MS/MS | 96.6 - 99.4 | < 3.9 | Nortriptyline Products | [7] |
| NSERT | LC-MS/MS | 98.6 - 99.4 | < 1.9 | Sertraline Products | [7] |
| 9 Nitrosamines | GC-MS/MS | Avg. 108.66 ± 9.32 | < 6 | Artificial Saliva | [8] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and well-documented experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for both LC-MS and GC-MS analysis of nitrosamines.
LC-MS/MS Method for Nitrosamine Analysis in Metformin
This method is suitable for the quantification of a broad range of nitrosamines, including those that are less volatile or thermally labile.
-
Sample Preparation:
-
Weigh and transfer an appropriate amount of powdered metformin tablets (e.g., equivalent to 100 mg of metformin API) into a 15 mL centrifuge tube.
-
Add 250 µL of methanol (B129727) and sonicate for 15 minutes.
-
Add LC/MS-grade water to a final volume of 5 mL to achieve a target concentration of 20 mg/mL.
-
Sonicate for an additional 15 minutes, followed by 10 minutes of shaking.
-
Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[9]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or phenyl-hexyl, is commonly used to achieve optimal separation.[7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and an organic solvent like methanol or acetonitrile (B52724) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is selected based on the specific nitrosamines being analyzed. APCI has shown to provide good sensitivity for a wide range of nitrosamines.[10]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each nitrosamine.
-
GC-MS/MS Method for Volatile Nitrosamine Analysis in Sartans
This method is particularly well-suited for the analysis of volatile nitrosamines.
-
Sample Preparation (Headspace):
-
Weigh an appropriate amount of the drug substance (e.g., 200 mg) into a headspace vial.
-
Add a suitable solvent and an internal standard solution.
-
The vial is sealed and heated to a specific temperature to allow the volatile nitrosamines to partition into the headspace.
-
A sample of the headspace gas is then injected into the GC-MS system.
-
-
Chromatographic Conditions:
-
Column: A capillary column with a polar stationary phase is typically used for the separation of volatile nitrosamines.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the target analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Detection Mode: Similar to LC-MS/MS, MRM is used for selective and sensitive quantification of the target nitrosamines.
-
Cross-Validation Workflow and Considerations
Cross-validation is a critical step to ensure the reliability and consistency of analytical data, especially when using different analytical techniques. The following diagram illustrates a typical workflow for the cross-validation of LC-MS and GC-MS methods for nitrosamine analysis.
Caption: A logical workflow for the cross-validation of LC-MS and GC-MS methods.
Key Considerations for Method Selection and Cross-Validation
-
Analyte Properties: LC-MS is more versatile and suitable for a broader range of nitrosamines, including non-volatile and thermally unstable compounds.[11][12] GC-MS is generally preferred for volatile nitrosamines.[12]
-
Matrix Effects: The complexity of the drug product matrix can significantly impact the performance of both techniques. Thorough sample preparation is crucial to minimize matrix interference.
-
Sensitivity and Selectivity: Both LC-MS/MS and GC-MS/MS offer excellent sensitivity and selectivity, which are essential for meeting the stringent regulatory limits for nitrosamine impurities.[13]
-
Regulatory Acceptance: Both LC-MS and GC-MS methods are recognized and accepted by regulatory agencies like the FDA and are included in pharmacopeias such as the USP General Chapter <1469>.[14][15]
-
Orthogonal Methods: The EMA encourages the use of orthogonal analytical methods for control experiments, further emphasizing the importance of having validated methods on both LC-MS and GC-MS platforms.
Conclusion: A Dual-Pronged Approach to Nitrosamine Analysis
Both LC-MS and GC-MS are powerful and indispensable tools for the analysis of nitrosamine impurities in pharmaceuticals. LC-MS offers greater versatility for a wider range of nitrosamines, while GC-MS provides a robust and reliable option for volatile compounds. A comprehensive cross-validation of these two techniques is not only a good scientific practice but also a strategic approach to ensure data integrity, meet regulatory expectations, and ultimately safeguard patient health. By carefully considering the factors outlined in this guide and implementing rigorous validation protocols, pharmaceutical laboratories can confidently select and utilize the most appropriate analytical methodology for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 15. Analysis of nitrosamine impurities according to USP General Chapter < 1469 > : Shimadzu (Europe) [shimadzu.eu]
N-Nitroso-Furosemide: A Comparative Genotoxicity Analysis Against Other Nitrosamine Drug Substance-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitroso-drug substance related impurities (NDSRIs) as a class of potentially genotoxic and carcinogenic compounds has become a significant concern for the pharmaceutical industry.[1][2] These impurities, which share structural similarities with the active pharmaceutical ingredient (API), can form during the manufacturing or storage of drug products.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines for their control, classifying them as a "cohort of concern" under ICH M7(R2) guidelines.[1]
This guide provides a comparative analysis of the genotoxicity of N-nitroso-furosemide against other notable NDSRIs. While specific experimental genotoxicity data for this compound is not publicly available, its regulatory classification by the FDA provides a strong basis for comparison. This document synthesizes available quantitative data for other NDSRIs, details relevant experimental protocols, and illustrates the underlying mechanisms of nitrosamine-induced genotoxicity.
Genotoxicity Profiles: A Comparative Overview
This compound: Predicted Low Potency
This compound is the N-nitroso derivative of the widely used diuretic, Furosemide. Based on the FDA's Carcinogenic Potency Categorization Approach (CPCA), this compound has been assigned to Potency Category 4 .[6] This categorization corresponds to a recommended Acceptable Intake (AI) limit of 1500 ng/day.[6][7][8]
NDSRIs in Category 4 are predicted to have low carcinogenic potency. This prediction is based on structural features that either disfavor the metabolic activation pathway (α-hydroxylation) due to steric or electronic influences, or because other clearance pathways are favored.[6] Therefore, while direct experimental data is pending, this compound is anticipated to exhibit significantly lower genotoxic potential compared to more potent NDSRIs.
Genotoxicity of Other NDSRIs
In contrast to this compound, several other NDSRIs have been evaluated in standard genotoxicity assays, revealing a spectrum of potencies. The bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay are key tests for evaluating the mutagenic and clastogenic/aneugenic potential of these impurities, respectively.
Recent studies have highlighted the importance of using "enhanced" Ames test protocols for nitrosamines, which typically involve using higher concentrations of hamster liver S9 for metabolic activation, to improve sensitivity.[9][10][11][12][13]
The following table summarizes publicly available quantitative data from these assays for several NDSRIs.
Quantitative Genotoxicity Data Comparison
| N-Nitroso-Drug Substance Related Impurity (NDSRI) | FDA Potency Category | Ames Test Result (Enhanced Conditions) | In Vitro Micronucleus Assay Result |
| This compound | Category 4 (Low Potency Prediction)[6] | Data not publicly available. Predicted to be negative or weakly positive. | Data not publicly available. Predicted to be negative. |
| N-nitroso-nortriptyline | Category 2 (High Potency) | Positive .[1][14] Showed concentration-dependent increases in mutations. | Positive .[1][14] Induced concentration-dependent increases in micronuclei with S9 activation. |
| N-nitroso-propranolol | Not explicitly categorized, but found to be genotoxic | Positive .[9][15] Induced concentration-dependent mutations in TA100, TA1535, and TA98 strains with S9 activation. | Positive .[9][15] Induced micronuclei and gene mutations in human TK6 cells with S9 activation. |
| N-nitroso-duloxetine | Category 2 (Interim AI)[16] | Positive .[1][14] | Positive .[1][14] Induced concentration-dependent increases in micronuclei with S9 activation. |
| N-nitroso-varenicline | Not explicitly categorized, but found to be genotoxic | Positive .[1][14] | Positive .[14] Induced concentration-dependent increases in micronuclei with S9 activation. |
| N-nitroso-diclofenac | Category 5 (Low Potency)[16] | Negative .[1] | Negative .[1] |
Note: The FDA Potency Category is based on the Carcinogenic Potency Categorization Approach (CPCA) which predicts potency based on structural features.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general signaling pathway for nitrosamine (B1359907) genotoxicity and a typical experimental workflow for its assessment.
Experimental Protocols
Accurate and reproducible data are paramount in genotoxicity testing. The following are summarized protocols for the key assays discussed.
Enhanced Bacterial Reverse Mutation (Ames) Test (adapted from OECD 471)
The Ames test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.[12]
-
Principle: The test compound is incubated with bacterial tester strains in the presence or absence of a metabolic activation system (S9 mix). If the compound or its metabolites are mutagenic, they will cause the bacteria to revert to a state where they can synthesize their own histidine or tryptophan, allowing them to grow on a minimal agar (B569324) medium.
-
Tester Strains: A standard set includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[12]
-
Metabolic Activation: For nitrosamines, an "enhanced" protocol is recommended.[12] This involves using a pre-incubation method with S9 mix derived from the livers of hamsters or rats treated with enzyme inducers (e.g., phenobarbital (B1680315) and β-naphthoflavone). A higher concentration of S9 (e.g., 30%) is often more effective than the standard 10%.[9][12]
-
Procedure (Pre-incubation Method):
-
The test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are mixed and pre-incubated at 37°C for a specified time (e.g., 30 minutes).[12]
-
Molten top agar is added to the mixture.
-
The entire mixture is poured onto the surface of minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a concentration-related increase in revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.
In Vitro Micronucleus Assay (adapted from OECD 487)
This assay detects chromosomal damage by identifying micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[14]
-
Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
-
Cell Types: Human peripheral blood lymphocytes or established cell lines like TK6 or CHO are commonly used.
-
Metabolic Activation: The assay is conducted with and without an exogenous S9 mix to detect compounds that require metabolic activation to become genotoxic.
-
Procedure (Cytokinesis-Block Method):
-
Cell cultures are exposed to several concentrations of the test compound for a short period (e.g., 3-6 hours) with S9, or for a longer period (e.g., 24 hours) without S9.
-
After treatment, the cells are washed and cultured in fresh medium containing Cytochalasin B. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[14]
-
Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa).
-
-
Data Analysis: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration.[14] A compound is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells. Cytotoxicity is also measured to ensure that observed effects are not artifacts of high toxicity.
Conclusion
The comparative analysis of NDSRI genotoxicity reveals a broad spectrum of activity, underscoring the necessity of compound-specific risk assessment. While potent, well-studied NDSRIs like N-nitroso-nortriptyline and N-nitroso-propranolol are clearly mutagenic in standard assays, this compound is predicted to have a significantly lower genotoxic potential. This is reflected in its FDA classification as a Category 4 compound, which is based on structural features that likely impede its metabolic activation into a DNA-reactive species.
This guide highlights the critical role of a structured, data-driven approach in evaluating the risks associated with NDSRIs. For researchers and drug developers, understanding the relative potency and the underlying mechanisms of genotoxicity is essential for ensuring patient safety and navigating the complex regulatory landscape. While predictive models provide a valuable framework, the generation of robust experimental data through standardized assays remains the cornerstone of accurate hazard identification.
References
- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Furosemide-induced genotoxicity and cytotoxicity in the hepatocytes, but weak genotoxicity in the bone marrow cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. mavenrs.com [mavenrs.com]
- 6. Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry - BA Sciences [basciences.com]
- 7. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells [ouci.dntb.gov.ua]
A Comparative Guide to the Ames Test and In Vitro Micronucleus Assay for NDSRI Genotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
The identification of N-nitrosamine drug substance-related impurities (NDSRIs) as potential mutagens has presented a significant challenge in pharmaceutical development. Regulatory bodies worldwide require rigorous assessment of the genotoxic potential of these impurities. The two most pivotal in vitro assays in this evaluation are the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate testing strategy for their NDSRIs.
Executive Summary
The Ames test is a widely used initial screen for point mutations, while the in vitro micronucleus assay detects chromosomal damage. For NDSRIs, which are a structurally diverse class of compounds, a comprehensive assessment often necessitates a battery of tests. While the Ames test, particularly an enhanced version, is a primary tool for detecting mutagenicity, the in vitro micronucleus assay provides crucial information on clastogenic and aneugenic potential. The choice and interpretation of these assays are guided by regulatory frameworks such as the ICH M7(R2) guideline.
Quantitative Data Comparison
A direct head-to-head comparison of the Ames test and the in vitro micronucleus assay with a large, standardized dataset of NDSRIs is an area of ongoing research. However, studies on N-nitrosamines provide insights into the performance of these assays. The following table summarizes the key characteristics and performance parameters based on available data and regulatory guidance.
| Feature | Ames Test (Enhanced Protocol) | In Vitro Micronucleus Assay |
| Endpoint | Gene mutations (base pair substitutions and frameshifts) | Chromosomal damage (clastogenicity and aneugenicity) |
| Test System | Bacteria (Salmonella typhimurium and Escherichia coli strains) | Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells) |
| Metabolic Activation | Required for most nitrosamines (typically hamster liver S9 at 30%) | Can be conducted with and without exogenous metabolic activation (S9) |
| Regulatory Status | Primary recommended test for mutagenicity assessment of impurities (ICH M7)[1] | Standard part of the genotoxicity testing battery, often used as a follow-up to the Ames test[2] |
| Sensitivity for Nitrosamines | High with enhanced protocols (approaching 90-93%)[1] | Generally considered sensitive to clastogenic and aneugenic agents |
| Specificity for Nitrosamines | Moderate (can have false positives)[1] | Can also produce false positives, particularly at high cytotoxic concentrations |
| Throughput | Relatively high | Lower than the Ames test, especially with manual scoring |
| Cost | Generally lower | Generally higher |
Experimental Protocols
Detailed and optimized protocols are crucial for the reliable assessment of NDSRIs.
Enhanced Ames Test Protocol for NDSRIs
Recent regulatory guidance and scientific publications have highlighted the need for an "enhanced" Ames test protocol to improve the detection of mutagenic nitrosamines.[1][3]
1. Test Strains: A minimum of five strains is recommended, including Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).[3][4] Strains TA100 and TA1535 are particularly important for detecting base-pair substitutions often induced by nitrosamines.
2. Metabolic Activation:
-
Source: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced hamster liver S9 is recommended as it has shown greater sensitivity for many nitrosamines compared to rat liver S9.[1][4][5]
-
Concentration: A higher concentration of S9 (30% v/v in the S9 mix) is recommended over the standard 10%.[1][4][5]
-
Co-factors: The S9 mix should contain appropriate concentrations of NADP and isocitrate or glucose-6-phosphate.
3. Assay Procedure (Pre-incubation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer for non-activation conditions) are incubated together for a short period (e.g., 20-30 minutes) before being mixed with top agar (B569324) and plated.[1][4]
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies is counted and compared to the solvent control.
4. Data Interpretation: A positive result is characterized by a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vitro Micronucleus Assay Protocol
The in vitro micronucleus assay is conducted according to OECD Test Guideline 487.
1. Cell Types: Various mammalian cell lines can be used, including Chinese Hamster Ovary (CHO), V79, Chinese Hamster Lung (CHL), and human lymphoblastoid TK6 cells.[2] Primary human peripheral blood lymphocytes are also frequently used.
2. Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9), typically from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver.
3. Assay Procedure:
-
Cells are exposed to the test substance at several concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.[2]
-
Following exposure, cells are cultured in fresh medium to allow for cell division.
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.[6][7][8]
-
Cells are harvested, fixed, and stained.
-
Micronuclei are scored in a sufficient number of cells (e.g., 1000-2000) per concentration.
4. Data Interpretation: A positive result is indicated by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying principles and workflows of the Ames test and the in vitro micronucleus assay.
Caption: Workflow of the Enhanced Ames Test for NDSRIs.
Caption: Workflow of the In Vitro Micronucleus Assay.
Caption: Genotoxic Mechanisms Detected by Each Assay.
Conclusion
The Ames test and the in vitro micronucleus assay are complementary, not mutually exclusive, in the genotoxicological assessment of NDSRIs. The enhanced Ames test is an indispensable tool for detecting the mutagenic potential of these compounds, which is a key concern for regulators. A negative result in a robustly conducted enhanced Ames test provides a high degree of confidence that the NDSRI is not a mutagen. However, a positive Ames test or the need for a more comprehensive risk assessment may necessitate further investigation with the in vitro micronucleus assay to evaluate the potential for chromosomal damage. Ultimately, a weight-of-evidence approach, considering the results from both assays in the context of the compound's structure and other toxicological data, is essential for a thorough risk assessment of NDSRIs.
References
- 1. Enhancing the Ames test for N-nitrosamines: Key findings from a multi-sector study – Lhasa Limited [lhasalimited.org]
- 2. criver.com [criver.com]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of an Analytical Method for N-nitroso-furosemide: A Comparative Guide in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities. This guide provides a comprehensive overview of the validation of an analytical method for the determination of N-nitroso-furosemide, a potential nitrosamine (B1359907) impurity in furosemide (B1674285) drug products. The validation parameters are discussed in line with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."
This compound is the N-nitroso derivative of the secondary amine present in the furosemide molecule.[1][2] Its detection and quantification at trace levels require highly sensitive and selective analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide presents a comparative summary of the performance of a typical LC-MS/MS method against the ICH validation criteria. While specific data for a fully validated this compound method is not widely published, this guide includes representative data based on the performance of similar analytical methods for other nitrosamine impurities to illustrate the validation process.
ICH Guidelines for Analytical Method Validation
The ICH Q2(R1) guideline outlines the key parameters that need to be evaluated to ensure an analytical method is suitable for its intended purpose. For a quantitative method for an impurity like this compound, these parameters are crucial for ensuring patient safety by accurately controlling the levels of this potentially harmful substance.
Key Validation Parameters
A summary of the validation parameters as per ICH Q2(R1) is presented below:
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Comparative Performance of a Validated LC-MS/MS Method
The following tables summarize the typical performance of a validated LC-MS/MS method for the determination of this compound, based on data from similar nitrosamine analyses.
Table 1: Linearity and Range
| Parameter | Representative Performance | ICH Acceptance Criteria |
| Linearity Range | 0.5 - 20 ng/mL | To be defined by the user based on the expected concentration range. |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.99 |
| y-intercept | Close to zero | Should not be significantly different from zero. |
Table 2: Accuracy (Recovery)
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| 1.0 | 98.5 | 80 - 120 |
| 10.0 | 101.2 | 80 - 120 |
| 15.0 | 99.8 | 80 - 120 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Concentration (ng/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Acceptance Criteria (%RSD) |
| 1.0 | ≤ 5.0 | ≤ 8.0 | ≤ 15 |
| 10.0 | ≤ 3.0 | ≤ 5.0 | ≤ 10 |
| 15.0 | ≤ 2.5 | ≤ 4.0 | ≤ 10 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Representative Performance | Method of Determination |
| LOD | 0.15 ng/mL | Signal-to-Noise Ratio (S/N) of 3:1 |
| LOQ | 0.5 ng/mL | Signal-to-Noise Ratio (S/N) of 10:1 |
A published technical note for the analysis of this compound using a SCIEX 5500+ system reported a Limit of Quantitation of 1.857 ng/L (0.001857 ng/mL), demonstrating the high sensitivity achievable with modern instrumentation.[3]
Experimental Protocol: A Representative LC-MS/MS Method
This section provides a detailed protocol for a typical LC-MS/MS method for the quantification of this compound in a drug product.
1. Materials and Reagents:
-
This compound reference standard
-
Furosemide drug substance/product
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 15, 20 ng/mL).
-
Sample Preparation: Accurately weigh a portion of the powdered furosemide tablets and dissolve in a known volume of diluent. The solution may require sonication and centrifugation to ensure complete dissolution and removal of excipients.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 or a specialized column for polar compounds.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for UHPLC would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific parent-to-product ion transitions for this compound for quantification and confirmation.
4. Data Analysis:
-
Quantify this compound in the samples by comparing the peak area response to the calibration curve generated from the working standard solutions.
Visualizing the Validation Process
The following diagrams illustrate the logical flow of the method validation process and the relationship between the different validation parameters as outlined by the ICH Q2(R1) guideline.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Key Parameters for Analytical Method Validation as per ICH Q2(R1).
References
Navigating the Analytical Maze: A Comparative Guide to N-nitroso-furosemide Quantification
For Immediate Release
In the landscape of pharmaceutical quality control, the detection and quantification of nitrosamine (B1359907) impurities stand as a critical challenge for researchers, scientists, and drug development professionals. N-nitroso-furosemide, a nitrosamine drug substance related impurity (NDSRI), requires highly sensitive and robust analytical methods to ensure patient safety. This guide provides an objective comparison of the performance characteristics of leading analytical techniques for this compound, supported by experimental data, to aid in the selection of the most appropriate methodology.
The primary analytical techniques for the trace-level detection of nitrosamines are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method offers a unique balance of sensitivity, selectivity, and operational complexity.
Performance Characteristics at a Glance
The selection of an analytical method is a multifactorial decision, weighing the required sensitivity against practical considerations such as sample throughput and instrument availability. The following table summarizes the key performance characteristics of LC-MS/MS, a representative GC-MS/MS method for similar nitrosamines, and a representative HPLC-UV method for other nitrosamine impurities.
| Performance Parameter | LC-MS/MS (this compound) | Representative GC-MS/MS (for other Nitrosamines) | Representative HPLC-UV (for other Nitrosamines) |
| Limit of Detection (LOD) | 0.00159 ppm[1] | Below 3 ppb (ng/g)[2] | 0.011 - 0.018 µg/mL[3] |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 ppm)[1] | 0.97 - 3.53 ppb (ng/g)[4] | 0.021 - 0.028 µg/mL[3] |
| Linearity (R²) | > 0.99 | > 0.996[2] | > 0.999[3] |
| Accuracy (% Recovery) | Not explicitly stated, but method found to be robust[1] | 70 - 130%[5] | 83.3 - 101.8%[3] |
| Precision (%RSD) | Maintained in API samples[1] | < 15%[3] | < 13.18%[3] |
| Specificity | High (utilizes MS/MS transitions) | High (utilizes mass spectral data) | Moderate (risk of co-elution) |
In-Depth Look at Analytical Methodologies
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity.[6] The ability to monitor specific precursor-to-product ion transitions for this compound provides a high degree of confidence in the identification and quantification of the analyte, even in complex sample matrices.
Experimental Protocol: LC-MS/MS for this compound [1]
-
Sample Preparation:
-
A 1.00 mg sample of this compound is diluted in 1 mL of methanol (B129727).
-
Subsequent dilutions are prepared in a 50:50 (v/v) mixture of methanol and water.
-
A 20 µL aliquot of a 10 mg/mL furosemide (B1674285) solution is diluted with 1.0 mL of the 50:50 methanol:water diluent.
-
The sample is vortexed for 10-15 minutes.
-
Centrifugation at 14,000 rpm at 5 °C is performed.
-
The supernatant is filtered through a 0.22 µm PVDF syringe filter into a glass autosampler vial.[1]
-
-
Chromatographic Conditions:
-
Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: 50:50 methanol:acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Detector: SCIEX 5500+
-
Detection: MS/MS
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. For NDSRIs like this compound, which may have lower volatility, derivatization might be necessary to improve chromatographic performance. The primary advantage of GC-MS is its high chromatographic resolution.
Representative Experimental Protocol: GC-MS/MS for Nitrosamines [2]
-
Sample Preparation:
-
A mixed nitrosamine calibration standard (1000 ppm) in dichloromethane (B109758) is diluted in methanol for working standards.
-
-
Chromatographic Conditions:
-
Injection: Direct liquid injection
-
Carrier Gas: Helium
-
-
Mass Spectrometry Conditions:
-
Detector: Triple Quadrupole Mass Spectrometer (GC-MS/MS)
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible technique found in most analytical laboratories. While it may lack the sensitivity and selectivity of mass spectrometric methods, it can be a suitable screening tool for higher concentration levels of impurities.[3] Method development for this compound would need to focus on achieving adequate separation from the parent drug and any other potential impurities.
Representative Experimental Protocol: HPLC-UV for Nitrosamines [3]
-
Sample Preparation:
-
Spiking of Losartan samples with known concentrations of NDMA, NDEA, and NDIPA.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm)
-
Mobile Phase: Water:Methanol (60:40)
-
Flow Rate: 1.0 mL/min
-
Detection: UV
-
Visualizing the Analytical Workflow
To provide a clearer understanding of the steps involved in the analysis of this compound, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the analysis of this compound.
Conclusion
The choice of an analytical method for this compound is contingent on the specific requirements of the analysis. For ultimate sensitivity and specificity, particularly for trace-level quantification to meet stringent regulatory limits, LC-MS/MS is the method of choice. GC-MS offers a robust alternative, especially for a broader range of nitrosamines, while HPLC-UV can serve as a valuable, accessible screening tool. It is imperative that any chosen method is rigorously validated according to ICH guidelines to ensure the accuracy and reliability of the data, ultimately safeguarding patient health.
References
Navigating the Analytical Maze: A Comparative Guide to N-nitroso-furosemide Detection Methods
For Immediate Release
[City, State] – [Date] – In the wake of heightened regulatory scrutiny surrounding nitrosamine (B1359907) impurities in pharmaceutical products, this guide offers a comprehensive comparison of analytical methodologies for the specific detection of N-nitroso-furosemide (NF), a potential impurity in the widely used diuretic, furosemide (B1674285). Tailored for researchers, scientists, and drug development professionals, this publication provides an objective assessment of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and performance data.
The presence of N-nitrosamines, classified as probable human carcinogens, in pharmaceuticals has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety. Furosemide, containing a secondary amine moiety, is susceptible to nitrosation, leading to the formation of this compound. This guide aims to equip analytical scientists with the necessary information to select and implement the most appropriate detection method for their specific needs.
Comparative Analysis of Detection Methodologies
The choice of an analytical technique for this compound detection is a critical decision, balancing sensitivity, specificity, and accessibility of instrumentation. The following table summarizes the key quantitative performance parameters for the three most common analytical approaches.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~ 5 - 20 ng/mL | ~ 0.001 - 0.5 ng/mL | ~ 1 - 10 ng/mL (estimated for volatile nitrosamines) |
| Limit of Quantification (LOQ) | ~ 15 - 50 ng/mL | ~ 0.005 - 1.0 ng/mL | ~ 3 - 30 ng/mL (estimated for volatile nitrosamines) |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Specificity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Instrumentation Cost | Low | High | Medium-High |
| Expertise Required | Low | High | Medium |
Note: Data for HPLC-UV and GC-MS are representative estimates based on the analysis of similar compounds, as specific validated data for this compound is not widely published for these techniques. The LC-MS/MS data is based on a validated method.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method, while less sensitive than mass spectrometric techniques, offers a cost-effective and accessible approach for screening and quantification at higher concentrations.
-
Sample Preparation:
-
Accurately weigh and dissolve the furosemide drug substance or crushed tablets in a suitable diluent (e.g., methanol (B129727) or a mixture of methanol and water) to a final concentration of approximately 1 mg/mL of furosemide.
-
Vortex the sample for 10-15 minutes to ensure complete dissolution.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 60:40 (v/v) mixture of the aqueous and organic phases.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 272 nm, which is a common wavelength for furosemide and its related compounds.[2]
-
-
Validation Parameters:
-
Linearity: Prepare a series of this compound standard solutions of known concentrations and construct a calibration curve. Linearity should be assessed over a relevant concentration range.
-
LOD and LOQ: Determined by injecting progressively lower concentrations of the standard and assessing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery and relative standard deviation (%RSD).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification of nitrosamine impurities due to its exceptional sensitivity and specificity.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1.00 mg/mL in methanol). Perform serial dilutions in a 50:50 (v/v) mixture of methanol and water to prepare working standards.[1]
-
For the sample, accurately weigh and dissolve the furosemide drug substance or crushed tablets in a 50:50 (v/v) mixture of methanol and water to a final concentration of approximately 1 mg/mL of furosemide.[1]
-
Vortex the sample for 10-15 minutes.[1]
-
Centrifuge at 14,000 rpm at 5 °C for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial.[1]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or a specialized column like a biphenyl (B1667301) phase (e.g., Kinetex™ Biphenyl 2.6 µm, 150 x 3.0 mm) can provide enhanced retention and selectivity for nitrosamines.[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40 °C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation (e.g., Q1 Mass: 358.0 Da, Q3 Mass: 284.0 Da).[1]
-
-
Validation Data (Example):
-
LOQ: A validated method has demonstrated an LOQ of 1.857 ng/L (0.0053 ppm).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While highly effective for smaller nitrosamines, its application to the less volatile this compound presents challenges and may require derivatization.
-
Sample Preparation:
-
Extraction of this compound from the sample matrix is critical. A liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane) is a common approach for other nitrosamines.
-
The sample (drug substance or crushed tablets) is typically dissolved or suspended in an aqueous solution, and the pH may be adjusted to optimize extraction efficiency.
-
The organic extract is then concentrated and may require derivatization to improve the volatility and thermal stability of this compound for GC analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Injector Temperature: Optimized to ensure efficient vaporization without thermal degradation.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity on a single quadrupole instrument, or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.
-
-
Considerations:
-
The thermal lability of this compound is a significant concern and can lead to inaccurate quantification.
-
Method development would be required to optimize injection parameters and the temperature program to minimize on-column degradation.
-
Visualizing the Underlying Science and Workflow
To provide a clearer understanding of the context and processes involved in this compound analysis, the following diagrams have been generated.
Caption: Metabolic activation of N-nitrosamines leading to DNA damage and carcinogenesis.[3][4][5][6]
Caption: General workflow for the analysis of this compound in pharmaceutical samples.
Conclusion
The selection of an appropriate analytical method for the detection of this compound is a critical step in ensuring the safety and quality of furosemide-containing drug products. LC-MS/MS stands out as the most suitable technique for trace-level quantification due to its superior sensitivity and specificity. HPLC-UV offers a viable, albeit less sensitive, alternative for screening purposes or when mass spectrometric instrumentation is unavailable. The utility of GC-MS for this compound is likely limited by the compound's low volatility and thermal instability, necessitating careful method development and potentially derivatization. This guide provides the foundational information required for analytical scientists to make informed decisions and implement robust and reliable methods for the control of this potential impurity.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of N-Nitroso-Furosemide: A Guide Based on Stressed Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of N-nitroso-furosemide under various stress conditions. Due to the limited availability of direct stability studies on this compound, this comparison leverages extensive data from forced degradation studies of its parent compound, furosemide (B1674285). The stability of furosemide provides critical insights into the potential degradation pathways and susceptible conditions for its N-nitroso derivative.
Furosemide, a potent loop diuretic, is a secondary amine, which creates the potential for the formation of this compound, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] NDSRIs are a class of compounds that are of significant concern due to their potential carcinogenic properties.[2][3] Regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[3] Understanding the stability of this compound is therefore crucial for ensuring the safety and quality of furosemide-containing medicines.
Comparative Stability Under Stress Conditions
Summary of Furosemide Forced Degradation Studies
The following table summarizes the typical outcomes of forced degradation studies on furosemide under various stress conditions. These conditions are designed to accelerate the degradation process and reveal potential degradation pathways.
| Stress Condition | Reagents and Conditions | Observed Degradation of Furosemide | Potential Implications for this compound |
| Acidic Hydrolysis | 0.1M HCl at 80°C for 6 hours | Significant degradation observed. | The nitroso group is known to be labile under acidic conditions, potentially leading to denitrosation and degradation of the parent furosemide molecule. |
| Basic Hydrolysis | 0.1M NaOH at 80°C for 6 hours | Significant degradation observed. | The furosemide backbone is susceptible to degradation, and the N-nitroso moiety may also be affected by basic conditions. |
| Oxidative Stress | 30% v/v H₂O₂ at 80°C for 6 hours | Significant degradation observed. | N-nitroso compounds can be susceptible to oxidation, which could lead to a different degradation profile compared to furosemide. |
| Thermal Stress | Heat | Generally stable, but degradation can occur at elevated temperatures. | The stability of this compound at various temperatures needs to be determined to ensure appropriate storage conditions. |
| Photolytic Stress | Exposure to light | Furosemide is known to be light-sensitive, leading to photodecomposition.[4] | The presence of the nitroso group may alter the photolytic degradation pathway of the molecule. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately assessing the stability of a drug substance. The following methodologies are based on established forced degradation studies for furosemide and are recommended for evaluating the stability of this compound.
Sample Preparation
-
This compound Stock Solution: A stock solution of this compound should be prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol (B129727).[1] Subsequent dilutions are made using a mixture of methanol and water (e.g., 50:50 v/v).[1]
-
Furosemide Stock Solution: For comparative purposes, a stock solution of furosemide is prepared in a similar manner.
Forced Degradation (Stress Testing) Protocol
The following conditions are recommended for stress testing:
-
Acidic Condition: The drug solution is treated with 0.1M hydrochloric acid and heated at a controlled temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[5] The sample is then neutralized before analysis.
-
Basic Condition: The drug solution is treated with 0.1M sodium hydroxide (B78521) and heated under the same conditions as the acidic stress test.[5] The sample is subsequently neutralized.
-
Oxidative Condition: The drug solution is treated with 30% hydrogen peroxide and heated. To avoid the influence of light, this study should be conducted in the dark.
-
Thermal Condition: The drug solution is exposed to dry heat at a specified temperature over a set duration.
-
Photolytic Condition: The drug solution is exposed to a calibrated light source (e.g., UV or fluorescent light) for a specific period. A control sample should be kept in the dark to differentiate between thermal and light-induced degradation.
Analytical Method
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[6]
-
Column: A C18 column is often used for the separation of furosemide and related compounds.
-
Mobile Phase: The composition of the mobile phase should be optimized to achieve good separation of all peaks.
-
Detection: The wavelength for detection should be selected to ensure adequate sensitivity for both the parent compound and all potential degradation products.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Caption: Workflow for forced degradation testing of this compound.
Conclusion
While direct, comprehensive stability data for this compound under various stress conditions is limited, the extensive information available for furosemide provides a strong foundation for predicting its stability profile. The experimental protocols outlined in this guide offer a robust framework for conducting detailed stability studies on this compound. Such studies are imperative to ensure the quality and safety of furosemide drug products by controlling the levels of this potentially carcinogenic impurity. Further research focusing specifically on the degradation kinetics and pathways of this compound is highly encouraged to fill the current knowledge gap.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 3. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Essential Protocols for Handling N-nitroso-furosemide
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for laboratory personnel handling N-nitroso-furosemide. Due to the classification of many N-nitroso compounds as probable human carcinogens, a stringent adherence to the following operational and disposal plans is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.
Operational Plan: From Receipt to Use
All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize exposure. The following step-by-step procedures must be followed:
1. Pre-Handling Preparation:
-
Ensure a certified and operational chemical fume hood is available.
-
Gather all necessary Personal Protective Equipment (PPE) as specified in Table 1.
-
Inspect all PPE for integrity before use.
-
Prepare a dedicated waste container for this compound contaminated materials.
2. Handling Procedures:
-
Conduct all manipulations, including weighing and dilutions, within the chemical fume hood.
-
Use dedicated or disposable glassware and equipment. If not feasible, thoroughly decontaminate all equipment after use.
-
Avoid the creation of dust or aerosols. For solid compounds, consider using a tare method for weighing within the hood.
-
When preparing solutions, purge the solvent with an inert gas if specified in the experimental protocol.
-
Use a secondary container when transporting this compound solutions.
3. Post-Handling Procedures:
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Thoroughly wash hands and forearms with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate the work area within the chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5 mil thickness). | Provides a robust barrier against skin contact. Nitrile is recommended for its chemical resistance. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, long-sleeved lab coat. For larger quantities, consider impervious clothing. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for handling large quantities or in case of a spill. A self-contained breathing apparatus is recommended for emergencies. | Protects against the inhalation of airborne particles or vapors. |
Disposal Plan: Decontamination and Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
Solid Waste:
-
Contaminated items such as gloves, wipes, and disposable lab coats should be collected in a clearly labeled, sealed plastic bag.
-
This bag must be placed in a designated hazardous waste container.
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically resistant container.
Decontamination of Spills:
-
In the event of a spill, evacuate the area immediately.
-
Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
For small spills of some N-nitroso compounds, a mixture of ethanol (B145695) and saturated aqueous sodium bicarbonate solution can be used for decontamination. For others, a solution of sulphamic acid in 2 M-hydrochloric acid is effective.[2] Always consult with your institution's safety officer for the appropriate decontamination procedure for this compound.
-
Absorb liquid spills with a non-reactive absorbent material and place it in the hazardous waste container.
-
After cleanup, thoroughly decontaminate the area.
Chemical Decontamination of Bulk Waste:
-
For the destruction of N-nitroso compounds, a chemical decontamination procedure can be employed. One effective method involves treatment with aluminum-nickel alloy powder in a basic medium, which has been shown to achieve at least 99.98% destruction of tested nitrosamides.[3][4] This procedure should only be carried out by trained personnel in a controlled environment.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. Dealing with spills of hazardous chemicals: some nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
